2-Methyloctan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-7-9(2)8-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVGCQGTEINVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862425 | |
| Record name | 2-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-81-5 | |
| Record name | 2-Methyloctanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyloctanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyloctan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLOCTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FT7336DZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Methyloctan-1-ol chemical properties and physical data
An In-Depth Technical Guide to 2-Methyloctan-1-ol: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 818-81-5) is a branched-chain primary alcohol that serves as a valuable intermediate and building block in various fields of chemical research and development.[1][2][3] Unlike its linear isomer, 1-nonanol, the methyl group at the C2 position introduces chirality and alters its physical and chemical properties, influencing its utility as a solvent, a precursor in organic synthesis, and a component in fragrance formulations.[4] This guide provides a comprehensive overview of the chemical properties, physical data, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a nine-carbon aliphatic alcohol. The presence of a methyl group on the second carbon atom creates a chiral center, meaning it can exist as two distinct enantiomers, (R)-2-methyloctan-1-ol and (S)-2-methyloctan-1-ol, or as a racemic mixture.
-
IUPAC Name: this compound[3]
Physicochemical Properties
The physical properties of this compound are dictated by its C9 alkyl chain and the polar hydroxyl (-OH) group. The hydroxyl group allows for hydrogen bonding, resulting in a higher boiling point and lower volatility compared to its parent alkane, 2-methyloctane. The long alkyl chain renders it hydrophobic, leading to low solubility in water but good solubility in many organic solvents.[4][6]
Table 1: Summary of Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 818-81-5 | [1][2][3][5] |
| PubChem CID | 102495 | [3] |
| EC Number | 212-457-5 | [1][3] |
| Molecular Properties | ||
| Molecular Weight | 144.25 g/mol | [1][3][5] |
| Exact Mass | 144.151415 | [1] |
| Physical Properties | ||
| Physical State | Colorless Liquid / Oil | [7] |
| Boiling Point | 196.6 °C (at 760 mmHg) | [1][5] |
| Melting Point | 6.15 °C (estimated) | [1] |
| Density | 0.824 g/cm³ | [1][5] |
| Flash Point | 79.5 °C | [1][5] |
| Refractive Index | 1.430 | [1][5] |
| Vapor Pressure | 0.102 mmHg at 25°C | [1] |
| Solubility & Partitioning | ||
| Solubility | Sparingly soluble in Chloroform, Slightly in DMSO.[7] Low solubility in water is expected due to the long hydrocarbon chain.[4][6] | |
| LogP (Octanol/Water) | 3.35 - 3.4 | [1][5] |
| Chemical Descriptors | ||
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bond Count | 6 | [1] |
| pKa | 15.09 (Predicted) | [1] |
Synthesis and Reactivity
Synthetic Routes
A common and reliable method for the laboratory-scale synthesis of this compound is the reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde. A high-yield route involves the reduction of methyl 2-methyloctanoate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[1]
The causality behind this choice lies in the high reactivity of LiAlH₄, which is capable of reducing esters to primary alcohols efficiently. The use of an anhydrous solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with water. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.
Experimental Protocol: Reduction of Methyl 2-methyloctanoate
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Addition: A solution of methyl 2-methyloctanoate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easily filtered.
-
Filtration & Extraction: The resulting precipitate is removed by filtration, and the filter cake is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude alcohol is purified by vacuum distillation or silica gel chromatography to yield pure this compound.
Key Reactions
As a primary alcohol, this compound undergoes characteristic reactions of this functional group.[8]
-
Oxidation: It can be oxidized to 2-methyloctanal using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidation (e.g., with KMnO₄ or Jones reagent) will yield 2-methyloctanoic acid.[8]
-
Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic catalysis to form esters (Fischer esterification).[8] This is fundamental to its use in fragrance chemistry.
-
Dehydration: Treatment with a strong acid (e.g., H₂SO₄) at high temperatures can lead to dehydration, forming a mixture of alkenes, primarily 2-methyl-1-octene (E1/E2 elimination).
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching peaks will appear just below 3000 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide a detailed map of the structure. Key expected signals include a multiplet for the two diastereotopic protons of the -CH₂OH group (around 3.5 ppm), a broad singlet for the -OH proton (which is exchangeable with D₂O), and a complex set of signals in the upfield region (0.8-1.6 ppm) for the overlapping protons of the alkyl chain and the C2-methyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, one for each unique carbon atom. The carbon bearing the hydroxyl group (-CH₂OH) will appear downfield around 60-70 ppm.
-
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 144 may be weak or absent. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage, which would result in a prominent peak from the loss of the C7H15 alkyl chain.
Applications in Research and Drug Development
While not a drug itself, this compound and similar branched-chain alcohols serve as important lipophilic building blocks in medicinal chemistry.
-
Lead Optimization: The introduction of small alkyl groups, such as the methyl group in this compound, is a key strategy in drug design.[9] It can modulate a molecule's physicochemical properties, such as lipophilicity (LogP) and aqueous solubility. This can, in turn, influence pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[9]
-
Synthesis of Active Pharmaceutical Ingredients (APIs): As a chiral primary alcohol, it can be used as a starting material for synthesizing more complex molecules. The hydroxyl group provides a reactive handle for derivatization, allowing it to be incorporated into larger scaffolds.
-
Fragrance and Flavor Industry: Branched-chain alcohols are often used in the formulation of fragrances and flavors due to their characteristic scents.[4]
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[3]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]
-
Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.[10][11]
-
Wear protective gloves, safety glasses or goggles, and a lab coat.[12][13]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[10]
-
Keep away from sources of ignition as it is a combustible liquid with a flash point of 79.5 °C.[1][12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][10]
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | CAS#:818-81-5 | Chemsrc [chemsrc.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. This compound | 818-81-5 [m.chemicalbook.com]
- 8. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.se [fishersci.se]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of 2-Methyloctan-1-ol via the Guerbet Reaction: A Technical Guide
This guide provides an in-depth technical exploration of the synthesis of 2-Methyloctan-1-ol, a valuable branched-chain alcohol, through the Guerbet reaction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a detailed experimental protocol, and discusses critical process parameters for successful synthesis.
Introduction: The Significance of the Guerbet Reaction
First described by Marcel Guerbet in the late 19th century, the Guerbet reaction is a robust and atom-economical method for the self-condensation of primary or secondary alcohols to produce higher, β-alkylated alcohols.[1][2] This reaction is of significant industrial interest as it transforms readily available, lower-molecular-weight alcohols into more valuable, branched alcohols with unique physical properties.[3][4][5] Guerbet alcohols, such as this compound, exhibit lower melting points and excellent fluidity compared to their linear isomers, making them desirable for applications in cosmetics, plasticizers, and lubricants.[2][3][6]
The overall transformation involves the dimerization of a primary alcohol with the elimination of a water molecule.[2] The reaction necessitates a catalytic system that can facilitate a sequence of dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation steps.[3][4][6]
The Reaction Mechanism: A Stepwise Perspective
The synthesis of this compound via the Guerbet reaction is a cascade process involving four key mechanistic steps. Understanding this sequence is paramount for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism proceeds as follows:
-
Dehydrogenation: The initial and often rate-limiting step is the oxidation of the primary alcohol (in this case, a C4 or C5 alcohol precursor, as will be discussed) to its corresponding aldehyde.[2][7] This step is typically catalyzed by a transition metal.
-
Aldol Condensation: The aldehyde then undergoes a base-catalyzed aldol condensation with another molecule of the aldehyde to form a β-hydroxy aldehyde.
-
Dehydration: The β-hydroxy aldehyde readily dehydrates to yield an α,β-unsaturated aldehyde.
-
Hydrogenation: Finally, the α,β-unsaturated aldehyde is hydrogenated to the saturated Guerbet alcohol, this compound.[2] The hydrogen required for this step is provided by the initial dehydrogenation of the starting alcohol, making this a hydrogen auto-transfer process.
Catalyst System: The Heart of the Transformation
The success of the Guerbet reaction hinges on the selection of an appropriate catalytic system that can efficiently mediate all four steps of the reaction cascade. A typical Guerbet catalyst system comprises two main components:
-
A Dehydrogenation/Hydrogenation Catalyst: Transition metals are commonly employed for this purpose. Raney Nickel is a widely used, cost-effective, and highly active catalyst for both the initial dehydrogenation and final hydrogenation steps.[2][8][9] Other noble metal catalysts, such as those based on iridium, rhodium, or palladium, can also be utilized, often offering higher activity under milder conditions.[1][10]
-
A Basic Co-catalyst: An alkaline catalyst is necessary to promote the aldol condensation.[1] Alkali metal hydroxides (e.g., potassium hydroxide) or alkoxides (e.g., sodium butoxide) are frequently used.[2][11] The choice and concentration of the base can significantly impact the reaction rate and selectivity.
For the synthesis of this compound, a combination of Raney Nickel and sodium butoxide presents a robust and well-established catalytic system.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The synthesis can be envisioned as a cross-condensation between 1-butanol and 1-pentanol, or the self-condensation of a mixed alcohol feedstock. For the purpose of this guide, we will consider the reaction of a mixture of primary alcohols.
Safety Precautions: This procedure involves flammable alcohols, a pyrophoric catalyst (Raney Nickel), and strong bases. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 1-Butanol | C₄H₁₀O | 74.12 | ≥99% |
| 1-Pentanol | C₅H₁₂O | 88.15 | ≥99% |
| Sodium metal | Na | 22.99 | In mineral oil |
| Raney Nickel | Ni-Al alloy | Variable | Slurry in water |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | 1 M aqueous solution |
| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous |
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Sodium Butoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 1-butanol (100 mL). Carefully add small pieces of sodium metal (5.0 g, 0.217 mol) portion-wise to the stirred butanol. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue stirring until all the sodium has reacted to form a clear solution of sodium butoxide in butanol.
-
Washing of Raney Nickel: Decant the water from the Raney Nickel slurry. Wash the catalyst three times with deionized water and then three times with absolute ethanol to remove any residual water. Finally, wash the catalyst with the reaction solvent (toluene) to prepare it for the reaction. It is crucial to keep the Raney Nickel wet with a solvent at all times to prevent it from becoming pyrophoric.[8]
-
Guerbet Reaction: To a larger three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet, add 1-butanol (200 mL, 2.18 mol), 1-pentanol (232 mL, 2.18 mol), and toluene (150 mL). Add the washed Raney Nickel (approximately 10 g).
-
Initiation and Monitoring: Begin stirring and heat the mixture to reflux. Once refluxing, add the prepared sodium butoxide solution dropwise over 30 minutes. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.[12] Monitor the progress of the reaction by taking small aliquots, quenching them, and analyzing by gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of 1 M HCl until the mixture is neutral to pH paper.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with diethyl ether to ensure all the product is collected.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molar Mass | 144.25 g/mol [13] |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 190-195 °C at atmospheric pressure |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule, including a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, and a doublet for the methylene protons of the primary alcohol.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of nine distinct carbon environments.[13]
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations around 2850-2960 cm⁻¹.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient temperature- Inefficient water removal | - Use fresh, properly washed Raney Nickel.- Ensure the reaction is maintained at a vigorous reflux.- Check the efficiency of the Dean-Stark trap. |
| Formation of By-products | - Temperature too high- Incorrect base concentration | - Optimize the reaction temperature.- Adjust the amount of sodium butoxide. Common by-products include ethers and esters.[3] |
| Difficult Purification | - Incomplete reaction- Formation of close-boiling isomers | - Ensure the reaction goes to completion by GC monitoring.- Employ efficient fractional distillation techniques. |
Conclusion
The Guerbet reaction provides an effective and scalable route for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the catalyst system, temperature, and water removal, high yields of the desired branched alcohol can be achieved. This technical guide offers a comprehensive framework for researchers and professionals to successfully implement this valuable transformation in their synthetic endeavors.
References
- 1. aocs.org [aocs.org]
- 2. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. EP0299720B1 - Process for the condensation of alcohols - Google Patents [patents.google.com]
- 13. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2-Methyloctan-1-ol for Researchers and Drug Development Professionals
Introduction
2-Methyloctan-1-ol (C9H20O) is a primary alcohol with a branched alkyl chain, a structural motif of interest in various chemical and pharmaceutical applications.[1] Its chirality and specific physical properties necessitate unambiguous structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This guide provides an expert-driven interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data, underpinned by field-proven insights into experimental design and data acquisition. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the presented data.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C9H20O | PubChem[1] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| CAS Number | 818-81-5 | PubChem[1] |
The molecular structure of this compound is depicted below, illustrating the numbering of the carbon atoms for the subsequent NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4-3.6 | d | 2H | H1 |
| ~1.6 | m | 1H | H2 |
| ~1.2-1.4 | m | 10H | H3, H4, H5, H6, H7 |
| ~0.9 | t | 3H | H8 |
| ~0.9 | d | 3H | H9 |
| Variable | s (broad) | 1H | OH |
Interpretation of the ¹H NMR Spectrum:
The protons on C1, being adjacent to the electronegative oxygen atom, are deshielded and appear as a doublet at approximately 3.4-3.6 ppm. The splitting into a doublet is due to coupling with the single proton on C2. The methine proton at C2 is expected to be a multiplet around 1.6 ppm, as it is coupled to the protons on C1, C3, and the methyl group at C9. The methylene protons of the long alkyl chain (H3-H7) will overlap and appear as a broad multiplet in the 1.2-1.4 ppm region. The terminal methyl group protons (H8) will appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group. The methyl protons at C9 will also be in the aliphatic region, appearing as a doublet around 0.9 ppm due to coupling with the C2 proton. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound is provided below.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 5 times the longest T1 relaxation time to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Caption: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon environment gives rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~68 | C1 |
| ~39 | C2 |
| ~33 | C3 |
| ~32 | C4 |
| ~30 | C5 |
| ~26 | C6 |
| ~23 | C7 |
| ~14 | C8 |
| ~17 | C9 |
Interpretation of the ¹³C NMR Spectrum:
The carbon attached to the hydroxyl group (C1) is the most deshielded and appears at the lowest field, around 68 ppm. The methine carbon (C2) is expected around 39 ppm. The methylene carbons of the octyl chain (C3-C7) will have chemical shifts in the range of 23-33 ppm. The terminal methyl carbon (C8) will be the most shielded, appearing at approximately 14 ppm. The methyl group at the branch point (C9) is expected around 17 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6 mL of deuterated solvent.
-
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A sufficient number of scans (e.g., 128 or more) and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.
-
-
Data Processing:
-
Apply a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the solvent signal or TMS.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3330 | Strong, Broad | O-H stretch | Alcohol |
| 2958, 2925, 2856 | Strong | C-H stretch | Alkane |
| 1465 | Medium | C-H bend | Alkane |
| 1378 | Medium | C-H bend | Alkane (CH₃) |
| 1045 | Strong | C-O stretch | Primary Alcohol |
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum of this compound is a strong, broad absorption band in the region of 3330 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding. The strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl chain. The C-H bending vibrations appear around 1465 cm⁻¹ and 1378 cm⁻¹. A strong band around 1045 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol.
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
-
Sample Application:
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum by co-adding a number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of this compound is available from the NIST WebBook.[2]
Table 4: Key Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 144 | Low | [M]⁺ (Molecular Ion) |
| 126 | Low | [M-H₂O]⁺ |
| 113 | Low | [M-CH₂OH]⁺ |
| 71 | Moderate | [C₅H₁₁]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 31 | Moderate | [CH₂OH]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak ([M]⁺) is expected at m/z 144, though it may be of low intensity due to the facile fragmentation of alcohols. A peak at m/z 126 corresponds to the loss of a water molecule ([M-H₂O]⁺). Alpha-cleavage, a common fragmentation pathway for alcohols, results in the loss of an alkyl radical. Cleavage of the C1-C2 bond would lead to the formation of the [CH₂OH]⁺ ion at m/z 31. Cleavage of the bond between C2 and C3 would result in the loss of a hexyl radical, leading to a fragment that is not typically observed. The fragmentation of the long alkyl chain will produce a series of characteristic alkyl fragments, with prominent peaks at m/z 43, 57, and 71.
Caption: Key fragmentation pathways of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering ¹H NMR, ¹³C NMR, IR, and MS techniques. The detailed interpretation of the spectra, coupled with robust experimental protocols, offers a valuable resource for the unambiguous identification and characterization of this important chemical compound. The presented data and methodologies are grounded in established scientific principles and are intended to support the rigorous demands of research and development in the chemical and pharmaceutical industries.
References
Natural occurrence and sources of 2-Methyloctan-1-ol
An In-depth Technical Guide to the Natural Occurrence and Sources of 2-Methyloctan-1-ol
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, sources, and analytical methodologies pertaining to this compound (CAS 818-81-5), a chiral nine-carbon branched-chain primary alcohol. While recognized as a flavoring substance, its documented natural distribution is notably sparse, presenting opportunities for novel discovery. This document synthesizes current knowledge, focusing on its confirmed presence in the plant kingdom, proposing a putative biosynthetic pathway, and detailing the requisite technical protocols for its extraction, identification, and chiral characterization from natural matrices. This guide is intended for researchers, natural product chemists, and drug development professionals interested in the exploration and utilization of this and related lipophilic compounds.
Introduction: The Profile of this compound
This compound is a primary alcohol characterized by an eight-carbon chain with a methyl group at the second position. Its structure contains a stereocenter at the C-2 position, meaning it can exist as two distinct enantiomers: (R)-2-methyloctan-1-ol and (S)-2-methyloctan-1-ol. This chirality is a critical consideration in natural product chemistry, as biological systems often produce and interact with only one enantiomer. While its isomeric cousin, 1-octen-3-ol, is well-known as a potent insect attractant, the specific biological roles of this compound are less understood. It is classified as a flavoring agent in the European Union, suggesting its potential contribution to the aroma and flavor profiles of foodstuffs, though its specific sources in food are not widely documented[1][2].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for designing effective extraction and analytical protocols. Key properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | PubChem[1] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| CAS Number | 818-81-5 | Haz-Map[3] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Liquid (at room temp.) | Inferred |
| Boiling Point | 196.6 °C at 760 mmHg | LookChem |
| Flash Point | 79.5 °C | LookChem |
| LogP (o/w) | 3.4 (XLogP3) | PubChem[1] |
| Kovats Retention Index | 1119 (Standard non-polar column) | PubChem[1] |
Documented Natural Occurrence
Despite the vast chemical diversity in nature, the reported natural occurrence of this compound is exceptionally limited. The current body of scientific literature points to a single, confirmed plant source.
Kingdom: Plantae
The primary and only well-documented natural source of this compound is the plant species Ruta chalepensis, commonly known as Fringed Rue[1]. This aromatic perennial herb belongs to the Rutaceae family and is native to the Mediterranean region[4].
Ruta species are renowned for their production of essential oils rich in secondary metabolites[5]. However, the chemical profile of Ruta essential oils is typically dominated by aliphatic ketones, most notably 2-undecanone and 2-nonanone, which can comprise over 80% of the oil's composition[4][6][7]. Other compounds frequently identified include various furanocoumarins, alkaloids, and flavonoids[5][8][9][10]. Within this complex chemical matrix, this compound has been identified as a constituent, albeit not as a major component. Its presence underscores the biosynthetic capability of this plant to produce branched-chain alcohols alongside the more abundant linear ketones.
Other Natural Sources: A Notable Absence
Extensive literature searches reveal a conspicuous absence of this compound in other natural sources such as fungi, bacteria, or within the animal kingdom. While branched-chain alcohols are known to function as semiochemicals (behavior-modifying chemicals) in insects, these are typically different isomers or related structures[11][12][13]. For instance, 2-methylbutan-1-ol is a known semiochemical[11]. It is crucial for researchers to distinguish this compound from its isomers, such as 2-methyloctan-2-ol, which has not been found in nature. This scarcity of reported sources suggests that this compound is either a rare natural product or has been overlooked in metabolomic studies, highlighting a gap in current knowledge and an opportunity for further research.
Caption: Confirmed natural source of this compound.
Putative Biosynthesis
While a specific biosynthetic pathway for this compound has not been elucidated, a putative pathway can be proposed based on established principles of fatty acid and branched-chain amino acid metabolism in plants[14][15].
-
Initiation with a Branched-Chain Starter Unit: Unlike the typical acetate starter unit for straight-chain fatty acids, the biosynthesis of a 2-methyl branched chain likely initiates from a precursor derived from branched-chain amino acid catabolism. Specifically, the catabolism of L-isoleucine can yield 2-methylbutanoyl-CoA.
-
Fatty Acid Elongation: This 2-methylbutanoyl-CoA starter unit would then enter the fatty acid synthase (FAS) complex. Through successive condensation reactions with malonyl-ACP, the carbon chain is elongated by two-carbon units. Two cycles of elongation would produce 2-methyloctanoyl-ACP.
-
Thioester Cleavage and Reduction: The 2-methyloctanoyl-ACP can be hydrolyzed to the free fatty acid or, more directly, be reduced to the corresponding alcohol. This reduction is a critical step and can occur via two primary mechanisms in biological systems:
-
Fatty Acyl-ACP Reductase (FAR): A single enzyme that directly catalyzes the four-electron reduction of the acyl-ACP or acyl-CoA thioester to the primary alcohol[16].
-
Two-Step Reduction: The acyl thioester is first reduced to an aldehyde by an acyl-CoA reductase, followed by a second reduction of the aldehyde to the alcohol, catalyzed by an alcohol dehydrogenase (ADH)[14].
-
The presence of this compound in Ruta chalepensis suggests the plant possesses the necessary enzymatic machinery for this branched-chain pathway.
Methodologies for Sourcing and Identification
For researchers aiming to isolate this compound from known sources or screen novel matrices, a systematic analytical approach is paramount.
Extraction from Natural Matrices
The choice of extraction method is dictated by the nature of the source material and the volatility of the target compound. As a semi-volatile alcohol, several techniques are applicable.
Protocol 1: Hydrodistillation for Essential Oils This is the classical method for extracting essential oils from aromatic plants like Ruta.
-
Material Preparation: Air-dried aerial parts of the plant material (e.g., 100 g) are coarsely ground.
-
Apparatus: The material is placed in a Clevenger-type apparatus with a suitable volume of distilled water (e.g., 1 L).
-
Distillation: The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed and collected. The process is typically run for 3-4 hours[17].
-
Separation: The less dense essential oil phase is separated from the aqueous hydrosol phase. The oil is then dried over anhydrous sodium sulfate. Causality: This method is effective for water-immiscible, volatile compounds. The heat and steam overcome the vapor pressure limitations, allowing for efficient extraction. However, the high temperatures can potentially cause thermal degradation or rearrangement of some sensitive compounds[17].
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) A solvent-free, sensitive method ideal for screening the volatile profile of a sample[18][19].
-
Sample Preparation: A small amount of fresh or dried plant material (e.g., 1-2 g) is placed in a sealed headspace vial (e.g., 20 mL).
-
Extraction: An SPME fiber (e.g., with a PDMS/DVB coating) is exposed to the headspace above the sample. The vial is typically heated (e.g., 60°C for 30 min) to increase the volatility of the analytes, which then adsorb onto the fiber.
-
Desorption: The fiber is retracted and immediately inserted into the hot inlet of a gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the analytical column. Causality: HS-SPME is a non-destructive equilibrium-based technique that concentrates volatiles from the sample's headspace. It is highly sensitive and avoids the use of solvents, but quantitative analysis can be complex and requires careful calibration[19].
Instrumental Analysis: GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile compounds like this compound[18][20][21][22][23].
Protocol 3: GC-MS Analysis
-
Sample Introduction: 1 µL of the essential oil (diluted in hexane, e.g., 1:100 v/v) or the SPME fiber is introduced into the GC inlet (e.g., at 250°C).
-
Chromatographic Separation: A non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) at a controlled rate (e.g., 4°C/min). Helium is used as the carrier gas.
-
Mass Spectrometry: As compounds elute from the column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a range of m/z 40-400.
-
Identification: Compound identification is achieved by a dual-confirmation system:
-
Mass Spectrum Matching: The acquired mass spectrum is compared against established spectral libraries (e.g., NIST, Wiley).
-
Retention Index (RI): The RI of the peak is calculated relative to a series of n-alkane standards run under the same conditions and compared to published values.
-
Chiral Analysis
Given the chiral nature of this compound, determining its enantiomeric composition in a natural source is a critical step. This requires specialized chiral chromatography[][25][26][27][28].
Protocol 4: Enantioselective GC Analysis
-
Column Selection: A chiral stationary phase (CSP) is required. For volatile alcohols, cyclodextrin-based columns (e.g., Rt-βDEX series) are highly effective[26].
-
Method Optimization: The GC oven temperature program must be carefully optimized, often using slower ramp rates or isothermal conditions, to achieve baseline separation of the enantiomers.
-
Identification: The enantiomers are identified by comparing their retention times to those of authentic (R)- and (S)-2-methyloctan-1-ol standards, if available. Causality: Chiral stationary phases contain chiral selectors that form transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different stabilities, leading to different retention times and allowing for their separation[26].
Caption: General workflow for extraction and analysis.
Conclusion and Future Outlook
This compound stands as a molecule of interest whose natural footprint is, according to current scientific literature, remarkably small and confined to Ruta chalepensis. This guide provides the foundational knowledge and technical protocols for its study. The distinct lack of reported sources presents a significant opportunity for discovery. Application of modern, sensitive analytical techniques like HS-SPME-GC-MS to a wider range of plant, fungal, and microbial species could unveil new sources of this compound. Furthermore, elucidation of its enantiomeric distribution in nature and its specific biological functions remains a fertile ground for future research, potentially revealing novel roles in flavor chemistry, chemical ecology, or pharmacology.
References
- 1. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Octanol, 2-methyl- - ChemInfo Public [recherche.chemikalieninfo.de]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Ruta Essential Oils: Composition and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruta chalepensis L. In Vitro Cultures as a Source of Bioactive Furanocoumarins and Furoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yield, chemical composition and antibacterial activity of Ruta chalepensis L. essential oil growing spontaneously in Algeria - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ruta chalepensis L. (Rutaceae) leaf extract: chemical composition, antioxidant and hypoglicaemic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Semiochemical compound: 2-Methylbutan-1-ol | C5H12O [pherobase.com]
- 12. A Review of Interactions between Insect Biological Control Agents and Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plantprotection.pl [plantprotection.pl]
- 14. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Chemical Logic of Plant Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Extraction and Identification of Volatile Organic Compounds in Scentless Flowers of 14 Tillandsia Species Using HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. phcogj.com [phcogj.com]
- 23. air.unimi.it [air.unimi.it]
- 25. Chiral analysis - Wikipedia [en.wikipedia.org]
- 26. gcms.cz [gcms.cz]
- 27. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chromatographyonline.com [chromatographyonline.com]
Chirality and enantiomers of 2-Methyloctan-1-ol
An In-depth Technical Guide to the Chirality and Enantiomers of 2-Methyloctan-1-ol
Abstract
This compound is a chiral primary alcohol that serves as an exemplary model for understanding the fundamental principles of stereochemistry and its profound impact on the physicochemical and biological properties of molecules. The presence of a single stereocenter at the C2 position gives rise to two non-superimposable mirror-image isomers: (R)-2-methyloctan-1-ol and (S)-2-methyloctan-1-ol. While possessing identical physical properties in an achiral environment, these enantiomers can exhibit markedly different biological activities, particularly in their olfactory profiles, making their stereoselective synthesis and analysis critical in fields such as fragrance development, pharmaceuticals, and materials science. This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing methodologies for enantioselective synthesis, robust analytical protocols for the determination of enantiomeric purity and absolute configuration, and a discussion of the distinct properties of each enantiomer.
The Stereochemistry of this compound
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] In organic molecules, this typically arises from a carbon atom bonded to four different substituents, known as a chiral or stereogenic center.[1] this compound (C₉H₂₀O) possesses such a center at the second carbon atom (C2).[2][3]
The C2 atom is bonded to:
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
A hexyl group (-CH₂(CH₂)₄CH₃)
-
A hydroxymethyl group (-CH₂OH)
This arrangement results in the existence of two distinct enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The differentiation between these enantiomers is crucial, as biological systems, which are themselves chiral, often interact differently with each form.[4][5]
Caption: Figure 1. (R)- and (S)- enantiomers of this compound shown as non-superimposable mirror images.
Enantioselective Synthesis and Resolution
Obtaining enantiomerically pure this compound requires specialized synthetic strategies that can either selectively produce one enantiomer or separate a racemic mixture.
Asymmetric Synthesis
The most efficient route to an enantiopure compound is through asymmetric synthesis, which creates the desired stereocenter with a preference for one configuration. A common strategy for synthesizing chiral primary alcohols like this compound is the asymmetric reduction of the corresponding prochiral aldehyde, 2-methyloctanal.
One established method involves the asymmetric alkylation of a chiral metalloenamine derived from an aldehyde. For instance, (S)- or (R)-2-methyloctanal can be synthesized by reacting propionaldehyde with a chiral alkoxy amine, followed by metalation and alkylation with n-hexyl iodide.[6][7] Subsequent reduction of the resulting enantiomerically enriched aldehyde to the primary alcohol yields the target compound.
Caption: Figure 2. General workflow for the asymmetric synthesis of this compound via a chiral precursor.
Resolution of Racemic Mixtures
Alternatively, a racemic mixture of this compound can be synthesized and subsequently separated.
-
Chromatographic Resolution: This is the most direct method, utilizing a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) to physically separate the enantiomers.
-
Enzymatic Resolution: Lipases and other enzymes can selectively catalyze a reaction (e.g., esterification) on one enantiomer, leaving the other unreacted. The resulting mixture of an ester and an alcohol is then easily separable by conventional methods.[8][9]
Analytical Characterization and Quality Control
The rigorous analysis of chiral compounds is paramount to ensure purity and confirm stereochemical identity. A multi-step analytical approach is required to determine both the relative proportion of each enantiomer (enantiomeric excess) and the absolute configuration of the major enantiomer.
Determination of Enantiomeric Purity
The most versatile and accurate technique for determining the enantiomeric composition of volatile alcohols is chiral gas chromatography.[10]
Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Excess (e.e.) Determination
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a chiral stationary phase (CSP), typically a derivatized cyclodextrin such as CYCLOSIL-B or Rt-βDEX.[1][11] The choice of CSP is critical as its unique structure provides the necessary enantioselectivity.[10]
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 2 °C/min to 180 °C. This slow ramp is crucial for resolving closely eluting enantiomers.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
-
Data Analysis:
-
Two separate peaks corresponding to the (R)- and (S)-enantiomers should be observed.
-
Integrate the peak area of each enantiomer (Area₁ and Area₂).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
-
System Validation: To confirm peak identity, inject an enantiopure standard of either (R)- or (S)-2-methyloctan-1-ol, if available. The resolution between the two enantiomer peaks should be ≥ 1.5 to ensure baseline separation for accurate quantification.
Determination of Absolute Configuration
Once enantiomeric purity is established, the absolute configuration ((R) or (S)) of the synthesized product must be unequivocally determined. Several methods can be employed.[12][]
Caption: Figure 3. Analytical workflow for the complete stereochemical characterization of a chiral alcohol sample.
-
Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions.[] A polarimeter can measure the specific rotation [α] of the sample, which is then compared to literature values for the known enantiomers. While a foundational technique, it is not absolute proof on its own and requires a reference standard.[14]
-
NMR Spectroscopy with Chiral Derivatizing Agents: This powerful method, often called the Mosher's ester method, involves reacting the chiral alcohol with a chiral derivatizing agent (e.g., α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) to form diastereomers.[15] These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences allows for the unambiguous assignment of the absolute configuration.[]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light.[15] By comparing the experimental VCD spectrum of the enantiomer to a spectrum calculated via quantum chemistry methods, the absolute configuration can be determined without the need for derivatization or crystallization.[12]
-
Single-Crystal X-ray Crystallography: This is the definitive method for determining absolute configuration. However, it requires the molecule (or a suitable derivative) to form a high-quality single crystal, which is not always feasible.[][15]
Physicochemical and Biological Properties
While enantiomers share many physical properties, their interaction with other chiral entities, such as biological receptors, can differ significantly.
Table 1: Comparison of Properties for this compound Enantiomers
| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| Molecular Weight | 144.25 g/mol [2] | 144.25 g/mol | 144.25 g/mol [16] |
| Boiling Point | ~197 °C at 760 mmHg[17] | ~197 °C at 760 mmHg | ~197 °C at 760 mmHg |
| Density | ~0.824 g/cm³[17] | ~0.824 g/cm³ | ~0.824 g/cm³ |
| Optical Rotation [α] | 0° | Equal & Opposite | Equal & Opposite |
| Olfactory Profile | Composite odor | Often distinct | Often distinct |
| Biological Activity | Varies (can be misleading) | Specific activity | Often different or inactive |
The most notable difference between the enantiomers of chiral alcohols often lies in their sensory perception. The olfactory receptors in the human nose are chiral proteins that can differentiate between enantiomers, leading to distinct smells. For many chiral molecules used in the fragrance industry, one enantiomer may have a pleasant aroma while the other is weak, odorless, or has a completely different character.[18] This enantioselectivity is a driving force for producing single-enantiomer fragrances to achieve specific and high-quality scent profiles.[10]
Applications in Research and Industry
The enantiomers of this compound are valuable in several fields:
-
Fragrance and Flavors: As chiral molecules, they can be used as ingredients in fine perfumery and functional products to impart specific scent characteristics.[10][19] The ability to use a single, active enantiomer allows for more potent and precisely defined fragrances.
-
Chiral Building Blocks: Enantiomerically pure this compound serves as a valuable starting material (chiral pool) for the synthesis of more complex, stereochemically defined molecules, including natural products and active pharmaceutical ingredients (APIs).[8][9]
-
Materials Science: Chiral molecules are being explored for the development of advanced materials, such as chiral liquid crystals and polymers, where the stereochemistry of the monomer unit dictates the macroscopic properties of the material.[5]
Conclusion
This compound provides a clear and compelling case for the importance of stereochemistry in modern science. The existence of its (R) and (S) enantiomers necessitates the use of sophisticated synthetic and analytical techniques to produce and verify enantiomerically pure forms. For researchers and professionals in drug development and the fragrance industry, a thorough understanding and application of enantioselective synthesis, chiral chromatography, and methods for determining absolute configuration are not merely academic exercises but essential requirements for innovation, quality control, and ensuring the desired biological effect of a target molecule. The principles outlined in this guide for this compound are broadly applicable across the vast landscape of chiral molecules, underscoring the universal significance of chirality.
References
- 1. gcms.cz [gcms.cz]
- 2. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Methyloctanol, (S)- | C9H20O | CID 11435018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound|lookchem [lookchem.com]
- 18. researchgate.net [researchgate.net]
- 19. WO2017017152A1 - 2,4,7-trimethyloct-6-en-1-ol as fragance ingredient - Google Patents [patents.google.com]
Introduction: The Significance of a Branched-Chain Alcohol
An In-Depth Technical Guide to 2-Methyloctan-1-ol (CAS No. 818-81-5) for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles.
This compound is a primary alcohol characterized by a methyl group at the second carbon position of an eight-carbon chain. This seemingly simple structural modification—a single methyl branch—imparts significant changes to the molecule's physicochemical properties compared to its linear isomer, 1-nonanol. For professionals in drug discovery, understanding these nuances is critical. The introduction of a methyl group can profoundly influence a molecule's conformation, lipophilicity, and metabolic stability.[1][2] This "magic methyl" effect, as it is often called in medicinal chemistry, can be a powerful tool in lead optimization, enhancing binding affinity to biological targets or improving pharmacokinetic profiles.[2] Therefore, this compound is not merely a solvent or fragrance component but a valuable chiral building block and a case study in the strategic application of alkyl branching in molecular design.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of any scientific investigation. This compound is registered under CAS number 818-81-5.[3] It is crucial to recognize its various synonyms to ensure comprehensive literature and database searches.
Common Synonyms:
-
2-Methyloctanol[4]
The compound's physical and chemical properties dictate its behavior in various experimental settings, from reaction conditions to biological assays. The following table summarizes these key parameters.
| Property | Value | Source(s) |
| CAS Number | 818-81-5 | [3][8] |
| Molecular Formula | C₉H₂₀O | [3][5][7] |
| Molecular Weight | 144.25 g/mol | [4][5] |
| Appearance | Colorless clear liquid (est.) | [6] |
| Boiling Point | 196.6 °C at 760 mmHg | [7] |
| Density | 0.824 g/cm³ | [7][9] |
| Flash Point | 79.5 °C (175.1 °F) | [5][6][7] |
| Refractive Index | 1.429 - 1.435 @ 20°C | [6] |
| XLogP3-AA | 3.4 | [4][7] |
| Hydrogen Bond Donor Count | 1 | [4][7] |
| Hydrogen Bond Acceptor Count | 1 | [4][7] |
| IUPAC Name | This compound | [4] |
| SMILES | CCCCCCC(C)CO | [4][10] |
Synthesis and Analytical Validation
The synthesis of this compound is a standard procedure in organic chemistry, typically involving the reduction of a corresponding carboxylic acid ester. This process serves as a reliable method for obtaining the target alcohol with high purity.
Experimental Protocol: Synthesis via Ester Reduction
This protocol details the reduction of methyl 2-methyloctanoate to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting esters to primary alcohols.
Causality Statement: LiAlH₄ is chosen for its high reactivity and efficiency in reducing esters. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent the violent quenching of the hydride reagent by water. The initial 0 °C condition is a critical safety and selectivity measure to control the highly exothermic reaction upon the initial addition of the ester.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in the flask and cool the mixture to 0 °C using an ice bath.
-
Ester Addition: Dissolve methyl 2-methyloctanoate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the reaction rate.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure the reaction goes to completion.
-
Quenching (Self-Validating System): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is self-validating; the formation of a granular white precipitate of aluminum salts indicates the successful decomposition of the aluminum complexes and allows for easy filtration.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude alcohol can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Validation: The identity and purity of the final product must be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum should be compared against a reference, such as the one available in the NIST WebBook.[3]
Workflow Visualization
Caption: Synthesis workflow for this compound via ester reduction.
Role in Drug Development and Molecular Design
While this compound has established uses as a solvent and fragrance, its true potential for drug development professionals lies in its utility as a structural motif.[5] The placement of the methyl group at the C-2 position creates a chiral center, meaning it can exist as (R)- and (S)-enantiomers. This chirality is paramount in drug design, as different enantiomers of a drug can have vastly different biological activities and metabolic fates.
Expertise & Experience Insights: The 2-methyl branch serves several strategic purposes in medicinal chemistry:
-
Conformational Restriction: The methyl group can lock a flexible side chain into a more rigid conformation. This can pre-organize the molecule into a bioactive conformation that fits more favorably into a target protein's binding pocket, thereby increasing potency.
-
Metabolic Blocking: Primary alcohols are often susceptible to oxidation by alcohol dehydrogenases. A methyl group near the hydroxyl function can act as a metabolic shield, sterically hindering the enzyme's access and slowing the rate of metabolism, which can improve the drug's half-life.
-
Modulating Lipophilicity: Adding a methyl group increases the molecule's lipophilicity (as indicated by the high XLogP value of 3.4).[4] This can enhance membrane permeability and absorption, but must be carefully balanced to avoid decreasing aqueous solubility to detrimental levels.
Conceptual Relationship Diagram
Caption: Impact of the C-2 methyl group on molecular properties.
Safety, Handling, and Storage
Trustworthiness through Self-Validation: A robust safety protocol is a self-validating system. Adherence to these steps inherently minimizes risk and ensures experimental integrity.
Based on GHS classifications for this compound and similar short-chain alcohols, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[4][11][12] It is also a combustible liquid.[6][7]
Laboratory Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][13]
-
Fire Safety: Keep the compound away from heat, sparks, and open flames.[11][13] Ensure a Class B fire extinguisher (for flammable liquids) is accessible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][11][13]
-
Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal. Ensure the area is well-ventilated.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
This compound, identified by CAS number 818-81-5, is more than a simple branched alcohol. Its defined physicochemical properties, straightforward synthesis, and particularly its structural features—a primary alcohol with a chiral methyl branch—make it a compound of significant interest for advanced applications. For scientists in drug discovery and development, it represents a versatile building block and an excellent example of how subtle structural modifications can be leveraged to fine-tune the properties of bioactive molecules, ultimately leading to safer and more effective therapeutics.
References
- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Octanol, 2-methyl- [webbook.nist.gov]
- 4. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 818-81-5,2-METHYL-1-OCTANOL | lookchem [lookchem.com]
- 6. 2-methyl-1-octanol, 818-81-5 [thegoodscentscompany.com]
- 7. This compound|lookchem [lookchem.com]
- 8. 818-81-5 CAS Manufactory [m.chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]
- 11. chemos.de [chemos.de]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
A Methodological Guide to the Thermochemical Properties of 2-Methyloctan-1-ol
Abstract: 2-Methyloctan-1-ol (CAS: 818-81-5) is a nine-carbon primary alcohol with applications as a solvent, intermediate, and component in fragrance formulations. For researchers, process chemists, and drug development professionals, a thorough understanding of its thermochemical properties is paramount for reaction modeling, process safety, and formulation design. However, a comprehensive, publicly available experimental dataset for this specific isomer is notably scarce. This technical guide addresses this gap not by presenting unavailable data, but by providing a detailed framework of the authoritative experimental and computational methodologies required to determine these critical properties. It is designed as a practical reference for scientists to generate reliable thermochemical data for this compound and other novel chemical entities.
Introduction: The Need for Thermochemical Characterization
The utility and safety of any chemical compound in a research or industrial setting are fundamentally governed by its energetic properties. For an alcohol like this compound, key thermochemical parameters such as the standard enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and molar heat capacity (Cp) are indispensable.
-
Enthalpy of Formation (ΔfH°) provides insight into the molecule's intrinsic stability. It is a critical input for calculating the heat of reaction for any chemical transformation involving the compound, enabling the design of safe and efficient thermal management systems for chemical reactors.
-
Enthalpy of Combustion (ΔcH°) is a direct measure of the energy released upon complete oxidation. This value is fundamental to safety assessments, particularly for determining flammability hazards and potential runaway reaction scenarios.[1]
-
Molar Heat Capacity (Cp) defines the amount of energy required to raise the temperature of the substance.[2] This property is essential for calculating the energy needed to heat or cool the material during processing and for modeling its behavior in dynamic thermal environments.
This guide will detail the established protocols for measuring and calculating these properties, providing the scientific foundation necessary for their accurate determination.
Known Physicochemical Properties of this compound
While core thermochemical data is sparse, basic physicochemical properties for this compound have been reported. These values are summarized below and are essential for the handling and design of experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀O | [3][4] |
| Molecular Weight | 144.25 g/mol | [4] |
| CAS Number | 818-81-5 | [3] |
| Boiling Point | 196.6 ± 8.0 °C at 760 mmHg | [5] |
| Density | 0.8 ± 0.1 g/cm³ | [5] |
| Flash Point | 79.5 ± 6.5 °C | [5][6] |
| Vapor Pressure | 0.1 ± 0.8 mmHg at 25°C | [5][6] |
| LogP (Octanol/Water) | 3.35 | [5] |
Experimental Determination of Thermochemical Properties
Direct measurement remains the gold standard for thermochemical data. The following sections describe the primary experimental techniques for determining the enthalpy of combustion and heat capacity.
Enthalpy of Combustion via Bomb Calorimetry
To precisely measure the heat released during combustion, a bomb calorimeter is the instrument of choice. It is a constant-volume device that ensures complete combustion and contains the energy released, allowing for accurate measurement via the temperature change of a surrounding water bath.[7] A simpler spirit lamp calorimeter can be used for educational purposes but is prone to significant heat loss and incomplete combustion, making it unsuitable for generating high-quality research data.[8][9]
Caption: Workflow for determining enthalpy of combustion using a bomb calorimeter.
-
Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a certified standard of known enthalpy, such as benzoic acid. This step is critical as it accounts for the heat absorbed by the instrument itself.
-
Preparation: Weigh a sample of this compound (typically 0.8-1.2 g) into the sample crucible.
-
Assembly: Place the crucible in the bomb head and attach a nickel-chromium fuse wire so that it is in contact with the sample.
-
Pressurization: Seal the bomb and charge it with high-purity oxygen to approximately 30 atm. The high pressure of pure O₂ is essential to drive the combustion to completion, preventing the formation of CO and soot.[1]
-
Measurement: Submerge the sealed bomb in a bucket containing a precisely known mass of water. Allow the entire system to equilibrate thermally. Record the stable initial temperature (T_initial).
-
Ignition: Ignite the sample by passing a current through the fuse wire.
-
Data Acquisition: Record the water temperature as it rises, until a peak temperature (T_final) is reached and begins to fall.
-
Analysis:
-
Calculate the temperature change, ΔT = T_final - T_initial.
-
Calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT.
-
Perform corrections for the heat released by the combustion of the fuse wire and for the formation of nitric acid from trace N₂ in the bomb.
-
Calculate the molar enthalpy of combustion (ΔcH°) by dividing the corrected heat release by the number of moles of the alcohol combusted.
-
The standard enthalpy of formation (ΔfH°) can be calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law. The combustion reaction for this compound is:
C₉H₂₀O(l) + 13.5 O₂(g) → 9 CO₂(g) + 10 H₂O(l)
The relationship is: ΔcH°(C₉H₂₀O) = [9 * ΔfH°(CO₂) + 10 * ΔfH°(H₂O)] - [ΔfH°(C₉H₂₀O) + 13.5 * ΔfH°(O₂)]
Given that ΔfH° for O₂(g) is zero, the equation is rearranged to solve for the enthalpy of formation of the alcohol, using well-established standard enthalpy of formation values for CO₂(g) and H₂O(l).
Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids and solids.[10] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[2]
Caption: Workflow for determining liquid heat capacity using the three-run DSC method.
-
Preparation: Prepare three identical hermetically sealed aluminum pans: one empty (for the baseline), one containing a precisely weighed sapphire standard (a material with a well-known Cp), and one containing a precisely weighed sample of this compound.
-
Baseline Run: Place an empty pan on both the sample and reference platforms of the DSC. Execute a temperature program (e.g., heating from 25°C to 150°C at a constant rate of 20°C/min). This run establishes the baseline heat flow of the instrument.[11]
-
Standard Run: Replace the empty sample pan with the pan containing the sapphire standard. Run the identical temperature program. This measures the heat flow required to heat the standard material.
-
Sample Run: Replace the standard pan with the pan containing this compound. Run the identical temperature program a third time.
-
Calculation: The heat capacity of the sample (Cp,spl) at any given temperature (T) is calculated by comparing the heat flow signals from the three runs using the following equation:
Cp,spl = Cp,std * (mstd / mspl) * (HFspl - HFbase) / (HFstd - HFbase)
Where:
-
Cp,std is the known heat capacity of sapphire.
-
mstd and mspl are the masses of the standard and sample, respectively.
-
HFspl, HFstd, and HFbase are the heat flow values from the sample, standard, and baseline runs at temperature T.
-
Computational & Estimation Approaches
When experimental determination is not feasible, computational methods provide a powerful alternative for generating high-quality thermochemical data.
High-Accuracy Quantum Chemistry
Modern computational chemistry can predict thermochemical properties with accuracies approaching experimental uncertainty. Composite methods, such as the Gaussian-4 (G4) and its more efficient variant G4(MP2), are specifically designed for this purpose.[4][12] These methods approximate a very high-level calculation by combining results from several lower-level calculations, achieving a balance of accuracy and computational cost. The mean absolute deviation for G4(MP2) for enthalpies of formation is typically around 1.04 kcal/mol (4.35 kJ/mol).[12]
Caption: Conceptual workflow for calculating enthalpy of formation via G4(MP2) theory.
The process involves optimizing the molecular geometry, calculating electronic energies at various levels of theory and basis sets, and combining them with corrections for vibrational energy to yield a highly accurate total enthalpy.[4][6]
Group-Contribution Estimation Methods
For rapid estimation, group-contribution methods like the Joback method provide a valuable tool.[5] These methods assume that thermochemical properties are the sum of contributions from the individual functional groups that make up a molecule.[13] While less accurate than quantum chemistry, they are extremely fast and require no specialized software.
The molecule is first deconstructed into its constituent groups:
-
-CH₃ (methyl): 2 groups
-
-CH₂- (methylene): 6 groups
-
>CH- (methine): 1 group
-
-OH (alcohol): 1 group
The estimated property is the sum of the contributions from each group. Using published group contribution values, one can calculate properties like ΔfH° and Cp.
| Property | Group | Contribution | Count | Total Contribution |
| ΔfH° (kJ/mol) | -CH₃ | -23.56 | 2 | -47.12 |
| -CH₂- | -20.63 | 6 | -123.78 | |
| >CH- | -7.49 | 1 | -7.49 | |
| -OH (alcohol) | -207.2 | 1 | -207.2 | |
| Sum (Estimated) | -385.59 kJ/mol | |||
| Cp (J/mol·K) at 298K | -CH₃ | 25.73 | 2 | 51.46 |
| -CH₂- | 22.93 | 6 | 137.58 | |
| >CH- | 16.9 | 1 | 16.9 | |
| -OH (alcohol) | 29.29 | 1 | 29.29 | |
| Sum (Estimated) | 235.23 J/mol·K |
Note: Group contribution values are taken from standard literature sources.[5][14][15] The accuracy of this method is generally lower than experimental or high-level computational methods.
Conclusion
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Group of Prof. Hendrik Zipse | G4(MP2) theory - saving some time over G4 [zipse.cup.uni-muenchen.de]
- 5. Joback method - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.uk [chemguide.uk]
- 10. s4science.at [s4science.at]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 14. scribd.com [scribd.com]
- 15. EgiChem | Tools [egichem.com]
An In-Depth Technical Guide to the Solubility of 2-Methyloctan-1-ol in Organic Solvents
Abstract
2-Methyloctan-1-ol, a branched nine-carbon alcohol, is a molecule of significant interest in the formulation of pharmaceuticals, fragrances, and specialty chemicals. Its solubility profile across a range of organic solvents is a critical parameter that dictates its application, efficacy, and processing. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We delve into the physicochemical properties of the molecule, apply fundamental principles of intermolecular forces to predict its behavior in various solvent classes, and present a robust, self-validating experimental protocol for quantitative solubility determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and optimization of formulation strategies.
Physicochemical Profile of this compound
A thorough understanding of a solute's molecular structure is paramount to predicting its solubility. This compound (C₉H₂₀O) is a primary alcohol with a distinct branched structure.[1][2][3]
-
Structure: The molecule consists of an eight-carbon (octyl) chain with a methyl group at the second carbon position and a primary hydroxyl (-CH₂OH) group at the first position.
-
Key Structural Features:
-
Polar Head: The hydroxyl (-OH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[4] This feature dominates its interaction with polar solvents.
-
Nonpolar Tail: The nine-carbon aliphatic backbone (including the methyl branch) is nonpolar, hydrophobic, and interacts primarily through London dispersion forces.
-
Branching: The methyl group at the C2 position introduces steric hindrance, which can slightly disrupt the packing efficiency of the molecule and influence its interaction with ordered solvent structures.
-
This amphipathic nature—possessing both a polar and a nonpolar region—is the primary determinant of its solubility behavior, suggesting it will exhibit solubility in a wide spectrum of organic solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₀O | [1][2][5] |
| Molecular Weight | 144.25 g/mol | [1][2][5] |
| Boiling Point | 196.6 °C at 760 mmHg | [4][5] |
| Density | 0.824 g/cm³ | [4][5] |
| Flash Point | 79.5 °C | [4][5] |
| Hydrogen Bond Donor Count | 1 | [2][4] |
| Hydrogen Bond Acceptor Count | 1 | [2][4] |
| XLogP3 / logP | 3.4 / 2.585 |[2][4][5] |
The high XLogP3 value indicates a significant preference for lipophilic (nonpolar) environments over aqueous ones.[2][4]
Theoretical Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more rigorous approach involves analyzing the intermolecular forces between the solute (this compound) and the solvent. Solubility is favored when the energy released from new solute-solvent interactions is comparable to or greater than the energy required to overcome existing solute-solute and solvent-solvent interactions.
-
Hydrogen Bonding: This is the strongest intermolecular force at play for this compound. The hydroxyl group can form strong hydrogen bonds with protic solvents (e.g., other alcohols) and aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).
-
Dipole-Dipole Interactions: The polarity of the C-O bond contributes to the molecule's overall dipole moment, allowing for favorable interactions with other polar molecules.
-
London Dispersion Forces (LDF): These are weak, transient forces that exist between all molecules. The large, nine-carbon aliphatic tail of this compound ensures that LDFs are a significant contributor to its total cohesive energy, driving its solubility in nonpolar solvents like hexane and toluene.
A more advanced predictive tool is the use of Hansen Solubility Parameters (HSP) .[6] HSP deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7] A solute will likely dissolve in a solvent if their respective HSP values are similar, meaning they have a comparable energetic profile.[6] While specific HSP values for this compound are not readily published, they can be estimated using group contribution methods.[8]
Predicted Solubility Profile in Common Organic Solvents
While extensive quantitative data for this compound is scarce, a robust qualitative and semi-quantitative profile can be predicted based on the principles outlined above. The solubility of linear long-chain alcohols, such as 1-nonanol, generally decreases in water as the carbon chain lengthens due to the increasing dominance of the hydrophobic tail. However, in organic solvents, this long chain enhances solubility.
Table 2: Predicted Solubility of this compound and Governing Interactions
| Solvent Class | Example Solvents | Predicted Solubility | Primary Governing Interaction(s) | Causality Behind Prediction |
|---|---|---|---|---|
| Polar Protic | Ethanol, Methanol, Isopropanol | Miscible | Hydrogen Bonding | The solvent's and solute's hydroxyl groups can readily form strong hydrogen bonds, leading to high affinity and miscibility. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Highly Soluble to Miscible | Dipole-Dipole, Hydrogen Bonding (Acceptor) | The solvent's dipole and ability to accept hydrogen bonds interact favorably with the solute's polar hydroxyl group. |
| Nonpolar (Aliphatic) | Hexane, Heptane, Cyclohexane | Highly Soluble to Miscible | London Dispersion Forces | The long, nonpolar alkyl tail of this compound interacts strongly via dispersion forces with the nonpolar solvent molecules. |
| Nonpolar (Aromatic) | Toluene, Xylene | Highly Soluble to Miscible | London Dispersion Forces, π-stacking (minor) | Similar to aliphatic solvents, solubility is driven by strong dispersion forces between the alkyl chains and the aromatic ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | Dipole-Dipole, London Dispersion Forces | These solvents have a moderate polarity and high density, allowing for effective interaction with both the polar and nonpolar ends of the solute. |
Standardized Protocol for Experimental Solubility Determination
For applications requiring precise quantitative data, direct experimental measurement is essential. The isothermal equilibrium method is the gold standard for determining thermodynamic solubility.[9][10] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[9]
Principle of the Method
An excess amount of the solute (this compound) is added to the solvent of interest in a sealed vessel. The mixture is agitated at a constant, controlled temperature for a sufficient duration to ensure that the system reaches equilibrium.[9][10] At equilibrium, the rate of dissolution of the solid into the solvent equals the rate of recrystallization from the solution.[10] A sample of the supernatant is then carefully removed, diluted, and analyzed to determine the solute concentration, which represents the thermodynamic solubility.[9]
Materials and Reagents
-
This compound (≥95% purity)
-
Organic solvents (HPLC or analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or orbital incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC-UV system
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound to a series of vials (e.g., add ~200 mg to 2 mL of each solvent). The key is to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24-72 hours) to reach equilibrium. Causality: Constant temperature is critical as solubility is temperature-dependent.[6][9] Vigorous agitation maximizes the surface area of the solid, accelerating the approach to equilibrium.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed volumetric flask. Causality: Filtration is crucial to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Dilution: Record the weight of the transferred supernatant. Dilute the sample to a known volume with a suitable solvent (often the same solvent used for the experiment or one compatible with the analytical method).
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as GC-FID.
Analytical Quantification by Gas Chromatography (GC)
Gas chromatography is an ideal technique for quantifying volatile compounds like alcohols with high accuracy and precision.[11][12][13][14]
-
System: GC with a Flame Ionization Detector (FID).
-
Column: A mid-polarity column (e.g., Rtx®-1301) is suitable for resolving alcohols.[12]
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations. Generate a calibration curve by plotting the peak area against concentration.
-
Analysis: Inject the diluted sample and determine its concentration by interpolating its peak area from the calibration curve. Back-calculate the original concentration in the saturated solution to determine the solubility (e.g., in g/100 mL or mol/L).
Workflow Diagram
Caption: Workflow for determining thermodynamic solubility.
Factors Influencing Solubility
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[9] This relationship should be determined experimentally if the intended application involves a range of temperatures.
-
Purity: Impurities in either the solute or the solvent can alter the measured solubility. Water, for instance, can significantly impact the solubility of this compound in nonpolar aprotic solvents.
-
Polymorphism: While less common for a simple alcohol, different crystalline forms (polymorphs) of a solid solute can exhibit different solubilities. The most stable polymorph will have the lowest solubility.
Conclusion
This compound is a versatile amphipathic molecule with a solubility profile that makes it compatible with a broad array of organic solvents. Its behavior is dictated by a balance between the strong hydrogen-bonding capability of its hydroxyl group and the significant London dispersion forces of its C9 alkyl tail. While theoretical principles provide a strong predictive foundation, for critical applications in pharmaceutical and chemical development, the empirical determination of solubility via the isothermal equilibrium method is strongly recommended. The protocols and principles detailed in this guide provide the necessary framework for researchers to confidently assess and utilize the solubility properties of this compound.
References
- 1. 2-Methyloctanol, (S)- | C9H20O | CID 11435018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octanol, 2-methyl- (CAS 818-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | CAS#:818-81-5 | Chemsrc [chemsrc.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. paint.org [paint.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. content.ellutia.com [content.ellutia.com]
- 12. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. youtube.com [youtube.com]
An In-Depth Technical Guide to the Stereoisomers of 2-Methyloctan-1-ol
Abstract
Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, pharmacology, and toxicology. 2-Methyloctan-1-ol, a chiral primary alcohol, serves as an exemplary case study for understanding the distinct properties and applications of enantiomers. This technical guide provides a comprehensive examination of (S)-2-Methyloctan-1-ol and (R)-2-Methyloctan-1-ol, intended for researchers, scientists, and drug development professionals. We will delve into their physicochemical properties, stereoselective synthesis and resolution strategies, analytical characterization, and the critical role of stereochemistry in their biological functions. This document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of these chiral building blocks.
Introduction to Chirality: The Case of this compound
A molecule is chiral if it is non-superimposable on its mirror image. These mirror images are known as enantiomers.[1] While enantiomers share the same molecular formula and connectivity, their spatial arrangement differs, leading to identical physical properties such as boiling point, density, and refractive index.[2] Their fundamental divergence lies in their interaction with other chiral entities, including plane-polarized light and biological systems like enzymes and receptors.[3]
This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (S)-2-Methyloctan-1-ol and (R)-2-Methyloctan-1-ol. This seemingly subtle structural difference is profound, as biological systems are inherently chiral. The lock-and-key model of enzyme-substrate or receptor-ligand binding often results in one enantiomer exhibiting high potency while the other is significantly less active or may even elicit an entirely different or adverse effect. Therefore, the ability to synthesize, separate, and analyze these enantiomers in their pure forms is paramount in modern chemistry and pharmacology.
Physicochemical Properties of (S)- and (R)-2-Methyloctan-1-ol
As enantiomers, the (S) and (R) forms of this compound exhibit identical physical properties, with the notable exception of their optical activity. They rotate plane-polarized light to an equal extent but in opposite directions.[3] The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).[4] It is critical to note that the (R/S) designation, which describes the absolute configuration of the stereocenter, has no direct correlation with the direction of optical rotation (+/-).[3]
The properties of the racemic mixture (a 1:1 mixture of both enantiomers) are well-documented and serve as a baseline for the individual components.
Table 1: Physicochemical Data for this compound
| Property | Value (for Racemic Mixture) | Source |
| IUPAC Name | This compound | PubChem[5] |
| Synonyms | 2-Methyloctanol, 2-Methyl-1-octanol | LookChem[6] |
| CAS Number | 818-81-5 (Racemate) | LookChem[6] |
| 116013-69-5 ((S)-enantiomer) | PubChem[7] | |
| Molecular Formula | C₉H₂₀O | LookChem[6] |
| Molecular Weight | 144.25 g/mol | PubChem[5] |
| Density | 0.824 g/cm³ | LookChem[6] |
| Boiling Point | 196.6 °C at 760 mmHg | LookChem[6] |
| Flash Point | 79.5 °C | LookChem[6] |
| Refractive Index | 1.430 | LookChem[6] |
| Solubility | Insoluble in water; soluble in organic solvents. | General Alcohol Properties |
| Optical Activity | Racemate: 0° | By definition |
| (S)-enantiomer: Direction and magnitude depend on conditions. | Principle of Chirality | |
| (R)-enantiomer: Equal and opposite to (S)-enantiomer. | Principle of Chirality |
Synthesis and Chiral Resolution Strategies
Obtaining enantiomerically pure this compound requires specialized synthetic or separation techniques. The choice between asymmetric synthesis and chiral resolution depends on factors like the availability of chiral starting materials, cost, and desired scalability.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly by using a chiral starting material, catalyst, or reagent. This approach is often more efficient than resolution as it avoids the theoretical 50% loss of the undesired enantiomer. A common strategy involves using a molecule from the "chiral pool," a collection of readily available, enantiopure natural products.
For instance, enantiopure linalool can serve as a starting material for the synthesis of chiral alcohols.[8] While a specific synthesis for this compound from linalool is not detailed here, the general principle involves stereospecific transformations that preserve or invert the stereochemistry of the starting material to build the target molecule.
Diagram 1: Conceptual Pathway for Asymmetric Synthesis
Below is a generalized DOT graph illustrating the logic of an asymmetric synthesis starting from a chiral precursor.
Caption: Asymmetric synthesis workflow from a chiral pool molecule.
Chiral Resolution of Racemic this compound
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. The most established method involves converting the enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography.
For a racemic alcohol like this compound, this is typically achieved by reacting it with an enantiomerically pure chiral acid to form diastereomeric esters.
Experimental Protocol: Chiral Resolution via Diastereomeric Ester Formation
Causality: The core principle is to create two new molecules, (R-alcohol)-(S-acid) and (S-alcohol)-(S-acid), which are diastereomers. Their differing solubilities or chromatographic affinities allow for physical separation. Subsequent hydrolysis cleaves the ester bond, liberating the resolved alcohols and recovering the chiral auxiliary.
Materials:
-
Racemic this compound
-
Enantiopure resolving agent (e.g., (S)-(-)-Mandelic acid or its derivative)
-
Esterification catalyst (e.g., DCC, DMAP)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Aqueous base (e.g., NaOH solution) for hydrolysis
-
Separation apparatus (crystallization flasks or chromatography column)
Methodology:
-
Esterification: Dissolve racemic this compound (1.0 eq) and the chiral acid resolving agent (1.0 eq) in an anhydrous solvent. Add the coupling agents (e.g., DCC and a catalytic amount of DMAP) and stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Separation of Diastereomers:
-
Fractional Crystallization: Concentrate the solvent. The less soluble diastereomeric ester should precipitate. Isolate the crystals by filtration. The purity of the crystals can be enhanced by recrystallization until a constant specific rotation is achieved.
-
Chromatography: If crystallization is ineffective, separate the diastereomers using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Hydrolysis (Liberation of Enantiomers): Treat the separated diastereomeric ester with an aqueous base solution (e.g., 2M NaOH) and heat to reflux to hydrolyze the ester bond.
-
Isolation: After hydrolysis, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether) to isolate the now enantiomerically enriched this compound. The chiral acid can be recovered from the aqueous layer by acidification and extraction.
-
Purity Assessment: Determine the enantiomeric excess (e.e.) of the isolated alcohol using chiral GC or by measuring its specific rotation.
Diagram 2: Workflow for Chiral Resolution
This diagram outlines the logical steps of the resolution process described above.
Caption: Logical workflow for separating enantiomers via diastereomers.
Analytical Methodologies for Enantiomeric Discrimination
Verifying the success of a resolution or an asymmetric synthesis requires a robust analytical method capable of distinguishing between enantiomers. Chiral chromatography is the gold standard for this purpose.
Chiral Gas Chromatography (GC)
Causality: Chiral GC columns contain a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). Enantiomers traveling through the column form transient, diastereomeric complexes with the CSP.[9] The stability of these complexes differs for each enantiomer, leading to different interaction strengths and, consequently, different retention times, allowing for their separation.[9] Cyclodextrin derivatives are common CSPs for separating chiral alcohols.[10]
Experimental Protocol: Chiral GC Analysis of this compound
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based CSP like Heptakis-(2,3-di-O-acetyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin).[10]
-
High-purity carrier gas (Helium or Hydrogen).
-
Sample of this compound dissolved in a volatile solvent (e.g., hexane).
-
(Optional) Derivatizing agent like trifluoroacetic anhydride, as derivatization can sometimes improve separation.[11]
Methodology:
-
System Preparation: Install the chiral column in the GC oven. Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent.
-
Instrument Parameters (Example):
-
Inlet Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 60 °C) and hold for 2 minutes. Then, ramp the temperature at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C). A slow ramp is often critical for resolving enantiomers.[10]
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. The enantiomeric excess (% e.e.) can be calculated from the peak areas (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.
-
Validation: To identify which peak corresponds to which enantiomer, inject a certified reference standard of one pure enantiomer (if available).
Diagram 3: Analytical Workflow for Chiral GC
This diagram shows the process of analyzing a chiral sample by GC.
References
- 1. gcms.cz [gcms.cz]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 5. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. 2-Methyloctanol, (S)- | C9H20O | CID 11435018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 2-Methyloctan-1-ol: A Technical Guide for Advancing Research
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 2-Methyloctan-1-ol (CAS No. 818-81-5), a branched-chain primary alcohol. While direct research on this specific molecule is nascent, this document synthesizes available data on its physicochemical properties, natural occurrence, and the well-established biological activities of structurally related C8-C10 and branched-chain alcohols. By examining the antimicrobial and insect-repellent properties of its chemical class, this guide offers a predictive framework and detailed experimental methodologies to stimulate and direct future research into the therapeutic and practical applications of this compound. This paper is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this compound.
Introduction: Unveiling the Potential of a Lesser-Known Branched-Chain Alcohol
This compound is a nine-carbon, branched-chain primary alcohol with the molecular formula C9H20O.[1][2] Its structure, characterized by a methyl group at the second carbon position, distinguishes it from its linear isomer, 1-nonanol, and imparts unique physicochemical properties that may influence its biological interactions. While the broader class of medium-chain alcohols has been investigated for various applications, this compound remains a largely unexplored molecule.[3] This guide aims to bridge this knowledge gap by providing a foundational understanding of its properties and postulating its biological potential based on established scientific principles and data from analogous compounds. A significant lead in understanding its potential biological relevance comes from its documented presence in the plant Ruta chalepensis, a species with a history of use in traditional medicine.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays. These properties influence its solubility, volatility, and ability to interact with biological membranes.
| Property | Value | Source |
| Molecular Formula | C9H20O | [1][2] |
| Molecular Weight | 144.25 g/mol | [1] |
| Boiling Point | 196.6 °C at 760 mmHg | [4] |
| Flash Point | 79.5 °C | [4] |
| Density | 0.824 g/cm³ | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.4 | [1] |
| Natural Occurrence | Reported in Ruta chalepensis | [1] |
Postulated Biological Activities Based on Structural Analogs
Direct experimental data on the biological activity of this compound is limited. However, by examining the activities of other C8-C10 alcohols and branched-chain primary alcohols, we can infer its likely biological profile.
Antimicrobial Activity: A Promising Avenue of Investigation
Medium-chain alcohols are known to possess antimicrobial properties. The general mechanism of action for alcohols involves the denaturation of proteins and the disruption of cellular membranes, leading to cell lysis. This activity is often dependent on the presence of water. The lipophilic nature of these alcohols allows them to intercalate into the lipid bilayers of bacterial and fungal cell membranes, increasing permeability and causing leakage of intracellular components.
It is hypothesized that this compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. The branched-chain structure may influence its efficacy by altering its interaction with the cell membrane compared to its linear counterparts.
Insecticidal and Repellent Properties: Exploring a Role in Pest Management
Aliphatic alcohols, particularly those in the C10 to C14 range, have been shown to be effective insect repellents. While shorter-chain alcohols can also exhibit these properties, their volatility may reduce their persistence. The structural similarity of this compound to compounds used as insect attractants and repellents suggests its potential utility in pest management. For instance, 2-Methyl-1-butanol is registered as a biochemical pesticide used as an attractant in insect traps. The mechanism of action for repellent activity is often related to the compound's ability to interfere with an insect's olfactory receptors.
Methodologies for Evaluating Biological Activity
To validate the postulated biological activities of this compound, rigorous and standardized experimental protocols are essential. The following section details methodologies for assessing its antimicrobial and insect-repellent properties.
Assessment of Antimicrobial Activity
The volatile nature of this compound necessitates the use of methods that can account for its activity in both liquid and vapor phases.
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to ensure solubility in the aqueous culture medium.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microorganism in medium without the test compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Causality of Experimental Choices: The use of a solvent like DMSO is critical for ensuring the dispersion of the lipophilic alcohol in the aqueous medium. Serial dilutions allow for the precise determination of the minimum concentration required for inhibition.
Given its volatility, assessing the antimicrobial activity of this compound in the vapor phase is crucial.
Protocol:
-
Prepare agar plates inoculated with a lawn of the test microorganism.
-
Place a sterile paper disc on the inside of the lid of the Petri dish.
-
Apply a known volume of this compound to the paper disc.
-
Seal the Petri dish with parafilm to create a closed environment.
-
Invert the plate and incubate under appropriate conditions.
-
Measure the diameter of the zone of inhibition on the agar surface.
Diagram of Vapor Phase Assay Workflow:
Caption: Workflow for the vapor phase antimicrobial activity assay.
Evaluation of Insect Repellent Efficacy
Standardized methods are available to assess the repellency of compounds against various insect species, such as mosquitoes.
This is a widely used and reliable method for determining the complete protection time of a topical repellent.
Protocol:
-
Recruit human volunteers and obtain informed consent.
-
Apply a known concentration of this compound in a suitable carrier (e.g., ethanol) to a defined area on the volunteer's forearm. An untreated area serves as a control.
-
After a brief drying period, the volunteer inserts their treated arm into a cage containing a known number of host-seeking female mosquitoes.
-
Record the time until the first confirmed bite on the treated area. This is the complete protection time.
-
The test can be repeated at intervals to assess the duration of repellency.
Causality of Experimental Choices: The use of human volunteers provides a realistic assessment of repellency under conditions that mimic actual use. The control arm is essential to confirm the biting avidity of the mosquitoes.
Diagram of Repellency Testing Logic:
Caption: Logical flow of insect repellency evaluation.
Toxicology and Safety Considerations
The toxicological profile of this compound has not been extensively studied. However, data on other branched-chain primary alcohols can provide an initial assessment of its potential hazards. Studies on homologous series of branched-chain primary alcohols indicate that their acute oral toxicity is generally low.[3] Dermal toxicity is also typically low, though skin and eye irritation can occur.[3] Inhalation of vapors may cause respiratory tract irritation.[3]
Summary of Toxicological Data for Branched-Chain Primary Alcohols:
| Endpoint | Observation |
| Acute Oral Toxicity (Rat LD50) | Generally low, >1.5 g/kg |
| Acute Dermal Toxicity (Rabbit LD50) | Generally low, >2.6 g/kg |
| Skin Irritation | Slight to severe, generally inversely related to molecular weight |
| Eye Irritation | Moderate to severe for C5-C13 alcohols |
| Inhalation Toxicity | Low, with potential for respiratory irritation |
Given these findings, it is imperative that appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses), are taken when handling this compound in a laboratory setting. Further toxicological studies are warranted to fully characterize its safety profile.
Future Research Directions and Conclusion
The information presented in this guide suggests that this compound is a compound with significant, yet largely unexplored, biological potential. Its presence in a medicinal plant, Ruta chalepensis, provides a strong rationale for further investigation.[1] Future research should focus on:
-
Systematic screening of this compound against a diverse panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency.
-
In-depth studies on its insect repellent and insecticidal activities against various public health and agricultural pests.
-
Elucidation of its mechanism of action for any confirmed biological activities.
-
Comprehensive toxicological evaluation to establish a clear safety profile for potential applications.
-
Investigation of its role as a volatile compound in the chemical ecology of Ruta chalepensis.
References
- 1. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]
- 3. An examination of octanol and octanal metabolism to octanoic acid by horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
Methodological & Application
Application Note: Analysis of 2-Methyloctan-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive and robust protocol for the identification and quantification of 2-Methyloctan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₉H₂₀O, CAS: 818-81-5) is a primary alcohol used in various industrial applications, including as a fragrance component and chemical intermediate.[1] The methodology detailed herein leverages the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry, making it an ideal technique for the analysis of this semi-volatile compound.[2][3] This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed, field-proven insights into sample preparation, instrument configuration, data analysis, and interpretation.
Introduction and Scientific Principle
This compound is a branched-chain alcohol with a molecular weight of 144.25 g/mol .[4] Accurate determination of its purity and concentration in various matrices is crucial for quality assurance and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice due to its unparalleled ability to separate volatile and semi-volatile components of a mixture and provide structural information for unambiguous identification.[5]
The principle of the method involves the following sequential steps:
-
Injection and Vaporization: A liquid sample containing the analyte is injected into a heated inlet, where it is rapidly vaporized.[6]
-
Chromatographic Separation: A carrier gas (typically Helium) transports the vaporized sample onto a capillary column. The column's stationary phase interacts with the sample components to varying degrees, causing them to separate based on their boiling points and chemical affinities.[6][7]
-
Ionization and Fragmentation: As the separated components elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner.[8]
-
Mass Analysis and Detection: The resulting charged fragments are sorted by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each fragment, generating a unique mass spectrum that serves as a chemical fingerprint for the compound.
Materials and Instrumentation
Reagents and Consumables
-
This compound standard (≥98% purity)
-
High-purity volatile organic solvent (e.g., Dichloromethane or Hexane, GC grade)[5]
-
Helium carrier gas (99.999% purity or higher)
-
2 mL clear glass autosampler vials with PTFE-lined caps[9]
-
Microsyringes for manual injection or autosampler
-
Volumetric flasks and pipettes for standard preparation
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The system should be equipped with:
-
A capillary split/splitless injector.
-
An autosampler for high-throughput analysis and improved reproducibility.
-
A mass selective detector (MSD) capable of electron ionization (EI).
-
Data acquisition and processing software with access to a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library).[10]
Experimental Protocols
Preparation of Standards and Samples
The causality behind meticulous sample preparation is to ensure the analyte is in a suitable form for GC-MS analysis—free from non-volatile residues, at a concentration that prevents column overloading, and dissolved in a solvent compatible with the GC column.[9][11]
Protocol for Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a set of calibration standards. A typical range would be 1, 5, 10, 25, and 50 µg/mL.
-
Transfer: Transfer the final solutions to 2 mL glass autosampler vials for analysis.[9]
Protocol for Liquid Sample Preparation (e.g., Fragrance Oil):
-
Dilution: Dilute the sample in a volatile solvent like dichloromethane to bring the expected analyte concentration into the calibration range.[10] A starting dilution of 1:100 (v/v) is recommended.
-
Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent clogging of the injector and column.[11]
-
Transfer: Transfer the final diluted and filtered sample into a glass autosampler vial.
GC-MS System Configuration and Method
The following parameters are recommended as a starting point and can be optimized for specific instrumentation. The choice of a non-polar column like a DB-5ms is based on its versatility for separating compounds of varying polarity, including alcohols.[10] The oven temperature program is designed to ensure that this compound (boiling point ~197°C) is eluted as a sharp, symmetrical peak.[12]
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph (GC) | ||
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, non-polar column suitable for a wide range of semi-volatile compounds.[10][13] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| Injector Type | Split/Splitless | |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte and solvent.[10] |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for moderately concentrated samples.[10] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 60 °C, hold for 2 min | Low initial temperature to focus the analyte at the head of the column, improving peak shape.[14] |
| Ramp: 10 °C/min to 280 °C | A controlled ramp ensures good separation from other potential components. | |
| Final Hold: Hold at 280 °C for 5 min | Cleanses the column of any less volatile compounds. | |
| Mass Spectrometer (MS) | ||
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |
| Ion Source Temp. | 230 °C | Standard temperature to promote efficient ionization and minimize contamination. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 350 m/z | Covers the molecular ion (144.25) and all significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Acquisition and Analysis Workflow
The logical flow from sample to result is a self-validating system. Running blanks confirms system cleanliness, standards establish instrument response, and check standards monitor performance over time, ensuring the trustworthiness of the data from unknown samples.[14]
Analysis Steps:
-
Peak Identification: Identify the chromatographic peak for this compound by comparing its retention time (RT) to that of a known standard.
-
Spectral Confirmation: Confirm the identity by comparing the acquired mass spectrum of the peak with the reference spectrum in the NIST library.[4] A high match factor (>800) provides strong confidence in the identification.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Apply linear regression to determine the concentration of this compound in the unknown samples.
Expected Results and Discussion
Under the conditions described, this compound is expected to elute as a well-defined, symmetrical peak. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound.[4]
Mass Spectrum Interpretation: The mass spectrum of an alcohol often shows a weak or absent molecular ion peak due to the ease of fragmentation.[8] The key is to identify characteristic fragments.
-
Molecular Ion ([M]⁺): A peak at m/z 144 should be present, corresponding to the molecular weight of this compound.[4]
-
Loss of Water ([M-H₂O]⁺): A fragment at m/z 126 (144 - 18) resulting from dehydration is a common feature for alcohols.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can occur. Loss of the C₇H₁₅ heptyl radical would result in a fragment at m/z 45, [CH(CH₃)OH]⁺.
-
Alkyl Fragments: A series of peaks corresponding to stable alkyl carbocations will be prominent. Expect to see significant peaks at m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), and 71 (C₅H₁₁⁺), which are characteristic of branched alkanes.[4]
The base peak (most abundant ion) in the reference spectrum is often an alkyl fragment, providing further structural confirmation.[4][8]
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust framework for the separation, identification, and quantification of this compound. The protocol emphasizes proper sample preparation and optimized instrument parameters to ensure high-quality, reproducible data. This method is suitable for implementation in quality control laboratories and research settings where accurate analysis of this compound is required.
References
- 1. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. purdue.edu [purdue.edu]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. 1-Octanol, 2-methyl- [webbook.nist.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Gas chromatography of Alcohols [delloyd.50megs.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. uoguelph.ca [uoguelph.ca]
- 10. benchchem.com [benchchem.com]
- 11. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 12. This compound | CAS#:818-81-5 | Chemsrc [chemsrc.com]
- 13. phcogj.com [phcogj.com]
- 14. benchchem.com [benchchem.com]
Application Note: Enantioselective Separation of 2-Methyloctan-1-ol Using Chiral High-Performance Liquid Chromatography
Abstract
The enantiomeric purity of chiral compounds is a critical parameter in the pharmaceutical, agrochemical, and fine chemical industries, as different enantiomers can exhibit widely varying biological activities.[1] This application note presents a detailed protocol for the direct enantioselective separation of 2-Methyloctan-1-ol, a simple aliphatic chiral alcohol, using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The method employs a polysaccharide-based CSP under normal phase conditions, providing a robust and reproducible approach for baseline resolution of the (R)- and (S)-enantiomers. This guide explains the scientific rationale behind the method development choices and provides a step-by-step protocol suitable for researchers, scientists, and quality control analysts.
Introduction and Scientific Principle
This compound is a chiral primary alcohol containing a stereocenter at the C2 position. Enantiomers of a compound share identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques.[2] Chiral chromatography provides the necessary chiral environment to differentiate between enantiomers, most commonly by using a chiral stationary phase (CSP).
The key to this separation is the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For the separation of alcohols, polysaccharide-based CSPs, particularly those derived from derivatized cellulose or amylose, are highly effective.[3] These CSPs possess helical polymer structures that form chiral grooves. Enantioselective recognition occurs through a combination of transient interactions, including:
-
Hydrogen Bonding: The hydroxyl group of the alcohol is a key interaction site, forming hydrogen bonds with the carbamate derivatives on the polysaccharide backbone.
-
Dipole-Dipole Interactions: Polar groups on the CSP and the analyte interact.
-
Steric Hindrance (Inclusion Complexing): One enantiomer fits more favorably into the chiral cavity or groove of the CSP than the other, leading to different retention times.[4]
This method utilizes a normal phase elution mode, typically employing a non-polar solvent like n-hexane and a polar modifier, such as an alcohol (2-propanol or ethanol).[5] The polar modifier is critical as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.[6]
Materials and Methodology
Equipment and Consumables
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Detector: Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD). (Note: Due to the lack of a strong UV chromophore in this compound, standard UV-Vis detectors will have very low sensitivity.[7])
-
Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized on 5 µm silica gel), 250 mm x 4.6 mm.
-
Data Acquisition Software: Empower®, Chromeleon®, or equivalent.
-
Analytical Balance, volumetric flasks, pipettes, and autosampler vials.
Chemicals and Reagents
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Racemic this compound (≥98% purity)
-
(R)-2-Methyloctan-1-ol and (S)-2-Methyloctan-1-ol standards (if available, for peak identification)
Experimental Protocol
This protocol is designed to be a self-validating system, starting with robust conditions that can be finely tuned for optimal performance.
Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol (IPA) in a ratio of 95:5 (v/v) .
-
Pour 950 mL of n-Hexane into a 1 L solvent bottle.
-
Add 50 mL of 2-Propanol to the same bottle.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
-
Rationale: Degassing is crucial to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise. The 95:5 ratio is a common starting point for separating aliphatic alcohols on polysaccharide CSPs, balancing retention time with resolution.[8]
-
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL.
-
Weigh approximately 10 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA 95:5).
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
Rationale: Dissolving the sample in the mobile phase ensures peak shape integrity and compatibility with the chromatographic system. Filtering removes particulates that could clog the column or system components.
-
HPLC System Configuration and Method Parameters
-
Install the CHIRALPAK® IA column in the column compartment.
-
Purge the pump lines with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).
-
Set the method parameters as described in the table below.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) | Provides good initial selectivity for chiral alcohols.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column; can be adjusted to optimize resolution. |
| Column Temperature | 25 °C | Temperature control is vital for reproducible chiral separations; lower temperatures often increase resolution.[6] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate detector response. |
| Detector | Refractive Index (RI) | Universal detector suitable for analytes without a UV chromophore. |
| Run Time | 20 minutes | Sufficient to allow for the elution of both enantiomers. |
Workflow Visualization
Caption: Workflow for Chiral Separation of this compound.
Expected Results and Data Analysis
Upon injection, the two enantiomers of this compound should be resolved into two distinct peaks. The quality of the separation is assessed using standard chromatographic parameters.
Key Performance Metrics
-
Retention Factor (k'): k' = (t_R - t_0) / t_0
-
Selectivity Factor (α): α = k'_2 / k'_1
-
Resolution (R_s): R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2)
Where t_R is the retention time of the peak, t_0 is the void time, k'_1 and k'_2 are the retention factors for the first and second eluting peaks, and w_1 and w_2 are the peak widths at the base. A resolution value (R_s) of ≥ 1.5 indicates baseline separation.
Typical Chromatographic Data
The following table presents expected, representative data for the separation under the conditions described.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~9.5 min | ~11.2 min |
| Retention Factor (k') | ~3.1 | ~3.6 |
| Selectivity (α) | \multicolumn{2}{c | }{~1.16} |
| Resolution (R_s) | \multicolumn{2}{c | }{~1.8} |
Note: These values are illustrative. Actual retention times may vary based on the specific HPLC system, column batch, and precise mobile phase composition.
Method Optimization and Troubleshooting
If the initial separation is not optimal (e.g., R_s < 1.5), several parameters can be adjusted.
-
Adjusting Modifier Concentration: This is the most effective tool for optimizing the separation.
-
To decrease retention time: Increase the percentage of 2-Propanol (e.g., to 90:10 Hexane/IPA). This will reduce analysis time but may also decrease resolution.
-
To increase resolution: Decrease the percentage of 2-Propanol (e.g., to 98:2 Hexane/IPA). This will increase retention times and often improves the separation factor (α).
-
-
Changing the Alcohol Modifier: Substituting 2-Propanol with Ethanol can alter the selectivity of the separation due to different hydrogen bonding characteristics.
-
Adjusting Temperature: Lowering the column temperature (e.g., to 15 °C) often enhances enantioselectivity and increases resolution, albeit at the cost of longer retention times and higher backpressure.
-
Modifying Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can increase the number of theoretical plates and improve peak resolution.
Conclusion
The described chiral HPLC method provides a reliable and effective means for the enantioselective separation of this compound. By utilizing an immobilized polysaccharide-based chiral stationary phase (CHIRALPAK® IA) with a normal phase mobile phase of n-Hexane and 2-Propanol, baseline resolution of the enantiomers can be readily achieved. The protocol is designed for straightforward implementation and includes clear guidelines for optimization, making it a valuable tool for quality control, purity assessment, and research applications in various scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 7. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the Structure Elucidation of 2-Methyloctan-1-ol using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development and chemical sciences, mastering NMR interpretation is essential for verifying molecular identity, purity, and stereochemistry. This guide provides a detailed walkthrough for the complete structural elucidation of 2-Methyloctan-1-ol, a chiral primary alcohol, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
The causality behind the experimental choices lies in a systematic, multi-faceted approach. We begin with foundational 1D experiments (¹H and ¹³C NMR) to identify the basic chemical environments of protons and carbons. We then employ Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ groups, a crucial step for deciphering the carbon skeleton.[1][2][3] Subsequently, 2D correlation experiments, namely Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to piece together the molecular puzzle by revealing proton-proton and proton-carbon connectivities, both short- and long-range.[4][5][6][7] This comprehensive methodology ensures a self-validating system where each experiment corroborates and builds upon the findings of the others, leading to an unambiguous structural assignment.
PART 1: Predicted NMR Data for this compound
A thorough understanding of expected chemical shifts and multiplicities is paramount before embarking on experimental work. Below is a summary of the predicted ¹H and ¹³C NMR data for this compound.
Structure of this compound:
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | ¹H Multiplicity |
| 1 | CH₂ | 65-70 | H-1a, H-1b | 3.3-3.6 | dd |
| 2 | CH | 35-40 | H-2 | 1.5-1.8 | m |
| 3 | CH₂ | 30-35 | H-3a, H-3b | 1.2-1.4 | m |
| 4 | CH₂ | 28-32 | H-4a, H-4b | 1.2-1.4 | m |
| 5 | CH₂ | 28-32 | H-5a, H-5b | 1.2-1.4 | m |
| 6 | CH₂ | 22-26 | H-6a, H-6b | 1.2-1.4 | m |
| 7 | CH₂ | 22-26 | H-7a, H-7b | 1.2-1.4 | m |
| 8 | CH₃ | 13-15 | H-8 | 0.8-1.0 | t |
| 2-CH₃ | CH₃ | 15-20 | H-2-CH₃ | 0.8-1.0 | d |
| OH | - | - | OH | variable (0.5-5.0) | br s |
Chemical shifts are influenced by solvent and concentration. The OH proton signal is often a broad singlet and its position can vary significantly.[8]
PART 2: Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[9]
Protocol:
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[10][11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[10][12]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[10][11]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[13][14]
-
Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent and serves as the internal reference standard, set to 0.00 ppm.[12]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
1D ¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 220-240 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Key Feature: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.[3][15]
2D COSY:
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Function: Identifies protons that are spin-spin coupled, typically within 2-3 bonds of each other.[6][16]
2D HSQC:
-
Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3).
-
Function: Correlates protons to their directly attached carbons (one-bond ¹H-¹³C correlation).[5][6]
2D HMBC:
-
Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).
-
Function: Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different parts of the molecule.[5][6][7]
PART 3: Structure Elucidation Workflow
The following section outlines the logical progression for interpreting the acquired NMR data to elucidate the structure of this compound.
Analysis of 1D Spectra (¹H, ¹³C, and DEPT-135)
-
¹H NMR Spectrum: The ¹H NMR spectrum will provide information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[17][18] The characteristic signals for a primary alcohol, such as the protons on the carbon bearing the hydroxyl group (α-protons), are expected to appear in the 3.3-4.0 ppm range.[8] The hydroxyl proton itself will likely be a broad singlet.[8] A "D₂O shake" experiment can be performed to confirm the OH peak, as the addition of deuterium oxide will cause the OH proton to be exchanged for deuterium, leading to the disappearance of its signal from the spectrum.[19][20]
-
¹³C NMR Spectrum: The broadband proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The carbon attached to the oxygen will be the most downfield signal, typically in the 60-80 ppm range.[8][21]
-
DEPT-135 Spectrum: This experiment is instrumental in distinguishing between the different types of carbon atoms.
-
Positive Peaks: CH and CH₃ groups.
-
Negative Peaks: CH₂ groups.
-
Absent Peaks: Quaternary carbons (none in this compound). By comparing the ¹³C and DEPT-135 spectra, one can definitively count the number of methyl, methylene, and methine carbons in the molecule.[15]
-
Analysis of 2D Spectra (COSY, HSQC, and HMBC)
The real power of modern NMR lies in 2D correlation experiments, which allow for the unambiguous assembly of the molecular structure.
Workflow Diagram for NMR Structure Elucidation:
Caption: Workflow for NMR-based structure elucidation.
Step-by-Step 2D NMR Interpretation:
-
HSQC Analysis: Begin by correlating every proton signal to its directly attached carbon. This allows for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum. For example, the protons in the 3.3-3.6 ppm range will correlate to the carbon at ~65-70 ppm, identifying them as the -CH₂OH group (C1).
-
COSY Analysis: Trace the proton-proton coupling networks. A strong cross-peak will be observed between the protons on C1 and the proton on C2. The proton on C2 will, in turn, show correlations to the protons on C3 and the methyl group at the 2-position. This allows for the piecing together of the carbon backbone from the perspective of the protons.
-
HMBC Analysis: This is the final and most crucial step for confirming the overall structure by connecting the various fragments. Key expected long-range correlations include:
-
The protons of the 2-CH₃ group will show a correlation to C1, C2, and C3.
-
The protons on C1 (-CH₂OH) will show correlations to C2 and C3.
-
The proton on C2 will show correlations to C1, C3, C4, and the 2-CH₃ carbon. By systematically analyzing these 2- and 3-bond correlations, the entire carbon skeleton and the position of the hydroxyl group can be unequivocally confirmed.
-
Correlation Network Diagram (HMBC):
Caption: Key HMBC correlations for this compound.
A Note on Chirality
Standard NMR techniques, as described, will not distinguish between the (R) and (S) enantiomers of this compound.[22] The spectra of the individual enantiomers and the racemic mixture will be identical in an achiral solvent. To differentiate between enantiomers, specialized techniques are required, such as the use of chiral derivatizing agents, chiral solvating agents, or more advanced NMR methods that can directly detect molecular chirality.[22][23][24][25]
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive methodology for the complete structure elucidation of this compound. The systematic application of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular structure. The detailed protocols and interpretation strategies outlined in these application notes serve as a comprehensive guide for researchers, ensuring accuracy and confidence in structural assignments.
References
- 1. azom.com [azom.com]
- 2. magritek.com [magritek.com]
- 3. fiveable.me [fiveable.me]
- 4. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Alcohols | OpenOChem Learn [learn.openochem.org]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. Interpreting | OpenOChem Learn [learn.openochem.org]
- 18. reddit.com [reddit.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 22. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Analytical Scientist | New NMR Technique Enables Direct Detection of Molecular Chirality [theanalyticalscientist.com]
- 24. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application of 2-Methyloctan-1-ol in Fragrance and Flavor Chemistry: A Technical Guide
The exploration of branched-chain aliphatic alcohols represents a significant frontier in the development of novel sensory experiences for both fragrance and flavor applications. These molecules, while structurally simple, offer a remarkable complexity of notes, often bridging the gap between fatty, waxy, and floral or fruity characteristics. 2-Methyloctan-1-ol, a nine-carbon primary alcohol, is a compelling example of such a material. Its subtle yet distinct organoleptic profile makes it a versatile tool for researchers and developers seeking to impart unique signatures to their creations. This guide provides an in-depth examination of this compound, detailing its properties, applications, and the experimental protocols necessary for its effective synthesis, characterization, and sensory evaluation.
Section 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a material's physical and chemical properties is the foundation of its application. These parameters dictate its behavior in various matrices, its volatility, and its stability. This compound is a colorless liquid whose key properties are summarized below.[1][2] This data is critical for quality control and for predicting its performance during formulation and aging.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 2-Methyl-1-octanol | [2] |
| CAS Number | 818-81-5 | [1][2] |
| Molecular Formula | C₉H₂₀O | [1][2] |
| Molecular Weight | 144.25 g/mol | [2] |
| Appearance | Colorless clear liquid | [3] |
| Boiling Point | 196.6 to 203.0 °C at 760 mmHg | [1][3] |
| Specific Gravity | ~0.824 g/cm³ @ 25°C | [1][3] |
| Refractive Index | ~1.430 @ 20°C | [1][3] |
| Flash Point | 79.5 °C (175 °F) | [1][3] |
| Solubility | Soluble in alcohol; sparingly in water | [4] |
Section 2: Organoleptic Profile: A Sensory Deep Dive
While public-domain databases do not currently provide a detailed consensus on the odor and flavor profile of this compound, we can infer its likely characteristics based on its structural class.[3] Primary alcohols with a C8-C10 chain length and methyl branching typically exhibit a complex profile. The linear C9 alcohol, nonan-1-ol, has a characteristic waxy, citrus-peel, and rosy odor. The methyl branch at the C2 position, as in this compound, is expected to modulate this profile, likely enhancing the waxy and fatty aspects while potentially reducing the floral intensity and introducing a subtle, clean, "fusel"-like nuance, reminiscent of related compounds like 2-methyl-1-butanol.[4]
| Sensory Domain | Inferred Descriptor | Elaboration |
| Odor | Waxy, Fatty, Aldehydic | A clean, candle-wax-like note is foundational, providing lift and body. |
| Green, Citrus Peel | A subtle green character with hints of orange or grapefruit rind. | |
| Slightly Floral | A muted rosy or muguet-like undertone may be present. | |
| Flavor | Waxy, Fatty | Contributes a fatty mouthfeel and waxy character. |
| Green, Rind-like | A non-sweet, green, citrus-peel note. | |
| Regulatory Status | Approved for use in the EU as a flavoring substance (FL No. 02.178) | [2] |
Section 3: Applications in Fragrance & Flavor Formulations
The versatility of this compound stems from its ability to act as both a modifier and a substantive building block.
In Fragrance:
This compound serves as an excellent modifier for floral and aldehydic fragrances. Its primary function is to add a natural, waxy component that is characteristic of many flower petals, such as rose and lily. It can also be used to enhance the diffusion and "bloom" of a fragrance, a desirable effect in functional perfumery like fabric care and air fresheners.
-
Floral Accords: In rose, jasmine, or lily of the valley (muguet) compositions, it imparts a dewy, fresh-petal realism.
-
Aldehydic-Citrus Accords: It can soften the harshness of high-impact aldehydes (e.g., Aldehyde C-10, C-12 MNA) and extend the perception of citrus top notes by providing a waxy, peel-like anchor.
-
Functional Products: Its clean, waxy character is highly effective in conveying a sense of cleanliness in soaps, detergents, and all-purpose cleaners.
Usage levels can vary widely, from as low as 0.01% in a fine fragrance concentrate to add a subtle nuance, up to 5-10% in functional applications to build a core clean/waxy theme.
Table 3: Example "Waxy Green Floral" Accord
| Material | Parts (by weight) | Function |
| Phenylethyl Alcohol | 300 | Foundational rosy floral |
| Hedione® (Methyl Dihydrojasmonate) | 250 | Transparent, diffusive jasmine |
| Linalool | 150 | Fresh, woody floral (muguet) |
| This compound | 80 | Adds waxy petal texture and green lift |
| Geraniol | 70 | Bright, rosy, geranium note |
| Citronellol | 50 | Fresh, waxy rose |
| Hexyl Cinnamic Aldehyde | 50 | Waxy, jasmine floral body |
| Indole (10% in DPG) | 20 | Adds animalic depth and realism |
| Galaxolide® (50% in IPM) | 30 | Clean, substantive musk |
| Total | 1000 |
In Flavor:
As an approved flavoring substance in the European Union, this compound can be used to build specific flavor profiles.[2] Its waxy, fatty, and green-rind character makes it suitable for:
-
Citrus Flavors: Enhancing the peel-like, authentic character of orange, lemon, and grapefruit flavors.
-
Tropical Fruits: Adding a fatty, slightly green nuance to mango and guava flavors.
-
Dairy Products: Providing a creamy, fatty mouthfeel in yogurt and ice cream applications at parts-per-million (ppm) levels.
Section 4: Experimental Protocols
The following protocols provide a framework for the synthesis, quality control, and evaluation of this compound in a research setting.
Protocol 4.1: Laboratory-Scale Synthesis via Ester Reduction
This protocol describes the reduction of methyl 2-methyloctanoate to this compound using lithium aluminum hydride (LiAlH₄), a standard and efficient laboratory method.
Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of converting esters to primary alcohols. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. An inert atmosphere prevents reaction with atmospheric oxygen and moisture.
Materials:
-
Methyl 2-methyloctanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Reagent Preparation: Suspend LiAlH₄ (1.1 equivalents) in anhydrous THF in the reaction flask and cool to 0°C in an ice bath.
-
Addition: Dissolve methyl 2-methyloctanoate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC or GC until the starting material is consumed.
-
Quenching (Caution): Cool the flask back to 0°C. Slowly and carefully add water dropwise to quench the excess LiAlH₄, followed by 15% NaOH solution, and then more water.
-
Workup: Filter the resulting aluminum salts and wash the solid with THF or diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase sequentially with 1M HCl, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
References
Application Note: 2-Methyloctan-1-ol as a High-Performance Solvent in Modern Chemical Synthesis
Abstract: This guide provides a comprehensive overview of 2-Methyloctan-1-ol, a branched-chain higher alcohol, and its emerging role as a versatile and advantageous solvent in chemical reactions. We delve into its unique physicochemical properties, highlighting how its high boiling point, branched structure, and polar protic nature can be leveraged to enhance reaction efficiency, particularly in high-temperature applications like palladium-catalyzed cross-coupling and nanoparticle synthesis. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed protocols and expert insights to facilitate its adoption in the laboratory.
Introduction: Beyond Conventional Solvents
The selection of a solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, and selectivity.[1][2] While traditional solvents like toluene, THF, and DMF are staples in the organic chemist's toolbox, there is a growing demand for alternatives that offer improved performance, enhanced safety profiles, and greater sustainability.[3][4] this compound (CAS No: 818-81-5), a C9 branched primary alcohol, presents itself as a compelling candidate for specific applications where its unique properties can be decisively advantageous.
The presence of a hydroxyl group renders alcohols polar and capable of hydrogen bonding, which generally leads to higher boiling points compared to analogous hydrocarbons and ethers.[5][6] The branched structure of this compound further imparts distinct characteristics, such as modified solubility profiles and potential for increased thermal stability, making it a subject of interest for advanced chemical formulations.[7] This guide will explore the practical applications of this promising solvent.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical properties is paramount for its effective implementation. The key properties of this compound are summarized below, providing a foundation for the subsequent discussion of its applications.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | [8] |
| Molecular Weight | 144.25 g/mol | [8] |
| Boiling Point | 196.6 °C at 760 mmHg | [9][10] |
| Density | 0.824 g/cm³ | [9] |
| Flash Point | 79.5 °C | [9][10] |
| Refractive Index | 1.430 | [9][10] |
| LogP | ~3.3-3.4 | [8][9] |
| Polarity | Polar Protic | [5][6] |
| Water Solubility | Low | [6] |
Core Advantages in Chemical Synthesis
The decision to employ this compound is driven by several key advantages rooted in its molecular structure.
-
High Thermal Stability: With a boiling point of 196.6 °C, it is exceptionally well-suited for reactions that require elevated temperatures to overcome high activation barriers. This is particularly relevant for certain cross-coupling reactions involving less reactive substrates.
-
Polar Protic Character: As a protic solvent, it can engage in hydrogen bonding and effectively solvate ions and polar transition states.[1] This can be beneficial in reactions involving charged intermediates, although it may slow down certain nucleophilic substitution reactions by stabilizing the nucleophile.[1]
-
Improved Safety Profile: Its high flash point (79.5 °C) makes it significantly less flammable than volatile solvents like THF (Flash Point: -14 °C) or Toluene (Flash Point: 4 °C), reducing fire hazards in the lab.[9]
-
Unique Solvation Properties: The branched alkyl chain provides a lipophilic character, allowing it to dissolve a range of nonpolar to moderately polar organic compounds, while the hydroxyl group imparts polarity. This balance can be advantageous for reactions with components of varying polarities.[7]
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[11][12][13] The high temperatures achievable with this compound can facilitate the coupling of challenging or sterically hindered substrates.
Rationale for Solvent Choice
In this context, this compound serves multiple functions. Its primary role is to provide a high-temperature medium to accelerate the rate-limiting steps of the catalytic cycle, namely oxidative addition and reductive elimination.[14] Its polar nature can also aid in the dissolution of the inorganic base (e.g., K₃PO₄) and the boronic acid salt intermediates, facilitating the crucial transmetalation step.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for performing a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4-Methoxy-4'-methylbiphenyl
This protocol describes the coupling of 4-bromoanisole with 4-methylphenylboronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), finely ground
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (ligand, 0.04 mmol, 16.4 mg)
-
This compound (5 mL), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoanisole, 4-methylphenylboronic acid, and potassium phosphate.
-
Add a magnetic stir bar and seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Via syringe, add 5 mL of anhydrous this compound.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos, and backfill with inert gas. Add 1 mL of this compound to dissolve the catalyst and ligand.
-
Transfer the catalyst solution to the reaction flask via syringe.
-
Place the flask in a preheated oil bath at 130 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.
Application Protocol: Green Synthesis of Silver Nanoparticles
Higher alcohols can serve as both a solvent and a reducing/stabilizing agent in the synthesis of metallic nanoparticles, offering a greener alternative to harsh reducing agents.[15][16] The hydroxyl group of this compound can reduce silver ions (Ag⁺) to metallic silver (Ag⁰) at elevated temperatures, while the long alkyl chain can provide steric stabilization to the forming nanoparticles, preventing aggregation.[17][18]
Reaction Scheme: Nanoparticle Formation
The following diagram illustrates the conceptual relationship between the reactants and the final product in this synthesis.
Caption: Conceptual diagram of silver nanoparticle synthesis.
Detailed Protocol: Synthesis of Silver Nanoparticles
Materials:
-
Silver nitrate (AgNO₃, 0.1 mmol, 17 mg)
-
This compound (20 mL)
-
Three-neck round-bottom flask equipped with a condenser and thermometer
Procedure:
-
Add 20 mL of this compound to the three-neck flask.
-
Heat the solvent to 150 °C with stirring.
-
Dissolve the silver nitrate in 1 mL of this compound (with gentle warming if necessary) and add it dropwise to the hot solvent over 5 minutes.
-
The solution will gradually change color (e.g., to yellow or brown), indicating the formation of silver nanoparticles. The exact color depends on particle size and shape.
-
Maintain the temperature at 150 °C for 1 hour to ensure complete reduction and particle growth.
-
After 1 hour, remove the heat source and allow the solution to cool to room temperature with continuous stirring.
-
The resulting colloidal suspension can be purified by centrifugation. Transfer the solution to centrifuge tubes and spin at high speed (e.g., 10,000 rpm for 30 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in a clean solvent like ethanol. Repeat this washing step twice to remove any unreacted precursor.
-
After the final wash, re-disperse the nanoparticles in the desired solvent for storage and characterization (e.g., by UV-Vis Spectroscopy, TEM).
Safety and Handling
While this compound has a better safety profile than many volatile solvents, standard laboratory safety practices must be followed.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19] Use in a well-ventilated area or a chemical fume hood.[19]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] Keep away from heat and sources of ignition.[19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[19]
Conclusion
This compound is a valuable, non-traditional solvent with a distinct set of properties that make it highly effective for specific synthetic challenges. Its high boiling point, moderate polarity, and improved safety profile position it as an excellent choice for high-temperature cross-coupling reactions and certain types of nanoparticle synthesis. As the field of chemistry continues to evolve towards safer and more efficient processes, the exploration and adoption of such alternative solvents will be crucial for innovation. The protocols and data presented herein provide a solid foundation for researchers to begin leveraging the unique advantages of this compound in their own work.
References
- 1. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 2. youtube.com [youtube.com]
- 3. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound|lookchem [lookchem.com]
- 10. This compound | CAS#:818-81-5 | Chemsrc [chemsrc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 14. youtube.com [youtube.com]
- 15. New Green Approaches in Nanoparticles Synthesis: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biosurfactant Mediated Biosynthesis of Selected Metallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemos.de [chemos.de]
Application Note: Enantioselective Synthesis Utilizing (R)-2-Methyloctan-1-ol
A Chiral Pool Approach to the Synthesis of Biologically Active Molecules
Abstract
Introduction: The Strategic Value of 2-Methyloctan-1-ol
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, as different enantiomers can have vastly different biological activities.[7] Among the various strategies to achieve this, chiral pool synthesis is particularly attractive due to its efficiency and cost-effectiveness.[2][3] This approach utilizes readily available, inexpensive chiral compounds from nature, such as amino acids, terpenes, and carbohydrates, as starting points.[1][3]
(R)-2-Methyloctan-1-ol is a prime example of a versatile building block from the chiral pool. Its structure is advantageous for several reasons:
-
Defined Stereocenter: It possesses a single, well-defined stereocenter at the C2 position.
-
Functional Handle: The primary hydroxyl group serves as a reliable point for chemical modification, allowing for chain extension and functional group interconversion without disturbing the existing stereocenter.
-
Lipophilic Chain: The octyl chain provides a non-polar backbone, making it an ideal precursor for lipids, signaling molecules, and particularly insect pheromones.[4][6]
This guide will demonstrate how to strategically employ (R)-2-methyloctan-1-ol to construct more complex chiral targets, preserving the initial enantiopurity throughout the synthetic sequence.
Core Synthetic Strategy: A Workflow for Elaboration
The fundamental strategy for using this compound is to treat it as a chiral scaffold. The primary alcohol is first converted into a different functional group, typically a good leaving group, to facilitate the key bond-forming reaction that builds the target molecule's carbon skeleton.
Figure 1: General workflow for elaborating (R)-2-methyloctan-1-ol.
This workflow highlights the three critical phases of the synthesis:
-
Activation: The hydroxyl group is a poor leaving group. Therefore, it must be converted into a more reactive species. A common and highly effective method is its transformation into a tosylate ester. This is a robust leaving group for subsequent nucleophilic substitution reactions (SN2).
-
Carbon-Carbon Bond Formation: This is the core step where the molecular complexity is increased. The activated intermediate is reacted with a carbon-based nucleophile. Organocuprates (Gilman reagents) are particularly effective for coupling with tosylates, forming C-C bonds with high fidelity and minimal side reactions.
-
Final Tailoring: Depending on the final target, subsequent steps may be required. This could involve the removal of protecting groups or the modification of other functional groups introduced during the coupling step.
Application Protocol: Synthesis of (R)-4-Methyl-1-decanol, a Pheromone Component
To illustrate the practical application of this strategy, we present a detailed protocol for the synthesis of (R)-4-methyl-1-decanol. This molecule is a component of the pheromone blend for several insect species. The synthesis leverages (R)-2-methyloctan-1-ol to set the critical methyl-branched stereocenter.
Retrosynthetic Analysis
The logic of the synthesis becomes clear through retrosynthesis. The target molecule is disconnected at the C2-C3 bond, revealing two simpler fragments: a C2 synthon derived from ethylene oxide and a C8 nucleophilic synthon originating from our chiral starting material.
Figure 2: Retrosynthetic analysis of (R)-4-Methyl-1-decanol.
Experimental Protocol: Step-by-Step Synthesis
Causality Behind Choices:
-
Tosylation (Step 1): We use p-toluenesulfonyl chloride (TsCl) in pyridine. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is used as a co-solvent for solubility. The reaction is run at 0°C to control exothermicity and improve selectivity.
-
Iodination (Step 2): While the tosylate is a good leaving group, the corresponding iodide is even more reactive towards organometallic reagents. The Finkelstein reaction (using NaI in acetone) is a classic and efficient method for this SN2 conversion. Acetone is the ideal solvent because sodium iodide is soluble, while the byproduct, sodium tosylate, is not, helping to drive the equilibrium forward.
-
Cuprate Formation and Coupling (Step 3): A lithium di((R)-2-methyloctyl)cuprate is formed in situ. This organocuprate is a soft nucleophile, which is ideal for SN2 ring-opening of an epoxide like ethylene oxide, minimizing side reactions. The reaction is performed at low temperatures (-78°C) to ensure stability of the organometallic reagents and maximize selectivity.
Protocol 1: Synthesis of (R)-2-Methyloctyl Tosylate
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (R)-2-methyloctan-1-ol (5.00 g, 34.7 mmol) and anhydrous dichloromethane (DCM, 80 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine (7.0 mL, 86.7 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 7.94 g, 41.6 mmol) over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 4 hours. Monitor the reaction by TLC (20% Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with DCM (2 x 50 mL).
-
Wash the combined organic layers sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate as a colorless oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of (R)-1-Iodo-2-methyloctane
-
In a 250 mL round-bottom flask, dissolve the crude (R)-2-methyloctyl tosylate from the previous step in 100 mL of acetone.
-
Add sodium iodide (NaI, 10.4 g, 69.4 mmol) to the solution.
-
Reflux the mixture with vigorous stirring for 12 hours. A white precipitate (sodium tosylate) will form.
-
Cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether (100 mL) and water (50 mL).
-
Wash the organic layer with saturated sodium thiosulfate solution (2 x 30 mL) to remove any residual iodine, followed by brine (30 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude iodide is typically of sufficient purity for the next step.
Protocol 3: Cuprate Coupling to Synthesize (R)-4-Methyl-1-decanol
-
To a flame-dried 500 mL Schlenk flask under argon, add the crude (R)-1-iodo-2-methyloctane (assuming 34.7 mmol theoretical) and 100 mL of anhydrous diethyl ether.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add tert-butyllithium (1.7 M in pentane, 42.8 mL, 72.8 mmol) dropwise over 30 minutes. Stir for 1 hour at -78°C to form the alkyllithium reagent.
-
In a separate flask, suspend copper(I) iodide (CuI, 3.30 g, 17.3 mmol) in 50 mL of anhydrous diethyl ether and cool to -40°C.
-
Transfer the freshly prepared alkyllithium solution to the CuI suspension via cannula. Allow the mixture to warm to -20°C and stir for 30 minutes until the Gilman cuprate reagent forms (typically a dark-colored solution).
-
Cool the cuprate solution back down to -78°C.
-
Add a solution of ethylene oxide (1.68 g, 38.2 mmol) in 20 mL of cold diethyl ether dropwise.
-
Stir the reaction at -78°C for 2 hours, then allow it to slowly warm to 0°C overnight.
-
Quench the reaction carefully at 0°C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution from 5% to 20% ethyl acetate in hexanes) to afford (R)-4-methyl-1-decanol as a colorless oil.
Data Summary and Expected Outcomes
The successful execution of this three-step sequence should provide the target pheromone component in good overall yield and, critically, with high enantiomeric purity. The stereochemical integrity is maintained because the reactions do not occur at the chiral center.
| Step | Reaction | Reagents | Expected Yield | Product Purity (e.e. %) |
| 1 | Tosylation | (R)-2-methyloctan-1-ol, TsCl, Pyridine | >95% | >99% |
| 2 | Iodination | (R)-2-methyloctyl tosylate, NaI | >90% | >99% |
| 3 | Cuprate Coupling | (R)-1-iodo-2-methyloctane, t-BuLi, CuI, Ethylene Oxide | 70-80% | >99% |
Note on Purity Analysis: The enantiomeric excess (e.e.) of the final product should be confirmed experimentally. This is typically achieved by converting the alcohol to a chiral ester (e.g., a Mosher's ester) and analyzing by ¹H or ¹⁹F NMR, or by direct analysis on a chiral GC column.
Conclusion
(R)-2-Methyloctan-1-ol serves as an exemplary chiral building block for the efficient and stereocontrolled synthesis of complex molecules. The protocols detailed herein demonstrate a robust and reliable pathway for its conversion into valuable synthetic targets, such as insect pheromones. By leveraging the principles of hydroxyl group activation and organometallic coupling, researchers can confidently incorporate this synthon into their synthetic campaigns, preserving the initial chirality to produce enantiomerically pure final products. This chiral pool approach underscores a synthesis strategy that is both elegant and practical for applications in chemical biology and drug discovery.
References
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. gust.edu.vn [gust.edu.vn]
- 6. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
Protocol for the Purification of 2-Methyloctan-1-ol: A Guide for Researchers and Drug Development Professionals
Introduction
2-Methyloctan-1-ol is a chiral alcohol with applications in the fragrance industry and as a key building block in the synthesis of complex organic molecules, including pharmaceuticals. The presence of a stereocenter at the C2 position means that it exists as two enantiomers, (R)- and (S)-2-methyloctan-1-ol, which may exhibit different biological activities. Furthermore, impurities from its synthesis can interfere with downstream applications. Therefore, obtaining this compound of high chemical and enantiomeric purity is crucial for its use in research and drug development.
This application note provides a comprehensive, multi-step protocol for the purification of this compound. The proposed strategy involves an initial bulk purification by fractional vacuum distillation, followed by high-resolution separation of enantiomers and removal of closely related impurities using preparative chiral chromatography. Finally, methods for the analytical validation of the purified product's chemical and enantiomeric purity are detailed.
Understanding Potential Impurities
Commercial grades of this compound typically have a purity of 95-98%.[1][2] The nature of the remaining impurities depends on the synthetic route employed. Common synthetic pathways include the Grignard reaction, hydroformylation of alkenes followed by reduction, and the reduction of 2-methyloctanoic acid or its esters.
-
From Grignard Synthesis: The reaction of a hexylmagnesium halide with propylene oxide or the reaction of methylmagnesium halide with heptanal can yield this compound.[3][4] Potential impurities from this route include unreacted starting materials, byproducts from side reactions such as Wurtz coupling (e.g., dodecane), and other isomeric alcohols.
-
From Hydroformylation: The hydroformylation of 1-heptene can produce a mixture of octanals, which upon reduction, yield a mixture of isomeric octanols, including n-octanol and other methyl-heptanols.[5][6]
-
From Reduction of 2-Methyloctanoic Acid/Esters: The reduction of 2-methyloctanoic acid or its esters (e.g., methyl 2-methyloctanoate) is a common route.[2] Incomplete reduction can leave residual acid or ester in the final product. The starting acid itself may contain impurities.[7]
Given these potential impurities, a robust purification strategy must be capable of separating compounds with similar volatilities and polarities.
Physical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for developing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C9H20O | [8] |
| Molecular Weight | 144.25 g/mol | [8] |
| Boiling Point | 196.6 °C at 760 mmHg | [2] |
| Flash Point | 79.5 °C | [2] |
| Density | 0.824 g/cm³ | [2] |
| Solubility | Insoluble in water, soluble in organic solvents. | [9] |
| Refractive Index | 1.430 | [2] |
The relatively high boiling point of this compound suggests that vacuum distillation is preferable to atmospheric distillation to prevent thermal decomposition.
Purification Workflow Overview
The purification of this compound is approached in a two-stage process to ensure both high chemical and enantiomeric purity. The first stage focuses on removing bulk impurities, while the second stage is a high-resolution separation.
Caption: Overall workflow for the purification of this compound.
Part 1: Primary Purification by Fractional Vacuum Distillation
Fractional distillation is a powerful technique for separating liquids with different boiling points.[10][11] For compounds with boiling points above 150 °C, vacuum distillation is employed to lower the boiling point and prevent thermal degradation.[12] Given that this compound has a boiling point of 196.6 °C, fractional vacuum distillation is the recommended initial purification step. This will effectively remove impurities with significantly different volatilities, such as residual solvents, lower-boiling point alcohols, and higher-boiling point byproducts.
Experimental Protocol: Fractional Vacuum Distillation
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Vigreux column (or other fractionating column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a vacuum trap
-
Manometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full) and a magnetic stir bar.
-
Initiating Vacuum: Start the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg). A lower pressure will result in a lower boiling point.
-
Heating: Begin heating the distillation flask gently while stirring.
-
Collecting Fractions:
-
Forerun: Collect the initial distillate, which will contain lower-boiling impurities, in a separate receiving flask. The temperature at the distillation head will be unstable during this phase.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of this compound at the applied pressure, switch to a new receiving flask to collect the main fraction.
-
Tails: After the main fraction has been collected, the temperature may start to rise or become unstable again, indicating the presence of higher-boiling impurities. Stop the distillation at this point or collect the "tails" in a separate flask.
-
-
Shutdown: Turn off the heating, allow the system to cool, and then slowly and carefully release the vacuum before disassembling the apparatus.
Caption: Schematic of a fractional vacuum distillation apparatus.
Part 2: High-Purity and Chiral Separation by Preparative Chromatography
Following fractional distillation, the this compound will be of higher chemical purity, but it will still be a racemic mixture, and closely related isomeric impurities may remain. Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the method of choice for separating enantiomers and achieving the highest possible purity.[13][14] SFC is often preferred for its environmental benefits (using supercritical CO2 as the primary mobile phase) and faster separation times.[1]
Principle of Chiral Chromatography
Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation.
References
- 1. This compound | CAS#:818-81-5 | Chemsrc [chemsrc.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. ncert.nic.in [ncert.nic.in]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 2-methyloctanoate | C10H20O2 | CID 519895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl Octanoate | C9H18O2 | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US5716499A - Separation of 2-methyl-1-propanol from 1-butanol by azeotropic distillation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. gcms.cz [gcms.cz]
Application Notes and Protocols for the Use of 2-Methyloctan-1-ol in Cosmetic and Personal Care Formulations
Introduction
2-Methyloctan-1-ol is a branched-chain aliphatic alcohol that has carved a niche for itself within the cosmetic and personal care industry, primarily owing to its distinct fragrance profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its physicochemical properties, functional applications, and protocols for its incorporation and analysis in cosmetic formulations. The causality behind experimental choices and the importance of self-validating systems in protocol development are emphasized throughout.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in cosmetic science. These properties govern its solubility, stability, and sensory characteristics in a given formulation.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 818-81-5 | [2] |
| Molecular Formula | C9H20O | [2] |
| Molecular Weight | 144.25 g/mol | [1] |
| Appearance | Colorless to yellow oily liquid | [3] |
| Boiling Point | 196.6 °C at 760 mmHg | [2] |
| Flash Point | 79.5 °C | [2] |
| Density | 0.824 g/cm³ | [2] |
| Solubility | Expected to be soluble in common cosmetic oils and organic solvents.[4] |
Primary Function in Cosmetic Formulations: A Fragrance Ingredient
The principal application of this compound in the cosmetic and personal care sector is as a fragrance ingredient.[5] Its unique olfactory profile contributes to the overall sensory experience of a product.
Odor Profile
While detailed sensory panel data for this compound is not extensively published, related C9 alcohols are described as having a powerful fatty-floral character with rose and orange facets, and clean yet oily nuances.[6][7] This suggests that this compound can impart a complex and desirable scent to formulations. The odor life on a smelling strip for a related C9 alcohol is approximately 6 hours, indicating moderate substantivity.[3]
Use in Fragrance Compositions
This compound is typically used as a component within a larger fragrance composition created by a perfumer. The concentration of a single fragrance ingredient like this compound within a fragrance concentrate can vary significantly based on the desired aromatic profile and the creative direction of the perfumer. The final concentration of the total fragrance concentrate in a cosmetic product is dependent on the product type.[8]
| Product Type | Typical Fragrance Concentration |
| Facial Products (e.g., eye cream, lip balm) | 0.1 - 0.5% |
| Body Products (e.g., lotions, creams) | 0.5 - 1% |
| Rinse-Off Products (e.g., shampoos, shower gels) | 1 - 3% |
| Perfumes (Eau de Cologne to Parfum) | 2 - 30% |
(Source: General industry knowledge for fragrance concentrations)[8]
Secondary Functions: An Evidence-Based Perspective
While this compound is an aliphatic alcohol and possesses solvent properties, there is a lack of substantial evidence in the reviewed literature to support its widespread use as an emollient, skin-conditioning agent, or a dedicated masking agent in cosmetics. Its primary role remains within the realm of fragrance. As a fragrance component, it inherently contributes to the overall scent, which can help to mask undesirable base odors of a formulation.
Safety and Regulatory Considerations
The safe use of this compound in cosmetic products is of paramount importance.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
These classifications necessitate careful handling during formulation and adherence to safety protocols in a laboratory or manufacturing setting.
Regulatory Framework
While a specific Cosmetic Ingredient Review (CIR) safety assessment for this compound was not found in the searched literature, the CIR has reviewed other aliphatic alcohols and found them safe for use in cosmetics under specified conditions.[9][10][11][12][13][14][15] The cosmetic industry is also largely self-regulated through the guidelines established by the International Fragrance Association (IFRA), which sets standards for the safe use of fragrance ingredients.[16][17][18][19] Formulators must ensure that the use of this compound, and the fragrance composition it is part of, complies with the latest IFRA standards and local regulatory requirements.
Protocols for Formulation and Analysis
The following protocols are provided as general guidelines and should be adapted and validated for specific formulation types and laboratory conditions.
Protocol for Incorporation into an Oil-in-Water Emulsion
This protocol outlines the basic steps for incorporating an oil-soluble fragrance ingredient like this compound into a simple cosmetic lotion.
Caption: Workflow for incorporating this compound into an O/W emulsion.
Step-by-Step Methodology:
-
Phase Preparation:
-
Water Phase: In a primary vessel, heat deionized water to 75°C. Add any water-soluble ingredients (e.g., glycerin, propanediol) and mix until fully dissolved.
-
Oil Phase: In a separate vessel, combine the oil-soluble components of your formulation (e.g., emollients, fatty alcohols, emulsifiers). Heat to 75°C and mix until all components are melted and the phase is homogenous.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase under continuous high-shear homogenization.
-
Continue homogenization for a duration appropriate for the batch size and equipment to ensure a small and uniform droplet size distribution.
-
-
Cool Down:
-
Switch to a lower-speed anchor or paddle mixer and begin to cool the emulsion.
-
-
Addition of Fragrance and Preservatives:
-
Once the emulsion has cooled to below 40°C, add the fragrance composition containing this compound. It is often pre-solubilized in a suitable solvent if it is part of a complex fragrance blend.
-
Add any heat-sensitive active ingredients and the preservative system at this stage.
-
-
Final Steps:
-
Continue mixing until the formulation is uniform.
-
Check and adjust the pH of the final product to the desired range.
-
Perform quality control tests, including viscosity, appearance, and odor assessment.
-
General Protocol for Analytical Quantification by GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and powerful technique for the identification and quantification of volatile fragrance ingredients in complex cosmetic matrices.[20][21][22]
Caption: General workflow for the analysis of this compound by GC-MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a representative sample of the cosmetic product.
-
Perform a solvent extraction to isolate the fragrance components from the cosmetic matrix. The choice of solvent (e.g., ethanol, hexane, dichloromethane) will depend on the formulation base and must be optimized.
-
An internal standard should be added at the beginning of the extraction process for accurate quantification.
-
The extract may require further clean-up or concentration steps.
-
-
GC-MS Analysis:
-
Injection: Inject a known volume of the final extract into the GC-MS system.
-
Separation: The components of the extract are separated based on their volatility and interaction with the stationary phase of the GC column. A typical column for fragrance analysis would be a non-polar or mid-polar capillary column. The temperature program of the GC oven is optimized to achieve good separation of the target analytes.
-
Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).
-
-
Quantification:
-
The concentration of this compound is determined by integrating the area of its corresponding chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations. The use of an internal standard corrects for variations in extraction efficiency and injection volume.
-
Stability and Solubility Considerations
The stability of this compound within a cosmetic formulation is crucial for maintaining the product's intended fragrance profile throughout its shelf life.[23][24][25][26][27] As a relatively stable aliphatic alcohol, it is not expected to be highly reactive under normal storage conditions. However, its interaction with other ingredients and its volatility should be considered.
Regarding solubility, this compound, being a C9 alcohol, is expected to be readily soluble in the oil phases of emulsions, as well as in other common cosmetic solvents like ethanol and glycols.[4] This facilitates its incorporation into a wide range of product forms.
Conclusion
This compound is a valuable fragrance ingredient in the cosmetic formulator's palette, contributing a desirable fatty-floral and fruity aroma to a variety of personal care products. While its primary function is well-established, a comprehensive understanding of its physicochemical properties, safety profile, and appropriate handling during formulation is essential for its successful and safe application. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this ingredient, encouraging an evidence-based approach to cosmetic product development.
References
- 1. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-methyl-2-octanol, 628-44-4 [thegoodscentscompany.com]
- 6. olfactorian.com [olfactorian.com]
- 7. specialchem.com [specialchem.com]
- 8. cosmeticscience.net [cosmeticscience.net]
- 9. cir-safety.org [cir-safety.org]
- 10. cir-safety.org [cir-safety.org]
- 11. cir-safety.org [cir-safety.org]
- 12. Final report on the safety assessment of Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. Amended final report of the safety assessment of t-Butyl Alcohol as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cosmeticsinfo.org [cosmeticsinfo.org]
- 16. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 17. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 18. ec.europa.eu [ec.europa.eu]
- 19. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 20. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Meta-Analysis and Analytical Methods in Cosmetics Formulation | Encyclopedia MDPI [encyclopedia.pub]
- 23. Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative | Journal of Biological Studies [onlinejbs.com]
- 24. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using cetyl dimethicone copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing mobile phase for HPLC separation of 2-Methyloctan-1-ol enantiomers
Welcome to the technical support center for the enantioselective separation of 2-Methyloctan-1-ol by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice. The separation of simple aliphatic alcohols like this compound can be challenging due to their structural flexibility and limited number of interaction sites for chiral recognition. This resource will help you navigate these challenges to develop a reliable and optimized separation method.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound challenging? The primary challenge lies in its simple, flexible aliphatic structure. Unlike aromatic compounds, it lacks π-electron systems that can engage in strong π-π interactions with many chiral stationary phases (CSPs).[1] Chiral recognition, therefore, relies heavily on weaker forces like hydrogen bonding (with the hydroxyl group) and steric interactions, which must occur within a precisely structured chiral environment provided by the CSP.[2]
Q2: What is the recommended starting point for column and mobile phase selection? For aliphatic alcohols, polysaccharide-based CSPs are the most successful and versatile choice.[3] A robust starting strategy involves screening columns with different polysaccharide derivatives.
-
Recommended Columns:
-
An amylose-based column (e.g., Chiralpak® AD-H, CHIRAL ART Amylose-SA).
-
A cellulose-based column (e.g., Chiralcel® OD-H, CHIRAL ART Cellulose-SB).
-
-
Recommended Starting Mobile Phase:
-
Normal Phase Mode: n-Hexane / 2-Propanol (IPA) (95/5, v/v).[4] This combination provides a good balance of polarity to achieve retention and interaction with the CSP.
-
Q3: How does the choice of alcohol modifier (e.g., Isopropanol vs. Ethanol) impact the separation? The alcohol modifier is a critical component of the mobile phase and directly influences chiral recognition. Different alcohols can alter the solvation of the polysaccharide polymer chains on the CSP, which in turn changes the conformation of the "chiral pockets" where the enantiomers interact.[5]
-
Isopropanol (IPA): Often provides good selectivity for a wide range of compounds.
-
Ethanol (EtOH): More polar than IPA. Switching to ethanol can sometimes significantly improve resolution or even invert the elution order.[6]
-
n-Butanol (n-BuOH): Less polar and bulkier, which can lead to different selectivities.
The effect is empirical, meaning it must be tested for each specific analyte and CSP combination.[5]
Q4: Are mobile phase additives like TFA or DEA necessary for this compound? No. For neutral analytes like this compound, acidic (Trifluoroacetic Acid - TFA) or basic (Diethylamine - DEA) additives are generally not required and should be avoided. These additives are primarily used to suppress ionization of acidic or basic analytes, respectively, to improve peak shape and reproducibility.[7][8] For a neutral alcohol, they would offer no benefit and could potentially interfere with the separation mechanism.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during method development for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal Mobile Phase Composition: The polarity of the mobile phase is not ideal for enantioselective interactions.[9] 2. Inappropriate Alcohol Modifier: The chosen alcohol (e.g., IPA) does not create the optimal CSP conformation for this specific analyte.[5]3. Incorrect Flow Rate: Flow rate is too high, reducing the time for enantiomer-CSP equilibration.4. High Temperature: Higher temperatures can decrease interaction strength, reducing selectivity.[9] | 1. Adjust Modifier Concentration: Systematically decrease the percentage of alcohol modifier (e.g., from 5% IPA down to 2%, then 1%). This increases retention and often enhances chiral recognition.2. Change Alcohol Modifier: Screen different alcohols. Test n-Hexane/Ethanol (98/2, v/v) and n-Hexane/n-Butanol (99/1, v/v).3. Reduce Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to improve resolution.[10]4. Control Temperature: Reduce the column temperature. Start at ambient and consider cooling to 15-20°C. |
| No Separation (Single Peak) | 1. Unsuitable CSP: The selected chiral stationary phase (e.g., cellulose-based) may not be capable of resolving this compound.2. Mobile Phase is Too Strong: The concentration of the alcohol modifier is too high, preventing any meaningful interaction with the CSP. | 1. Screen a Different CSP: If using a cellulose-based column, switch to an amylose-based column, or vice-versa. These two types often provide complementary selectivities.[11][12]2. Drastically Reduce Modifier %: Make a significant reduction in the alcohol modifier concentration (e.g., from 5% to 0.5% or 1%) to see if any peak splitting occurs. |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample mass.2. Contaminated Column: The column inlet frit or stationary phase is contaminated with strongly retained impurities.[9][13]3. Inappropriate Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Reduce Injection Concentration/Volume: Dilute the sample by a factor of 10 and re-inject.2. Perform Column Wash: Consult the manufacturer's instructions for a recommended column flushing procedure. For polysaccharide columns, this often involves flushing with a stronger solvent like 100% IPA.[9]3. Match Sample Solvent: Dissolve the sample directly in the mobile phase or in a weaker solvent (e.g., n-Hexane). |
| Irreproducible Retention Times | 1. Mobile Phase Instability: Inadequate mixing of hexane/alcohol or evaporation of the more volatile component (hexane).2. Temperature Fluctuations: The laboratory temperature is not stable, affecting retention.[9]3. Column Equilibration: The column is not sufficiently equilibrated with the new mobile phase before injection. | 1. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the reservoir bottles capped. Ensure thorough mixing.2. Use a Column Oven: Set the column temperature in a thermostatted compartment, even if it's set to ambient (e.g., 25°C), to provide stability.3. Ensure Equilibration: When changing mobile phase composition, flush the column with at least 10-15 column volumes of the new mobile phase before the first injection. |
Experimental Protocols & Method Development Workflow
A systematic approach is crucial for efficient method development.[3] The workflow below guides you from initial screening to final optimization.
Caption: Workflow for Chiral Method Development of this compound.
Protocol 1: Initial Column and Mobile Phase Screening
This protocol is designed to quickly determine the most promising CSP and mobile phase modifier.
-
System Preparation:
-
Prepare a mobile phase of n-Hexane/Isopropanol (95/5, v/v) . Ensure all solvents are HPLC grade.
-
Prepare a second mobile phase of n-Hexane/Ethanol (98/2, v/v) for the second screening run.
-
Prepare a stock solution of racemic this compound at approximately 1 mg/mL in Isopropanol. Dilute this stock 1:10 with n-Hexane for the final sample.
-
-
Screening Run 1 (Isopropanol):
-
Install an amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Equilibrate the column with the n-Hexane/IPA mobile phase at 1.0 mL/min for at least 15 minutes or until the baseline is stable.
-
Set the column temperature to 25°C .
-
Inject 5-10 µL of the sample.
-
Repeat the process for a cellulose-based CSP (e.g., Chiralcel OD-H).
-
-
Screening Run 2 (Ethanol):
-
If Run 1 yields no or poor separation, repeat step 2 using the n-Hexane/Ethanol (98/2, v/v) mobile phase on both columns.
-
-
Evaluation:
-
Compare the chromatograms from all runs. Identify the column and mobile phase combination that provides the best selectivity (α) and resolution (Rs). Even partial separation is a promising starting point for optimization.[14]
-
Protocol 2: Systematic Mobile Phase Optimization
Once the best CSP and alcohol modifier are identified, use this protocol to fine-tune the separation.
-
Select Best Condition: Choose the column and alcohol modifier (IPA or EtOH) that showed the most promise in Protocol 1.
-
Optimize Modifier Concentration:
-
Prepare a series of mobile phases with decreasing alcohol content. For example, if Hexane/IPA (95/5) gave partial separation, prepare Hexane/IPA at 97/3, 98/2, and 99/1.
-
Run the analysis with each mobile phase, ensuring the column is fully re-equilibrated between each change.
-
Plot the resolution (Rs) and retention time against the % of alcohol. Select the concentration that provides a baseline resolution (Rs ≥ 1.5) with a reasonable analysis time.
-
-
Optimize Flow Rate and Temperature (if needed):
-
If resolution is still marginal (e.g., Rs = 1.3-1.4), reduce the flow rate to 0.5 mL/min . This often increases efficiency and improves resolution.
-
If further improvement is needed, lower the column temperature to 15°C . Lowering the temperature generally enhances the enantioselective binding interactions.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. ymc.eu [ymc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. asianpubs.org [asianpubs.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ymc.co.jp [ymc.co.jp]
Technical Support Center: Synthesis of 2-Methyloctan-1-ol
Welcome to the Technical Support Center for the synthesis of 2-Methyloctan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the common byproducts encountered during the synthesis of this important branched-chain alcohol. Our goal is to equip you with the expertise to anticipate, identify, and mitigate the formation of impurities, ensuring the integrity and purity of your final product.
Section 1: Understanding the Synthetic Landscape and Common Byproducts
The synthesis of this compound is primarily achieved through two robust synthetic strategies: the hydroformylation of 1-octene followed by reduction, and the Grignard reaction. Each pathway, while effective, is susceptible to the formation of specific byproducts that can complicate purification and impact yield. This section delves into the specifics of each method and the impurities commonly observed.
Hydroformylation of 1-Octene Route
This industrial-scale method involves the reaction of 1-octene with syngas (a mixture of carbon monoxide and hydrogen) to produce a mixture of aldehydes, which are then reduced to the corresponding alcohols. The desired branched aldehyde, 2-methyloctanal, is the precursor to this compound.
Common Byproducts:
-
n-Nonanal and n-Nonanol: The hydroformylation of 1-octene can also produce the linear aldehyde, n-nonanal. Subsequent reduction of this byproduct yields n-nonanol. The ratio of branched to linear aldehydes (regioselectivity) is a critical parameter to control.
-
Octene Isomers: Under reaction conditions, the starting material, 1-octene, can isomerize to various internal octenes (e.g., 2-octene, 3-octene). These isomers can also undergo hydroformylation, leading to a mixture of other C9 aldehydes and their corresponding alcohols.[1]
-
n-Octane: A common side reaction is the hydrogenation of the starting alkene, 1-octene, to n-octane, which reduces the overall yield of the desired alcohol.[1]
-
Other Aldehydes: Isomerization of the double bond along the octene chain can lead to the formation of other aldehydes such as 2-ethylheptanal and 2-propylhexanal upon hydroformylation.[1]
Grignard Reaction Route
The Grignard synthesis offers a versatile laboratory-scale method for preparing this compound. This typically involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For this compound, two common approaches are:
-
Reaction of heptylmagnesium halide with formaldehyde.
-
Reaction of methylmagnesium halide with octanal.
Common Byproducts:
-
Wurtz Coupling Products: A significant byproduct can be the homocoupling of the alkyl halide used to prepare the Grignard reagent, resulting in a C-C bond formation between two alkyl groups (e.g., tetradecane from heptyl bromide). This is favored at higher temperatures and concentrations of the alkyl halide.[2][3]
-
Enolization Products: If the carbonyl compound used has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate. Upon workup, this regenerates the starting carbonyl compound, reducing the yield of the desired alcohol.
-
Reduction Products: Grignard reagents with beta-hydrogens can reduce the carbonyl compound, forming an alcohol derived from the carbonyl and an alkene from the Grignard reagent.
-
Alkane from Grignard Reagent: Grignard reagents are highly sensitive to moisture and protic solvents. Any trace of water will protonate the Grignard reagent, leading to the formation of the corresponding alkane (e.g., heptane from heptylmagnesium bromide).[4]
Section 2: Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Hydroformylation of 1-Octene
Q1: My final product contains a high percentage of n-nonanol. How can I improve the regioselectivity for this compound?
A1: Achieving high regioselectivity towards the branched product is a common challenge. The linear to branched (l/b) ratio is influenced by several factors:
-
Catalyst and Ligands: The choice of catalyst and ligands is paramount. Bulky phosphine or phosphite ligands on the rhodium or cobalt catalyst can sterically hinder the formation of the linear aldehyde, thus favoring the branched isomer.[5]
-
Temperature and Pressure: Lower temperatures and higher carbon monoxide partial pressures generally favor the formation of the linear aldehyde. Conversely, higher temperatures can sometimes lead to increased isomerization of the starting alkene, which can also affect the product distribution.[5]
-
Syngas Ratio (H₂:CO): The ratio of hydrogen to carbon monoxide can influence the reaction rate and selectivity. A 1:1 ratio is commonly employed, but optimization may be necessary for your specific catalyst system.[6]
Troubleshooting Workflow:
Caption: Troubleshooting high n-nonanol byproduct.
Q2: My GC-MS analysis shows the presence of various octene isomers and n-octane. What causes this and how can it be minimized?
A2: The formation of octene isomers and n-octane are common side reactions:
-
Isomerization: The catalyst used for hydroformylation can also catalyze the isomerization of the double bond in 1-octene to internal positions. This is often favored at higher temperatures.[5] To minimize this, consider using a catalyst system with lower isomerization activity or operating at a lower temperature.
-
Hydrogenation: The presence of hydrogen in the syngas can lead to the direct hydrogenation of 1-octene to n-octane. This is more prevalent at higher temperatures and with certain catalyst systems. Optimizing the H₂:CO ratio and temperature can help to suppress this side reaction.
Summary of Byproducts in Hydroformylation and Mitigation Strategies:
| Byproduct | Causative Factors | Mitigation Strategies |
| n-Nonanol | Catalyst choice, high temperature, low CO pressure | Use bulky ligands, lower reaction temperature, optimize CO pressure |
| Octene Isomers | High temperature, catalyst activity | Lower reaction temperature, select catalyst with low isomerization activity |
| n-Octane | High temperature, high H₂ partial pressure | Optimize temperature and H₂:CO ratio |
| Other Aldehydes | Isomerization of octene feedstock | Use pure 1-octene, optimize conditions to minimize isomerization |
Troubleshooting Grignard Synthesis
Q3: I am observing a significant amount of a high-boiling, non-polar byproduct in my crude product.
A3: This is likely a Wurtz coupling product. To minimize its formation:
-
Slow Addition: Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the alkyl halide, reducing the likelihood of it reacting with the already formed Grignard reagent.
-
Temperature Control: Perform the Grignard reagent formation at a moderate temperature. Excessive heat can promote the coupling reaction.[3]
-
Solvent Choice: While ether and THF are standard, in some cases, the choice of solvent can influence the extent of Wurtz coupling.
Q4: My reaction yield is low, and I recover a significant amount of my starting aldehyde/ketone.
A4: This suggests that either the Grignard reagent is not forming efficiently or it is being consumed by side reactions.
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous. Traces of water will quench the Grignard reagent, forming an alkane and reducing the amount available to react with the carbonyl.[4]
-
Enolization: If your aldehyde or ketone has acidic α-protons, the Grignard reagent can act as a base. To circumvent this, consider using a less sterically hindered Grignard reagent or adding an additive like cerium(III) chloride (CeCl₃), which enhances the nucleophilicity of the organometallic species.[7]
-
Proper Quenching: The workup procedure is critical. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid at a low temperature (e.g., in an ice bath).[8] Rapid or uncontrolled quenching can lead to side reactions and product degradation.
Grignard Reaction Troubleshooting Flowchart:
Caption: Troubleshooting low yield in Grignard synthesis.
Section 3: Experimental Protocols and Analytical Methods
This section provides detailed, step-by-step methodologies for the synthesis and analysis of this compound.
Synthesis Protocol: Hydroformylation and Reduction
Step 1: Hydroformylation of 1-Octene
-
Reactor Setup: In a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control, add the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand in a suitable solvent (e.g., toluene).
-
Reactant Addition: Add 1-octene to the reactor.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with syngas (CO/H₂). Heat the mixture to the desired temperature (e.g., 80-120°C) and maintain the pressure (e.g., 20-50 bar) with constant stirring.[9]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS to determine the conversion of 1-octene and the ratio of 2-methyloctanal to n-nonanal.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The resulting mixture contains the product aldehydes.
Step 2: Reduction of 2-Methyloctanal
-
Reducing Agent: In a separate flask, prepare a solution or suspension of a suitable reducing agent (e.g., sodium borohydride in ethanol or lithium aluminum hydride in THF).
-
Aldehyde Addition: Slowly add the crude aldehyde mixture from the hydroformylation step to the reducing agent solution at a controlled temperature (e.g., 0°C).
-
Reaction and Quenching: Allow the reaction to proceed to completion (monitor by TLC or GC-MS). Carefully quench the excess reducing agent by the slow addition of water or a dilute acid.[10]
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude this compound can then be purified by fractional distillation.[11]
Synthesis Protocol: Grignard Reaction
Step 1: Preparation of the Grignard Reagent (e.g., Heptylmagnesium Bromide)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings and a small crystal of iodine in the flask. Gently warm the flask until purple iodine vapors are observed, then cool to room temperature.[12]
-
Reagent Addition: In the dropping funnel, place a solution of heptyl bromide in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate, gently warm the flask.
-
Reaction: Once the reaction starts, add the remaining heptyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.[12]
Step 2: Reaction with Formaldehyde
-
Formaldehyde Source: Paraformaldehyde can be depolymerized by heating to provide gaseous formaldehyde, which can be bubbled into the Grignard solution. Alternatively, a solution of formaldehyde in an anhydrous solvent can be used.
-
Reaction: Cool the Grignard reagent solution in an ice bath and slowly introduce the formaldehyde.
-
Workup: After the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[7]
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by fractional distillation.[11]
Analytical Methods
GC-MS Protocol for Purity Analysis
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.[13]
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the components.
-
Oven Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.
-
Injection: 1 µL of a diluted sample in a suitable solvent (e.g., hexane or dichloromethane).
-
MS Conditions: Electron ionization (EI) at 70 eV with a scan range of m/z 40-300.[14]
-
Identification: Byproducts can be identified by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.
¹H NMR for Isomer Identification
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.[15]
-
Analysis: The ¹H NMR spectrum of this compound will show characteristic signals for the different protons in the molecule. The presence of isomeric byproducts like n-nonanol will result in additional, distinct signals. The integration of these signals can be used for quantitative analysis.[16] For example, the CH₂OH protons of this compound will appear as a doublet, while those of n-nonanol will be a triplet.
Section 4: Data Presentation and Visualization
Table of Common Byproducts and Their GC-MS Signatures:
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Expected Retention Order |
| n-Octane | 114.23 | 43, 57, 71, 85, 114 | 1 (most volatile) |
| 1-Octene | 112.22 | 41, 56, 70, 84, 112 | 2 |
| n-Nonanal | 142.24 | 44, 57, 70, 82, 98 | 3 |
| 2-Methyloctanal | 142.24 | 43, 57, 71, 85, 100 | 4 |
| This compound | 144.25 | 43, 57, 71, 85, 101, 126 | 5 |
| n-Nonanol | 144.25 | 43, 56, 70, 84, 102, 126 | 6 |
| Tetradecane | 198.39 | 43, 57, 71, 85, 198 | 7 (least volatile) |
Logical Workflow for Byproduct Identification and Mitigation:
Caption: A logical workflow for byproduct identification and mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Green Process Design for Reductive Hydroformylation of Renewable Olefin Cuts for Drop‐In Diesel Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Purification [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. scispace.com [scispace.com]
Technical Support Center: Strategies for Improving Enantioselectivity in Reactions with 2-Methyloctan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for enantioselective synthesis involving 2-Methyloctan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the enantiomeric purity of their target molecules. As a chiral secondary alcohol, this compound presents unique challenges and opportunities in asymmetric synthesis. The most common and robust method for its resolution is enzymatic kinetic resolution, particularly using lipases. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of these reactions and achieve high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is enzymatic kinetic resolution and why is it the preferred method for this compound?
A: Enzymatic kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) by using an enzyme as a chiral catalyst.[1][2] The enzyme reacts with one enantiomer at a much faster rate than the other. For a secondary alcohol like this compound, this typically involves an acylation reaction. The result is a mixture of an enantioenriched acylated product and the unreacted, enantioenriched starting alcohol.[3] This method is preferred due to the high enantioselectivity exhibited by many commercially available lipases, the mild reaction conditions required (which preserves sensitive functional groups), and its alignment with green chemistry principles.[2][3]
Q2: Can you explain the key metrics: Enantiomeric Excess (ee) and Enantiomeric Ratio (E)?
A:
-
Enantiomeric Excess (ee): This metric describes the purity of a chiral sample. It is calculated as the absolute difference between the mole fractions of the two enantiomers. For example, a sample containing 98% of the (R)-enantiomer and 2% of the (S)-enantiomer has an ee of 96% for the (R)-enantiomer. In kinetic resolution, the ee of both the product and the unreacted starting material changes as the reaction progresses.[1]
-
Enantiomeric Ratio (E): This is a measure of the enzyme's selectivity. It is the ratio of the specificity constants for the two enantiomers (E = (kcat/KM)fast / (kcat/KM)slow). A higher E value indicates greater selectivity. For a resolution to be synthetically useful, an E value greater than 20 is generally desired, with values over 100 being excellent.[4] Unlike ee, the E value is a constant for a given set of reaction conditions (enzyme, substrate, solvent, temperature).
Q3: What is the maximum theoretical yield for a standard kinetic resolution?
A: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the product or the unreacted starting material) is 50%.[5][6] This is a fundamental limitation of the technique. However, strategies like Dynamic Kinetic Resolution (DKR), which combine the enzymatic reaction with an in-situ racemization of the slow-reacting enantiomer, can overcome this limitation and theoretically achieve a 100% yield of a single enantiomeric product.[6][7]
Q4: Which enzymes are most effective for resolving this compound?
A: Lipases (E.C. 3.1.1.3) are the most widely used and effective enzymes for the kinetic resolution of secondary alcohols.[2] Specifically, Candida antarctica Lipase B (CALB), often supplied in an immobilized form (e.g., Novozym 435®), is one of the most robust and versatile biocatalysts for this purpose due to its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity.[8][9] Other lipases from Pseudomonas cepacia (PCL) or Burkholderia cepacia have also shown high enantioselectivity for bulky secondary alcohols.[10] Screening a panel of different lipases is often a prudent first step.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the kinetic resolution of this compound and provides systematic approaches to solve them.
Issue 1: My reaction has low enantioselectivity (Low E-value). How can I improve it?
A: Low enantioselectivity is the most frequent challenge. The E-value is highly sensitive to the reaction environment. A systematic optimization of reaction parameters is crucial.
The organic solvent profoundly influences an enzyme's conformation and, consequently, its selectivity.[11][12]
-
Causality: Lipases require a thin layer of water on their surface to maintain their catalytically active conformation.[13] The reaction solvent interacts with this water layer. Non-polar, hydrophobic solvents (e.g., hexane, isooctane) generally do not strip this essential water, leading to a more rigid enzyme structure that often enhances enantioselectivity.[11] More polar solvents (e.g., acetonitrile, THF) can disrupt this water layer, leading to altered flexibility and potentially lower selectivity.[11][14] The hydrophobicity of the solvent, often measured by its log P value, is a key parameter; higher log P values are often correlated with better enantioselectivity.[15]
-
Solution Strategy:
-
Screen Solvents: Test a range of solvents with varying log P values. Start with non-polar solvents like n-hexane, heptane, or methyl tert-butyl ether (MTBE).
-
Solvent Mixtures: Using binary mixtures of solvents can fine-tune the polarity and solvation properties of the medium, sometimes leading to significantly improved E-values.[12][16] For example, adding a small amount of a more polar co-solvent like 1,4-dioxane or 2-methyl-2-butanol can sometimes be beneficial.[16]
-
Table 1: Illustrative Effect of Solvent on the Enantiomeric Ratio (E) in the Lipase-Catalyzed Acylation of a Secondary Alcohol
| Solvent | Log P Value | Typical E-value |
| n-Hexane | 3.9 | >150 |
| Toluene | 2.7 | 110 |
| Methyl tert-butyl ether (MTBE) | 1.3 | 85 |
| Dichloromethane | 1.25 | 40 |
| Acetonitrile | -0.34 | <10 |
Temperature is a critical and easily adjustable parameter that affects both reaction rate and enantioselectivity.[17]
-
Causality: The enantiomeric ratio (E) is dependent on the difference in the activation energies (ΔΔG‡) for the two enantiomers. This term has both enthalpic (ΔΔH‡) and entropic (ΔΔS‡) components. Because of this relationship, the E-value is temperature-dependent.[18][19] In many lipase-catalyzed resolutions, decreasing the temperature leads to an increase in enantioselectivity, although this is not a universal rule.[2][20]
-
Solution Strategy:
-
Conduct a Temperature Study: Run the reaction at a range of temperatures (e.g., 0 °C, 25 °C, 40 °C, 60 °C) and determine the E-value for each.
-
Balance Rate and Selectivity: Lower temperatures may increase selectivity but will also significantly decrease the reaction rate. You must find an optimal balance that provides acceptable selectivity within a practical timeframe.
-
In non-aqueous media, the amount of water associated with the enzyme is a master variable controlling its activity and selectivity.[21][22]
-
Causality: Enzymes need a minimal amount of water to maintain their structure and function.[13] However, excess water can lead to increased enzyme flexibility, which may reduce enantioselectivity, and can also promote the reverse reaction (hydrolysis). The optimal water activity (aw) for enantioselectivity may be different from that for maximum reaction rate.[18][21]
-
Solution Strategy:
-
Use "Water-Saturated" Solvent: A simple starting point is to use a solvent that has been pre-saturated with water. This provides a consistent, albeit uncontrolled, level of water activity.
-
Control with Salt Hydrate Pairs: For precise control, you can equilibrate the reaction components (especially the immobilized enzyme) over a saturated salt solution with a known water activity before starting the reaction.
-
The structure of the acyl donor plays a critical role in the enantiodiscrimination step.
-
Causality: The lipase active site has specific pockets that accommodate the alcohol and the acyl group. Changing the size and electronic properties of the acyl donor alters the interactions within the active site for each enantiomer's transition state, thereby affecting the E-value.[23][24]
-
Solution Strategy:
-
Screen Acyl Donors: Test a variety of acyl donors. Simple acetates (e.g., vinyl acetate, isopropenyl acetate) are common because they lead to an irreversible reaction.[25] However, bulkier donors like vinyl butyrate or vinyl laurate may offer better steric discrimination and improve the E-value.
-
Use Enol Esters for Irreversibility: Using enol esters like vinyl acetate is highly recommended. The enol leaving group tautomerizes to a stable ketone (acetaldehyde), which prevents the reverse reaction and simplifies the kinetic analysis.[25]
-
// Nodes for strategies solvent [label="Step 1: Optimize Solvent\n(Medium Engineering)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temperature [label="Step 2: Optimize Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; water [label="Step 3: Control Water Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acyl_donor [label="Step 4: Vary Acyl Donor\n(Substrate Engineering)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [label="Step 5: Re-evaluate Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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// Connections start -> solvent; solvent -> temperature; temperature -> water; water -> acyl_donor; acyl_donor -> enzyme;
solvent -> solvent_actions [style=dashed]; temperature -> temp_actions [style=dashed]; water -> water_actions [style=dashed]; acyl_donor -> acyl_actions [style=dashed]; enzyme -> enzyme_actions [style=dashed]; } enddot Caption: Decision workflow for troubleshooting low enantioselectivity.
Issue 2: My reaction is very slow or has stalled before 50% conversion.
A: A slow or stalled reaction can be caused by several factors unrelated to selectivity.
-
Potential Cause 1: Enzyme Inhibition or Deactivation.
-
Explanation: High concentrations of the substrate (alcohol) or byproducts (e.g., acetaldehyde from vinyl acetate) can inhibit or deactivate the enzyme. The enzyme may also lose activity over time, especially at elevated temperatures.
-
Solution:
-
Lower the substrate concentration.
-
If using an enol ester, ensure the reaction vessel is not sealed so the volatile byproduct can escape.
-
Consider adding fresh enzyme partway through the reaction.
-
Check for optimal temperature; excessively high temperatures can denature the enzyme.[17]
-
-
-
Potential Cause 2: Poor Mass Transfer.
-
Explanation: If using an immobilized enzyme, the reaction is heterogeneous. Inadequate stirring or shaking can lead to poor diffusion of substrates and products to and from the enzyme's active sites, limiting the overall reaction rate.
-
Solution: Ensure vigorous and consistent agitation of the reaction mixture. Use an orbital shaker or an efficient overhead/magnetic stirrer.
-
-
Potential Cause 3: Incorrect Water Activity.
-
Explanation: While optimal for selectivity, an extremely low water activity (over-dried enzyme/solvent) can drastically reduce the enzyme's catalytic activity.[13]
-
Solution: Ensure a minimal amount of water is present. Using a water-saturated solvent is often a good compromise between activity and selectivity.
-
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of this compound
This protocol outlines a typical analytical-scale experiment to determine conversion and enantioselectivity.
-
Preparation:
-
To a 4 mL screw-cap vial, add racemic this compound (e.g., 20 mg, ~0.14 mmol).
-
Add 2 mL of the chosen organic solvent (e.g., n-hexane).
-
Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents).
-
Add the immobilized lipase (e.g., Novozym 435®, 10-20 mg).
-
-
Reaction:
-
Seal the vial and place it on an orbital shaker or rotator set to the desired temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
-
Monitoring:
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), pause the agitation and withdraw a small aliquot (~20 µL) of the supernatant.
-
Immediately filter the aliquot through a small plug of silica gel using a pipette (to remove the enzyme) into a clean vial containing a diluting solvent (e.g., ethyl acetate).
-
Analyze the diluted sample by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the alcohol enantiomers and the acylated product. This allows for the calculation of both conversion and enantiomeric excess (ee).
-
-
Data Analysis:
-
Calculate the conversion (c) based on the disappearance of the starting material.
-
Calculate the ee of the remaining substrate (ees) and the product (eep).
-
Calculate the Enantiomeric Ratio (E) using the formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)] or a similar established equation.
-
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. princeton.edu [princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 18. portal.research.lu.se [portal.research.lu.se]
- 19. The influence of temperature on enzyme selectivity in organic media | Lund University [lunduniversity.lu.se]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of Synthetic 2-Methyloctan-1-ol
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 2-Methyloctan-1-ol. Our focus is on delivering practical, field-proven solutions to common purity challenges encountered during and after synthesis.
Understanding the Purity Challenge
This compound (C₉H₂₀O, CAS: 818-81-5) is a branched-chain primary alcohol.[1] Its synthesis, typically through methods like hydroformylation of alkenes followed by hydrogenation or the reduction of corresponding esters, can introduce a variety of impurities.[2] These contaminants can interfere with subsequent reactions, affect product specifications in drug development, and alter the material's physical properties. Achieving high purity is therefore a critical, non-negotiable step for its application in sensitive fields.
The primary challenge lies in separating the target molecule from structurally similar impurities, such as isomers, unreacted starting materials, or side-reaction products, which often possess very similar physical properties.
Common Impurities and Their Origins
Identifying potential impurities is the first step in designing an effective purification strategy. The table below outlines common contaminants and their likely sources in a typical synthesis workflow.
| Impurity Class | Specific Examples | Likely Origin |
| Isomeric Alcohols | n-Nonanol, other branched C9 alcohols | Incomplete regioselectivity during the hydroformylation of octene.[2] |
| Unreacted Precursors | 2-Methyloctanal, Methyl 2-methyloctanoate | Incomplete reduction of the aldehyde or ester intermediate. |
| Oxidation Products | 2-Methyloctanoic acid | Oxidation of the primary alcohol or the aldehyde intermediate.[2] |
| Starting Materials | Oct-1-ene | Incomplete hydroformylation reaction. |
| Catalyst Residues | Transition metals (e.g., Rh, Co, Pd) | Carryover from hydroformylation or hydrogenation steps. |
| Solvents | Toluene, THF, Diethyl Ether | Residual solvents from synthesis and workup steps. |
Analytical Methods for Purity Assessment
Before attempting any purification, it is essential to quantify the purity of the crude product. This provides a baseline and allows for the validation of the chosen purification method.
-
Gas Chromatography (GC): The gold standard for analyzing volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate and quantify the target alcohol from most organic impurities, especially isomers and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): While less common for this specific alcohol, HPLC can be invaluable for detecting non-volatile impurities, such as catalyst residues or certain polar byproducts.[3][4] A reversed-phase column is typically employed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can help identify and quantify impurities if their signals do not overlap significantly with the product signals.[4]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter in a question-and-answer format.
Q1: My GC analysis shows multiple peaks with boiling points close to my product. How can I separate these isomeric impurities?
Root Cause: The most common impurities in synthetic this compound are often isomers (e.g., other C9 alcohols) generated during synthesis. These compounds typically have boiling points very close to the target, making simple distillation ineffective.
Solution: Fractional Distillation
Fractional distillation is the most effective method for separating liquids with close boiling points.[5] It enhances the separation capability of a simple distillation by providing a large surface area (in the form of a fractionating column) for repeated vaporization-condensation cycles.[5]
Key Physical Properties for Distillation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | 144.25 | 196.6[6] |
| n-Nonanol | 144.25 | ~215 |
| 2-Methyloctan-2-ol | 144.25 | ~175-177 |
Experimental Protocol: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux, Raschig rings, or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating & Equilibration: Begin heating the flask gently using a heating mantle. As the vapor rises into the column, a temperature gradient will establish.[7] It is crucial to heat slowly to allow the column to equilibrate, which is key to achieving good separation.
-
Collect Fractions:
-
Fore-run: Collect the initial distillate that comes over at a lower temperature. This fraction will be enriched in the more volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (~197°C), switch to a new receiving flask to collect the purified product.[6] Maintain a slow, steady distillation rate (e.g., 1-2 drops per second).
-
End-run: If the temperature begins to rise significantly above the target boiling point, stop the distillation or switch to a final receiving flask to collect the higher-boiling impurities.
-
-
Analysis: Analyze all collected fractions by GC to confirm the purity and determine which fractions to combine.
Workflow: Troubleshooting Impurities with Fractional Distillation
Caption: Decision workflow for purifying this compound.
Q2: My product is colorless and has high purity by GC, but it contains non-volatile or highly polar impurities. What should I do?
Root Cause: Fractional distillation is excellent for separating volatile compounds but will not remove non-volatile impurities like catalyst residues or highly polar compounds such as acids or diols that may co-distill.
Solution: Adsorption Chromatography or Chemical Treatment
-
Activated Carbon Treatment: For removing color and trace organic impurities, activated carbon is highly effective due to its porous structure and large surface area, which adsorbs contaminants.[8][9]
-
Aqueous Wash: To remove acidic impurities like 2-methyloctanoic acid, a simple liquid-liquid extraction with a mild aqueous base is effective.
Protocol: Activated Carbon Treatment
-
Dilution: Dilute the this compound in a non-polar solvent (e.g., hexane) to reduce viscosity.
-
Slurry: Add powdered activated carbon (typically 1-5% by weight of the alcohol) to the solution.
-
Stirring: Stir the resulting slurry at room temperature for 1-2 hours.
-
Filtration: Remove the activated carbon by filtration. Using a pad of Celite® can help prevent fine carbon particles from passing through the filter paper.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified alcohol.
Protocol: Mild Basic Wash
-
Dissolve: Dissolve the crude alcohol in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Extract: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract acidic impurities into the aqueous layer.
-
Separate: Allow the layers to separate and drain the lower aqueous layer.
-
Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q: What is a typical purity level for commercially available synthetic this compound? A: Commercial grades can vary, but purities of 95-98% are common.[6] For high-stakes applications like pharmaceutical development, further purification is almost always necessary.
Q: Can I use simple distillation instead of fractional distillation? A: Simple distillation is only effective if the boiling points of the impurities differ from the main component by more than 25°C.[5] For separating isomers of this compound, this is generally not sufficient.
Q: How should I store high-purity this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent oxidation.[6]
Q: What safety precautions are necessary when handling this compound? A: this compound is an irritant that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Summary Workflow for Purification
The following diagram provides a general workflow for purifying synthetic this compound from crude to high-purity material.
References
- 1. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Quantification of Branched-Chain Alcohol-Based Biofuels and Other Fermentation Metabolites via High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. This compound|lookchem [lookchem.com]
- 7. youtube.com [youtube.com]
- 8. conceptsecotech.com [conceptsecotech.com]
- 9. filtration.alfa-chemistry.com [filtration.alfa-chemistry.com]
Technical Support Center: Stability of 2-Methyloctan-1-ol in Cosmetic Formulations
Welcome to the technical support guide for 2-Methyloctan-1-ol. This resource is designed for researchers, cosmetic chemists, and formulation scientists to navigate and troubleshoot stability challenges when incorporating this versatile ingredient into cosmetic and personal care products. As a branched-chain primary alcohol, this compound offers unique properties as a solvent and fragrance component, but its reactivity requires careful consideration during formulation development.[1][2][3] This guide provides in-depth, experience-driven insights and actionable protocols to ensure the long-term stability and integrity of your formulations.
Core Concepts: Understanding this compound
Before troubleshooting, it is crucial to understand the fundamental properties of this compound.
-
Chemical Identity: A C9 primary fatty alcohol (Molecular Formula: C₉H₂₀O).[1] As a primary alcohol, the hydroxyl (-OH) group is bonded to a carbon that is attached to one other carbon atom, making it susceptible to specific chemical reactions like oxidation and esterification.[3]
-
Function in Cosmetics: Primarily used as a solvent and a fragrance ingredient.[1][2][4] Its branched structure contributes to a unique sensory profile and solvency characteristics compared to its linear isomer, 1-nonanol.
-
Physical Properties: It is a colorless oil with a boiling point of approximately 196.6°C and a relatively low vapor pressure.[5][6] It is sparingly soluble in water but soluble in organic solvents like chloroform.[7]
-
Recommended Storage: Should be stored in a dry, sealed container at room temperature to minimize exposure to atmospheric oxygen and moisture.[5][7]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 144.25 g/mol | [1] |
| Boiling Point | 196.6 ± 8.0 °C at 760 mmHg | [6] |
| Flash Point | 79.5 ± 6.5 °C | [6] |
| Density | 0.824 g/cm³ | [5] |
| LogP (Lipophilicity) | ~3.4 | [1][5] |
| Storage | Sealed in dry, Room Temperature | [5][7] |
Troubleshooting Guide & FAQs
This section addresses common stability issues encountered during formulation development in a direct question-and-answer format.
Issue 1: Off-Odor Development and pH Drift (Oxidation)
Question: My formulation containing this compound has developed a sharp, rancid off-odor, and I've measured a significant drop in its pH after three months of stability testing at 40°C. What is the likely cause?
Answer: This is a classic sign of oxidation. As a primary alcohol, this compound can be oxidized, a reaction often accelerated by heat, light, and the presence of transition metal ions. The oxidation proceeds in two steps: first to an aldehyde (2-methyloctanal), which can have a sharp, fatty odor, and then further to a carboxylic acid (2-methyloctanoic acid).[3] The formation of this carboxylic acid is responsible for the observed decrease in your formulation's pH.
Caption: Oxidation pathway of this compound.
Troubleshooting Protocol: Investigating Oxidation
-
Confirm pH Shift: Use a calibrated pH meter to accurately track the pH of your stability samples against a control stored at room temperature or in refrigerated conditions. A consistent downward trend confirms acid formation.
-
Characterize Odor Profile: Compare the scent of the degraded sample with a fresh batch. Note sensory attributes like "sharp," "rancid," or "fatty," which are indicative of aldehydes and short-chain acids.
-
Analytical Confirmation (GC-MS): This is the definitive step. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile and semi-volatile degradation products.[8][9]
-
Sample Preparation: Extract the formulation with a suitable solvent (e.g., hexane or methyl tert-butyl ether) to isolate the lipid-soluble components.
-
Analysis: Run a GC-MS scan. Look for the mass spectra corresponding to 2-methyloctanal and 2-methyloctanoic acid.
-
-
Review Formulation for Catalysts: Scrutinize your INCI list for potential pro-oxidants, such as iron oxides or other metal-containing compounds, which can catalyze oxidation reactions.
Preventative Measures & Solutions:
-
Incorporate Antioxidants: Add an oil-soluble antioxidant to the formulation. Tocopherol (Vitamin E) or Butylated Hydroxytoluene (BHT) are excellent choices for scavenging the free radicals that propagate oxidation.
-
Use a Chelating Agent: If metal ions are suspected, include a chelating agent like Disodium EDTA or Tetrasodium Glutamate Diacetate. These agents sequester metal ions, rendering them inactive as catalysts.
-
Optimize Packaging: Use airless pumps or opaque containers to minimize exposure to oxygen and UV light, which can initiate oxidation.[10] Purging the container headspace with nitrogen during filling is an effective, albeit more costly, preventative measure.
Issue 2: Loss of Active Ingredient Efficacy and Scent Modification (Esterification)
Question: I am formulating a chemical exfoliant with an alpha-hydroxy acid (AHA) and using this compound as part of the solvent system. Over time, the exfoliating efficacy seems to decrease, and the product's scent has changed from its initial profile to a more "fruity" note. What reaction could be occurring?
Answer: You are likely observing an esterification reaction. Alcohols can react with carboxylic acids (like AHAs) to form esters and water, a process known as Fischer Esterification.[3] This reaction is often catalyzed by acidic conditions (which are inherent to your AHA formulation) and accelerated by heat. The formation of an ester (e.g., 2-methyloctyl lactate) consumes your active AHA, leading to a loss of efficacy. The newly formed ester will have a different, often fruitier, scent profile than the parent alcohol and acid.
References
- 1. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 4. 2-methyl-2-octanol, 628-44-4 [thegoodscentscompany.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | CAS#:818-81-5 | Chemsrc [chemsrc.com]
- 7. This compound | 818-81-5 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of 2-Methyloctan-1-ol
Welcome to the technical support center for 2-Methyloctan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this compound in your laboratory. Proper storage is critical to prevent degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage.
Understanding the Stability of this compound
This compound is a primary alcohol with the molecular formula C9H20O.[1][2] Like other primary alcohols, its hydroxyl (-OH) group is susceptible to oxidation, which is the primary pathway of degradation.[3][4][5] Understanding the mechanism of this degradation is the first step in preventing it.
The primary degradation pathway involves the oxidation of the primary alcohol first to 2-methyloctanal (an aldehyde) and subsequently to 2-methyloctanoic acid (a carboxylic acid).[6][7] This process can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metal ion contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound degradation?
A1: The initial signs of degradation can be subtle. Visually, you might not observe any change. However, you may notice a change in odor, as the corresponding aldehyde (2-methyloctanal) has a different scent profile. For definitive identification of degradation, analytical methods such as Gas Chromatography (GC) are necessary to detect the presence of impurities like the aldehyde or carboxylic acid.[8][9][10]
Q2: What is the optimal storage temperature for this compound?
A2: For long-term storage, it is recommended to store this compound in a cool, dry place.[1][11] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C or even frozen at -20°C for maximum stability, especially for high-purity grades. Always refer to the manufacturer's safety data sheet (SDS) for specific recommendations. Storing at lower temperatures slows down the rate of oxidative degradation.[12]
Q3: Can I store this compound in a plastic container?
A3: The choice of container is critical. While some plastics can be used, not all are suitable. High-Density Polyethylene (HDPE) and Polypropylene (PP) are generally considered acceptable for storing alcohols.[13][14][15] However, for long-term storage of high-purity this compound, borosilicate glass or stainless steel containers are superior as they are less likely to leach impurities or allow oxygen ingress.[15][16] Avoid using low-density polyethylene (LDPE) or other plastics that may be permeable to oxygen or could be degraded by the alcohol over time.[13]
Q4: Is it necessary to store this compound under an inert atmosphere?
A4: Yes, for long-term storage and to maintain high purity, storing under an inert atmosphere is highly recommended. The primary degradation pathway is oxidation, so replacing the air in the headspace of the container with an inert gas like argon or nitrogen will significantly inhibit this process. This is particularly important for partially used containers where the headspace volume is larger.
Q5: How does light affect the stability of this compound?
A5: Exposure to light, especially UV light, can provide the energy to initiate and accelerate oxidative degradation.[17][18] It is crucial to store this compound in amber glass bottles or other opaque containers to protect it from light.[19] If you must use a clear container, store it in a dark cabinet or wrap the container in aluminum foil.
Troubleshooting Guide: Degradation of this compound
This troubleshooting guide will help you identify and resolve potential issues with the storage and stability of your this compound.
Problem 1: Suspected Contamination or Degradation
-
Symptoms:
-
Unexpected experimental results.
-
Noticeable change in odor.
-
Appearance of new peaks in analytical chromatograms (e.g., GC).
-
-
Troubleshooting Steps:
A troubleshooting workflow for suspected degradation.
Problem 2: Rapid Degradation of a New Batch
-
Symptoms:
-
A freshly opened bottle of this compound shows signs of degradation within a short period.
-
-
Troubleshooting Steps:
-
Verify Supplier Quality: Contact the supplier and request the certificate of analysis (CoA) for the specific batch. Compare the purity data with your in-house analysis.
-
Check Container Integrity: Inspect the container for any damage to the cap or seal that could allow air and moisture to enter.
-
Inert Gas Purging: If you are not already doing so, implement a protocol to flush the headspace of the container with an inert gas (argon or nitrogen) after each use.
-
Aliquotting: For high-purity applications, consider aliquotting the new batch into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Instrumentation and Materials:
-
Gas Chromatograph with FID
-
Capillary Column: A non-polar or mid-polarity column is suitable (e.g., DB-5, HP-5, or similar).
-
Carrier Gas: Helium or Hydrogen
-
Sample: this compound
-
Solvent: High-purity hexane or similar non-polar solvent
-
Microsyringe
-
-
Procedure:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of this compound in the chosen solvent. For example, add 10 µL of this compound to 990 µL of solvent in a clean GC vial.
-
Cap the vial immediately to prevent solvent evaporation.
-
-
GC Method Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Detector Temperature: 280°C
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow)
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
The main peak will be this compound. Degradation products, if present, will typically have different retention times. 2-methyloctanal (aldehyde) will likely elute earlier, and 2-methyloctanoic acid (carboxylic acid) will elute later than the parent alcohol.
-
-
Data Interpretation:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
The presence of significant secondary peaks indicates degradation or contamination.
-
-
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (2-8°C recommended for long-term) | Slows the rate of chemical reactions, including oxidation.[12] |
| Atmosphere | Inert gas (Argon or Nitrogen) headspace | Prevents oxidation by atmospheric oxygen. |
| Container | Amber borosilicate glass or stainless steel | Inert, non-leaching, and protects from light.[15][16][19] |
| Light Exposure | Store in the dark | Prevents photo-initiated degradation.[17][18] |
| Handling | Minimize exposure to air; use clean, dry equipment | Avoids introducing oxygen, moisture, and contaminants. |
Logical Flow for Ensuring Stability
A logical workflow for maintaining the stability of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]
- 8. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 11. This compound | 818-81-5 [m.chemicalbook.com]
- 12. Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. homebrew.stackexchange.com [homebrew.stackexchange.com]
- 14. royalchemical.com [royalchemical.com]
- 15. culinarysolvent.com [culinarysolvent.com]
- 16. aussiedistiller.com.au [aussiedistiller.com.au]
- 17. quora.com [quora.com]
- 18. darkspace.com.au [darkspace.com.au]
- 19. mendelnet.cz [mendelnet.cz]
Technical Support Center: Troubleshooting Matrix Effects in 2-Methyloctan-1-ol Analysis
Welcome to the technical support center for the analysis of 2-Methyloctan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common analytical challenge of matrix effects. The matrix, which consists of all components in a sample apart from the analyte, can significantly alter the analytical signal, leading to inaccurate quantification.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the accuracy and reliability of your results.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during the analysis of this compound, providing both immediate solutions and the underlying scientific principles.
Q1: My this compound signal is highly variable and often lower than expected in biological samples (e.g., plasma, urine) compared to my standards in pure solvent. What is causing this discrepancy?
Answer: This is a classic symptom of a matrix effect , specifically ion suppression . In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting endogenous components from the biological matrix, such as phospholipids or salts, can interfere with the ionization of this compound in the MS source.[3][4] This interference reduces the number of analyte ions that reach the detector, leading to a suppressed signal and inaccurate, often underestimated, quantitative results.[5][6]
Causality: In an electrospray ionization (ESI) source, analytes must be efficiently desolvated and charged to be detected. Matrix components can compete for charge, alter the droplet's surface tension and viscosity, and prevent the analyte from efficiently transferring to the gas phase, thereby suppressing its signal.[5]
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment (see Protocol 1) to visualize the regions of ion suppression in your chromatogram. This will confirm if co-eluting matrix components are the root cause.[7]
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[8] Transition from a simple protein precipitation method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). See Protocol 2 for a comparative workflow.
-
Optimize Chromatography: Modify your chromatographic method to separate this compound from the suppression zones identified in the post-column infusion experiment. This could involve changing the column chemistry, mobile phase gradient, or flow rate.[3]
Q2: I'm using Gas Chromatography-Mass Spectrometry (GC-MS) and my signal for this compound is unexpectedly higher in matrix than in my solvent standards. Is this also a matrix effect?
Answer: Yes, this is a matrix effect known as matrix-induced signal enhancement , which is common in GC-MS analysis.[9][10] Non-volatile components from your sample matrix can accumulate in the GC inlet liner.[9][11] These residues can mask active sites on the liner and column where your analyte might otherwise adsorb or degrade.[9] This "analyte protectant" effect allows more this compound to reach the detector, resulting in an artificially enhanced signal.[9][10]
Causality: Active sites, such as free silanol groups in the GC inlet liner or column, can irreversibly adsorb analytes, especially those with polar functional groups like the hydroxyl group in this compound. Matrix components coat these sites, preventing analyte loss.[10]
Troubleshooting Steps:
-
Inspect and Maintain the GC Inlet: Regularly inspect the GC inlet liner for visible contamination. If residue is present, replace the liner and the septum.[9][12]
-
Use Deactivated Liners: Ensure you are using high-quality, deactivated liners to minimize the number of active sites from the start.[9]
-
Implement Matrix-Matched Calibration: Since the matrix is causing the effect, the most direct way to compensate is to prepare your calibration standards in a blank matrix that is free of the analyte.[13] This ensures that both your samples and standards experience the same enhancement effect, leading to accurate quantification. See Protocol 3 for guidance.
Q3: I need to choose an internal standard (IS) to correct for matrix effects in my LC-MS/MS analysis of this compound. Is a structural analog sufficient, or do I need a stable isotope-labeled version?
Answer: For robust compensation of matrix effects, a stable isotope-labeled (SIL) internal standard is vastly superior to a structural analog and is considered the gold standard.[14][15][16]
Causality & Expertise:
-
Structural Analogs: While better than no internal standard, a structural analog has different physicochemical properties from this compound. This means it may have a slightly different retention time and experience a different degree of ion suppression or enhancement.[17] If the analyte is suppressed but the IS is not, the calculated results will be inaccurate.
-
Stable Isotope-Labeled (SIL) Standards: A SIL-IS, such as this compound-d3, is chemically identical to the analyte and will co-elute perfectly.[17][18] Therefore, it will experience the exact same degree of ion suppression or enhancement at the exact same time as the analyte.[17] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the matrix effect is effectively canceled out, leading to highly accurate and precise data.[19]
Recommendation: Always use a SIL-IS for this compound when performing quantitative analysis by mass spectrometry. The mass difference should ideally be 3 or more mass units to avoid spectral overlap.[14]
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental difference between matrix effect and analytical recovery?
These are two distinct parameters. Recovery refers to the efficiency of the sample preparation process—i.e., how much of the analyte is successfully extracted from the matrix and transferred to the final sample for analysis.[20] Matrix Effect , on the other hand, is an interference that occurs during the analysis, specifically in the ion source of the mass spectrometer, altering the analyte's signal intensity.[21][22] A method can have high recovery (e.g., 95% of the analyte is extracted) but still suffer from severe matrix effects (e.g., 80% ion suppression), leading to poor results.
FAQ 2: When should I use matrix-matched calibration versus the method of standard addition?
-
Matrix-Matched Calibration is the preferred approach when you have access to a representative blank matrix (e.g., control plasma, soil) that is free of your analyte.[13][23] It is more efficient for analyzing large batches of samples because one calibration curve can be used for all samples.[23]
-
Standard Addition is used when a representative blank matrix is unavailable or when the matrix composition varies significantly from sample to sample.[1][24][25] In this method, the calibration curve is generated within each sample by spiking aliquots of the sample with known concentrations of the analyte.[1] While highly accurate, it is more labor-intensive as it requires multiple analyses for each individual sample.[13][24]
FAQ 3: Can simple dilution of my sample solve the matrix effect problem?
Dilution can be a quick and effective strategy to reduce matrix effects, provided the concentration of this compound in your samples is high enough to remain above the limit of quantification (LOQ) after dilution.[4][8][26] By diluting the sample, you reduce the concentration of interfering matrix components along with the analyte.[26] However, this approach is not suitable for trace-level analysis where maximum sensitivity is required.[5][4]
FAQ 4: What are the regulatory expectations regarding the evaluation of matrix effects?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated as part of the bioanalytical method validation process for studies supporting drug applications.[3][27][28] The guidance recommends evaluating the matrix effect by analyzing replicate quality control (QC) samples prepared in at least six different lots of the biological matrix.[27] The accuracy and precision for these samples must meet predefined acceptance criteria (typically ±15%) to demonstrate that the matrix variability does not compromise the integrity of the analytical results.[27]
Experimental Protocols & Workflows
Diagrams and Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Matrix (chemical analysis) - Wikipedia [en.wikipedia.org]
- 3. eijppr.com [eijppr.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. info.asistandards.com [info.asistandards.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. pharmacompass.com [pharmacompass.com]
- 21. goldbook.iupac.org [goldbook.iupac.org]
- 22. bataviabiosciences.com [bataviabiosciences.com]
- 23. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 24. Standard addition - Wikipedia [en.wikipedia.org]
- 25. fiveable.me [fiveable.me]
- 26. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
- 28. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Guerbet Synthesis of 2-Methyloctan-1-ol
Welcome to the technical support center for the Guerbet synthesis of 2-Methyloctan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable C-C bond-forming reaction. The Guerbet reaction is a powerful method for converting lower molecular weight primary alcohols into higher, β-alkylated branched alcohols.[1][2] However, its multi-step nature, involving sequential dehydrogenation, aldol condensation, dehydration, and hydrogenation, creates a landscape ripe for competing side reactions.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and resolve common issues encountered during the synthesis of this compound, a C9 branched alcohol. The synthesis of an odd-numbered carbon chain alcohol like this compound necessitates a cross-condensation reaction (e.g., between 1-butanol and 1-pentanol), which adds a layer of complexity compared to self-condensation reactions.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and I'm observing a mixture of products with different chain lengths.
Probable Cause: Low yield and a broad product distribution are classic symptoms of competing self-condensation and cross-condensation reactions, alongside other side pathways. When reacting two different primary alcohols (e.g., 1-butanol and 1-pentanol to target this compound), you can expect not only the desired cross-condensation product but also the self-condensation products: 2-ethyl-1-hexanol (from 1-butanol) and 2-propyl-1-heptanol (from 1-pentanol).[3][5]
Furthermore, the reaction conditions required for the Guerbet condensation are harsh and can promote side reactions that consume starting materials and intermediates.[4]
Recommended Actions:
-
Optimize Molar Ratio of Alcohols: The stoichiometry of your starting alcohols is a critical parameter. To favor the cross-condensation product, use a stoichiometric excess of the more volatile/less expensive alcohol. This shifts the equilibrium towards the desired product. Experiment with ratios from 1.5:1 to 5:1 to find the optimal balance for your system.
-
Control Temperature and Pressure: The Guerbet reaction is typically conducted at high temperatures (180-360 °C) in a sealed reactor.[1] Lower temperatures may not provide sufficient energy for the initial dehydrogenation step, while excessively high temperatures can lead to thermal degradation or favor undesirable elimination reactions. Perform a temperature screening study (e.g., in 10-15 °C increments) to identify the sweet spot for selectivity.
-
Ensure Efficient Water Removal: The Guerbet reaction produces one equivalent of water, which can inhibit the reaction equilibrium and deactivate certain catalysts.[6] If your reactor setup allows, employing a Dean-Stark trap or a similar method for continuous water removal can significantly improve yields.[6]
-
Analyze Catalyst Performance: The catalyst must possess a fine balance of dehydrogenation/hydrogenation and acid-base properties.[4][5] If using a heterogeneous catalyst, ensure it has not been poisoned or deactivated by coking or impurities.[6] Consider a trial run with a fresh batch of catalyst or a different type (e.g., comparing a Raney Nickel type with a mixed metal oxide catalyst).[1][7]
Question 2: The final product is acidic, and I've noticed the formation of solid precipitates or a viscous sludge in the reactor.
Probable Cause: This issue points directly to the formation of carboxylic acids and their corresponding salts. The aldehyde intermediate in the Guerbet mechanism is susceptible to irreversible side reactions, primarily the Cannizzaro reaction , especially under strongly basic conditions.[1] In this reaction, two molecules of the aldehyde disproportionate to form one molecule of the corresponding primary alcohol and one molecule of a carboxylic acid.[3] The formed carboxylic acid then reacts with the basic catalyst (e.g., KOH, NaOH) to form a carboxylate salt, which may precipitate and contribute to catalyst poisoning.[6]
Recommended Actions:
-
Moderate the Basicity: While a base is essential, excessively high concentrations can accelerate the Cannizzaro reaction. Titrate your base concentration downwards in small increments (e.g., 5-10% reduction) to find a level that promotes the aldol condensation without excessively favoring the Cannizzaro pathway.
-
Improve Hydrogen Management: The Cannizzaro reaction competes with the desired hydrogenation of the α,β-unsaturated aldehyde intermediate. Ensure your catalyst has high hydrogenation activity. For some systems, introducing a hydrogen atmosphere (though this deviates from the classic auto-transfer mechanism) can suppress side reactions that consume the aldehyde intermediate.
-
Post-Reaction Workup: Neutralize the reaction mixture with a mineral acid (e.g., HCl, H₂SO₄) during workup to convert any carboxylate salts back into their free carboxylic acids. These can then be more easily separated from the desired alcohol product through distillation or chromatography.
| Side Product | Formation Pathway | Recommended Mitigation |
| Carboxylic Acids/Salts | Cannizzaro reaction of aldehyde intermediates.[1][3] | Reduce base concentration; use a catalyst with high hydrogenation efficiency. |
| Esters | Tishchenko reaction (another aldehyde disproportionation).[1] | Optimize catalyst to favor hydrogenation over esterification. |
| Ethers | Intermolecular dehydration of two alcohol molecules.[4][8] | Lower reaction temperature; use a catalyst with lower acidity. |
| Olefins | Dehydration of alcohols.[4] | Optimize temperature and catalyst acidity. |
Question 3: My product analysis (GC-MS, NMR) shows significant peaks corresponding to ethers and olefins.
Probable Cause: The formation of ethers and olefins is typically caused by dehydration side reactions. These are often catalyzed by acidic sites on the catalyst or by the high reaction temperatures.[4][8] While the Guerbet reaction itself is a condensation (dehydration) process, direct intermolecular dehydration of two alcohol molecules to form an ether, or intramolecular dehydration to form an olefin, are competing non-productive pathways.
Recommended Actions:
-
Evaluate Catalyst Acidity: If using a mixed-oxide heterogeneous catalyst (e.g., MgO-Al₂O₃), the ratio of basic to acidic sites is critical.[9] A catalyst with excessive acidity will promote dehydration. Consider using a more basic catalyst or modifying your existing catalyst to reduce its acidity. For instance, increasing the Mg/Al ratio in a hydrotalcite-derived catalyst can increase basicity.[9]
-
Optimize Reaction Temperature: As a general rule, dehydration reactions are favored at higher temperatures. If ether and olefin formation is a major issue, attempt to run the reaction at the lower end of the effective temperature range for your system.
-
Increase Reactor Pressure: Operating at a higher pressure can help suppress the formation of volatile olefin byproducts, keeping components in the liquid phase where they are more likely to follow the desired Guerbet pathway.
Visual Workflows and Mechanisms
Guerbet Synthesis and Competing Pathways
The following diagram illustrates the core mechanism for the synthesis of this compound via cross-condensation and highlights the primary competing side reactions.
Caption: Core Guerbet pathway versus major side reactions.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and address low yields in your Guerbet synthesis.
Caption: Decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Guerbet reaction? A1: The Guerbet reaction is a hydrogen auto-transfer process.[1] It proceeds through four main steps: (1) a primary alcohol is dehydrogenated to an aldehyde, (2) two aldehyde molecules undergo a base-catalyzed aldol condensation, (3) the resulting β-hydroxy aldehyde dehydrates to an α,β-unsaturated aldehyde, and (4) this unsaturated aldehyde is then hydrogenated by the hydrogen released in the first step to yield the final branched alcohol.[1][3][4]
Q2: How does the catalyst choice impact side reactions? A2: The catalyst is arguably the most critical component for controlling selectivity. An ideal catalyst must be multifunctional, exhibiting both dehydrogenation/hydrogenation activity (often from a metal component like Ni, Cu, Pd, or Ir) and acid-base properties for the condensation/dehydration steps (often from a support like MgO, Al₂O₃, or hydroxyapatite).[4][7][9] An imbalance can promote side reactions. For example, overly acidic sites favor ether/olefin formation, while a lack of hydrogenation efficiency can lead to the accumulation of aldehydes, which then undergo the Cannizzaro reaction.[4][10]
Q3: Why is temperature control so critical in this synthesis? A3: Temperature influences the rate of every step in the reaction network. The initial dehydrogenation is typically the rate-limiting step and requires high temperatures.[11] However, excessively high temperatures can provide enough energy to overcome the activation barriers for undesirable side reactions like thermal cracking, dehydration to olefins, and ether formation.[4] Therefore, an optimal temperature must be found that maximizes the rate of the desired reaction while minimizing competing pathways.
Q4: Can I use secondary alcohols as starting materials? A4: The classic Guerbet reaction requires a primary alcohol with a methylene group adjacent to the hydroxylated carbon.[4][5] While some reactions with secondary alcohols have been reported, they are generally less reactive and can lead to a more complex mixture of products, including ketones. For the synthesis of this compound, primary alcohols (1-butanol and 1-pentanol) are the required starting materials.
Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts? A5: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most powerful tool. It allows for the separation and identification of volatile components, including the starting materials, desired product, and various side products (isomers, acids, esters, ethers). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the final isolated product and quantifying isomeric purity. Karl Fischer titration is also recommended to monitor water content in the reaction mixture, as water can inhibit the process.[6]
References
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. The Mechanism of Guerbet Reaction by Metal Ligand Cooperation Catalyst Mn-PCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
Validation of analytical methods for 2-Methyloctan-1-ol quantification
An In-Depth Guide to the Validation of Analytical Methods for 2-Methyloctan-1-ol Quantification
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, a C9 primary alcohol used in various industrial applications, including as a solvent and flavoring agent.[1][2] Accurate and reliable quantification is critical for quality control, regulatory compliance, and process optimization. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level comparison of analytical techniques and a detailed, field-proven protocol for method validation grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]
The core philosophy of this guide is that a properly validated analytical method is a self-validating system. The causality behind each experimental choice is explained to empower the user not just to follow steps, but to understand the scientific principles that ensure data integrity.
Comparative Analysis of Analytical Technologies
The choice of an analytical technique for this compound depends on its physicochemical properties. As a volatile compound with a boiling point of approximately 196-197°C, Gas Chromatography (GC) is the most direct and suitable technique.[5] While High-Performance Liquid Chromatography (HPLC) is a powerful tool for many analyses, it presents significant challenges for a non-chromophoric, volatile alcohol like this compound.
Gas Chromatography (GC): The Preferred Method
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The compound is vaporized in a heated inlet and carried through the column by an inert gas.
-
GC with Flame Ionization Detection (GC-FID): This is the workhorse for quantifying organic molecules. After separation, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon present.
-
Expertise & Experience: GC-FID offers exceptional sensitivity and a wide linear range for hydrocarbons and alcohols. Its response is highly reliable and less matrix-dependent than other techniques, making it the gold standard for assay and purity testing of compounds like this compound. The choice of a non-polar capillary column (e.g., DB-5ms) is based on the principle of separating compounds primarily by their boiling points.[6][7]
-
-
GC with Mass Spectrometry (GC-MS): This configuration couples the separation power of GC with the identification capabilities of a mass spectrometer. It provides not only quantitative data but also structural information, confirming the identity of the analyte.
-
Trustworthiness: For specificity, GC-MS is unparalleled. It can unequivocally identify this compound by comparing its mass spectrum to a reference library (e.g., NIST), ensuring that the quantified peak is not an interfering impurity.[6] This is crucial in complex matrices or during impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): A Challenging Alternative
HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a stationary phase. For this compound, this method is not ideal for several reasons:
-
Detection Challenges: this compound lacks a UV-absorbing chromophore, making detection by standard UV-Vis detectors impossible. While a Refractive Index (RI) detector could be used, it suffers from low sensitivity and is susceptible to baseline drift from minor changes in mobile phase composition or temperature.
-
Derivatization Requirement: To use a more sensitive detector like UV or fluorescence, the alcohol would need to be chemically derivatized.[8][9] This adds complexity, time, and potential sources of error to the analytical procedure.
Performance Comparison Summary
The following table objectively compares the primary analytical methods for this compound quantification.
| Parameter | GC-FID | GC-MS | HPLC-RI | Causality and Justification |
| Specificity | Good | Excellent | Poor | GC-MS provides mass spectral data for positive identification. HPLC-RI relies solely on retention time, which is non-specific. |
| Sensitivity (LOD/LOQ) | Excellent | Very Good | Poor | FID is highly sensitive to carbon-containing compounds. RI detection is inherently less sensitive. |
| Linearity & Range | Excellent | Very Good | Good | GC detectors typically offer a wider linear dynamic range than RI detectors. |
| Precision (%RSD) | Excellent (<1.5%) | Excellent (<2%) | Good (<3%) | GC methods generally exhibit higher precision due to stable detector response and automated injection. |
| Robustness | High | High | Moderate | HPLC-RI is sensitive to temperature and mobile phase fluctuations, making it less robust. |
| Sample Throughput | High | High | Low | The need for potential derivatization and longer run times can reduce HPLC throughput. |
The Framework of Analytical Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[10][11] This guide is grounded in the globally recognized ICH Q2(R2) Guideline for Validation of Analytical Procedures .[10][12][13] The objective is to demonstrate fitness-for-purpose through the evaluation of key performance characteristics.[11][14]
The validation process follows a logical flow, ensuring that each parameter builds upon the last to create a robust and reliable method.
Caption: High-level workflow for analytical method validation.
Detailed Protocol: Validation of a GC-FID Method for this compound Assay
This section provides a step-by-step protocol for the validation of a quantitative assay for this compound.
Materials and Instrumentation
-
Instrument: Gas Chromatograph with FID detector and autosampler.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Reagents: this compound reference standard (purity >99%), Hexane (HPLC grade).
-
GC Conditions (Typical):
-
Injector Temp: 250°C
-
Detector Temp: 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injection: 1 µL, Split ratio 50:1
-
Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).
-
System Suitability Test (SST)
Causality: Before any validation experiments, the suitability of the chromatographic system must be established. This ensures that the equipment is performing correctly on the day of analysis.
-
Prepare a system suitability solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the solution six consecutive times.
-
Calculate the %RSD of the peak area, retention time, tailing factor, and theoretical plates.
-
Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing Factor ≤ 2.0; Theoretical Plates > 2000.
-
Specificity
Causality: Specificity demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradants, or matrix components.[3]
-
Inject a blank solvent (Hexane) to show no interfering peaks at the retention time of this compound.
-
If in a formulation, inject a placebo (all formulation components except the active ingredient) to demonstrate lack of interference from excipients.
-
Inject the reference standard to establish its retention time.
Linearity and Range
Causality: Linearity confirms a proportional relationship between analyte concentration and detector response over a specified range. This relationship is the basis for quantification.[15][16]
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create at least five calibration standards across the desired range. For an assay, this is typically 80% to 120% of the target concentration.[15]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
Accuracy (as Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study, which assesses how much of a known amount of analyte can be recovered from a sample matrix.[17]
-
Prepare samples by spiking a known quantity of this compound into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the concentration using the linear regression equation.
-
Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.[18]
-
Precision
Causality: Precision demonstrates the degree of scatter between multiple measurements of the same sample, indicating the method's reproducibility.[19]
-
Repeatability (Intra-assay precision):
-
Prepare nine independent samples at 100% of the target concentration.
-
Analyze all samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the new set of data and perform a statistical comparison (e.g., F-test) of the two data sets to ensure consistency.
-
Acceptance Criteria: Overall %RSD for combined data ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.[20] These are critical for impurity analysis but less so for a primary assay method.
-
These can be estimated from the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Alternatively, determine the concentration that yields a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Acceptance: The LOQ must be experimentally verified by analyzing samples at this concentration and showing acceptable precision and accuracy.
-
Robustness
Causality: Robustness testing shows the reliability of the method when subjected to small, deliberate changes in its parameters, simulating variations that may occur during routine use.[17]
-
Vary critical GC parameters one at a time, such as:
-
Injector temperature (± 5°C)
-
Oven temperature ramp rate (± 1°C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on retention time, peak shape, and quantification.
-
Acceptance Criteria: The results should remain within the system suitability criteria, and quantification should not be significantly affected.
-
Caption: Interrelationship of core analytical validation parameters.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable and accurate data. Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the most suitable technique, offering a superior combination of specificity, sensitivity, and robustness for this analyte. By following a structured validation protocol based on ICH Q2(R2) guidelines, laboratories can establish a high degree of confidence in their analytical results, meeting the stringent requirements of the pharmaceutical and chemical industries. This guide provides the scientific rationale and a practical, step-by-step framework to achieve that goal.
References
- 1. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]
- 2. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. This compound|lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Quantifying ethanol by high performance liquid chromatography with precolumn enzymatic conversion and derivatization with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. qbdgroup.com [qbdgroup.com]
- 15. youtube.com [youtube.com]
- 16. scispace.com [scispace.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. dastmardi.ir [dastmardi.ir]
- 20. biopharminternational.com [biopharminternational.com]
A Guide to the Sensory Analysis and Comparison of 2-Methyloctan-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the subtle difference in the three-dimensional arrangement of atoms can lead to profound distinctions in biological activity and sensory perception. This guide provides a comprehensive framework for the sensory analysis and comparison of the enantiomers of 2-Methyloctan-1-ol, a chiral alcohol with potential applications in flavor, fragrance, and pharmaceutical industries. While specific sensory data for the enantiomers of this compound is not extensively documented in publicly available literature, this guide will equip researchers with the necessary protocols and theoretical understanding to conduct such an analysis. We will draw upon established methodologies and analogous findings from other chiral alcohols to illustrate the expected principles and outcomes.
The Olfactory Significance of Chirality
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. These mirror-image isomers, known as enantiomers, often exhibit distinct sensory properties. Our olfactory receptors are chiral entities, and thus, they can interact differently with each enantiomer of a chiral odorant. This can result in one enantiomer being perceived as having a completely different scent, a different odor intensity, or in some cases, being odorless while its counterpart is fragrant.
A classic example is the carvone molecule: (R)-(-)-carvone is perceived as spearmint, while (S)-(+)-carvone has the characteristic scent of caraway. Similarly, the enantiomers of limonene are distinguished as orange (R) and lemon (S) scents. For chiral alcohols, such as 2-pentanol, the (R)-enantiomer has been described as having notes of paint, rubber, and grease, whereas the (S)-form is characterized by mint, plastic, and pungent notes[1]. These examples underscore the critical need for enantioselective sensory analysis in the development and application of chiral compounds.
Analytical and Sensory Evaluation Workflow
A robust sensory analysis of this compound enantiomers necessitates a multi-faceted approach, combining analytical separation with human sensory perception. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for the sensory analysis of this compound enantiomers.
Experimental Methodologies
Part 1: Enantiomer Separation and Purification
The prerequisite for a comparative sensory analysis is the availability of the individual enantiomers in high purity.
1. Enantioselective Synthesis or Chiral Separation:
-
Enantioselective Synthesis: This approach involves synthesizing the (R)- and (S)-enantiomers of this compound separately using chiral catalysts or starting materials. This method generally yields high enantiomeric purity.
-
Chiral Chromatography: Alternatively, a racemic mixture of this compound can be separated using preparative chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). Polysaccharide-based chiral stationary phases are often effective for separating chiral alcohols.
2. Purity Assessment:
-
The enantiomeric excess (e.e.) of the separated or synthesized enantiomers must be determined using analytical chiral GC or HPLC. An e.e. of >99% is desirable for sensory evaluation to avoid cross-contamination of odors.
-
Chemical purity should be assessed using standard techniques like GC-MS to ensure the absence of impurities that could interfere with the sensory analysis.
Part 2: Analytical Olfactometry
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the human nose as a sensitive detector.
Protocol for Chiral GC-O Analysis:
-
Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) is used. The column outlet is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.
-
Sample Preparation: Dilute the purified enantiomers in a suitable solvent (e.g., ethanol) to an appropriate concentration.
-
Injection and Separation: Inject the sample into the GC. The temperature program should be optimized to achieve baseline separation of the (R)- and (S)-enantiomers.
-
Olfactometric Detection: A trained panelist sniffs the effluent from the sniffing port and records the odor descriptors and their intensity at the retention times corresponding to the eluting enantiomers.
-
Data Analysis: The retention times of the odor events are correlated with the peaks from the conventional detector to assign the odor characteristics to each enantiomer.
References
A Comparative Guide to High-Boiling Solvents: 2-Methyloctan-1-ol vs. 2-Ethylhexanol
In the landscape of industrial and research chemistry, the selection of an appropriate solvent is paramount to the success of a formulation or synthesis. High-boiling solvents, in particular, are critical in applications requiring slow evaporation rates, enhanced film formation, and stability at elevated temperatures. Among the plethora of options, branched-chain alcohols are prized for their unique combination of solvency, viscosity, and low volatility. This guide provides an in-depth technical comparison of two such solvents: 2-Methyloctan-1-ol and the industry stalwart, 2-ethylhexanol. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process based on physicochemical properties, performance characteristics, and safety profiles.
At a Glance: A Tale of Two Isomers
2-Ethylhexanol, a C8 alcohol, is a well-established and widely utilized solvent, particularly as a precursor for the production of plasticizers like di(2-ethylhexyl) phthalate (DEHP)[1]. Its extensive history of use means it is well-characterized with a wealth of available data. This compound, a C9 alcohol, presents a structurally similar yet distinct alternative. While not as ubiquitously used as 2-ethylhexanol, its properties merit consideration for specialized applications where subtle differences in boiling point, density, and solvency can be leveraged to optimize performance.
Physicochemical Properties: A Data-Driven Comparison
The fundamental characteristics of a solvent dictate its behavior and suitability for a given application. The following table summarizes the key physicochemical properties of this compound and 2-ethylhexanol.
| Property | This compound | 2-Ethylhexanol |
| Molecular Formula | C9H20O[2][3] | C8H18O |
| Molecular Weight | 144.25 g/mol [2][3] | 130.23 g/mol |
| Boiling Point | 196.6 °C[2] | 184.7 °C |
| Melting Point | 6.15 °C (estimated)[2] | -76 °C |
| Density | 0.824 g/cm³[2] | 0.833 g/cm³ |
| Viscosity | Data not readily available | ~9.8 mPa·s at 20°C |
| Flash Point | 79.5 °C[2] | 81.1 °C |
| Water Solubility | Low | 0.1% at 20°C |
| Vapor Pressure | 0.102 mmHg at 25°C[2] | 0.05 mmHg at 20°C |
Analysis of Physicochemical Properties:
The most striking difference lies in their boiling points, with this compound exhibiting a significantly higher boiling point of 196.6 °C compared to 2-ethylhexanol's 184.7 °C[2]. This higher boiling point translates to a lower evaporation rate, a crucial attribute for applications such as coatings and inks where extended open time and smooth film formation are desired.
Conversely, the much lower melting point of 2-ethylhexanol (-76 °C) compared to the estimated 6.15 °C for this compound is a significant advantage in colder climates or applications requiring good low-temperature fluidity[2]. The similar densities and low water solubility are characteristic of long-chain branched alcohols and suggest comparable behavior in terms of miscibility with organic resins and immiscibility with aqueous phases.
Performance as High-Boiling Solvents: A Mechanistic Perspective
The efficacy of a high-boiling solvent is determined by its ability to dissolve key components of a formulation, its influence on viscosity and flow, and its evaporation characteristics during curing or drying.
Solvency and Resin Compatibility
Both this compound and 2-ethylhexanol are effective solvents for a range of non-polar to moderately polar resins, including alkyds, phenolics, and acrylics. The longer carbon chain of this compound may offer slightly improved solvency for very non-polar substances due to enhanced van der Waals interactions. However, the branched nature of both molecules disrupts crystalline packing, which generally enhances their solvent power compared to their linear isomers.
While direct comparative data on resin solubility is scarce, the principle of "like dissolves like" provides a strong theoretical underpinning. For highly non-polar resins, the additional carbon in this compound could be advantageous. Conversely, for resins with a higher degree of polarity, the slightly more compact nature of 2-ethylhexanol might offer a better solvency match.
Experimental Protocol: Determination of Resin Solubility
A standardized method for evaluating and comparing the solvency of these alcohols for a specific resin would involve the following steps:
-
Preparation of Solvent-Resin Mixtures: A series of vials are prepared, each containing a fixed amount of the resin to be tested.
-
Solvent Titration: The solvent (either this compound or 2-ethylhexanol) is incrementally added to each vial with constant agitation at a controlled temperature.
-
Endpoint Determination: The endpoint is reached when a clear, homogeneous solution is obtained. The amount of solvent required to dissolve the resin is recorded.
-
Data Analysis: The solubility is expressed as the weight of resin dissolved per 100g of solvent. A lower amount of solvent required indicates higher solvency.
Impact on Viscosity and Flow
Diagram: Logical Relationship of Solvent Properties to Application Performance
Caption: Interrelationship of solvent properties and application performance.
Health, Safety, and Environmental Profile
A comprehensive solvent selection process must include a thorough evaluation of the associated health, safety, and environmental impacts.
| Aspect | This compound | 2-Ethylhexanol |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| Toxicity | Acute solvent syndrome | Low acute toxicity (oral and dermal) |
| Biodegradability | No specific data found | Readily biodegradable |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects | Harmful to aquatic organisms |
Analysis of Safety and Environmental Profiles:
Both alcohols are classified as skin, eye, and respiratory irritants. 2-Ethylhexanol has an additional GHS classification for being harmful if inhaled. The ready biodegradability of 2-ethylhexanol is a significant environmental advantage. While specific data for this compound is not as readily available, as a simple alcohol, it is expected to be biodegradable. Both are considered harmful to aquatic life, necessitating proper handling and disposal procedures to prevent environmental release.
Diagram: Experimental Workflow for Comparative Solvent Analysis
References
Navigating the Elusive Peak: A Comparative Guide to the Kovats Retention Index of 2-Methyloctan-1-ol on Diverse GC Columns
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of rigorous scientific inquiry. In the realm of gas chromatography (GC), the Kovats retention index (RI) stands as a critical, system-independent parameter for this very purpose. This guide provides an in-depth comparison of the Kovats retention index of 2-Methyloctan-1-ol and related C9 alcohols on various GC columns, supported by experimental data and a detailed protocol for its determination.
The polarity of the stationary phase within a GC column profoundly influences the retention behavior of analytes. For a polar molecule like this compound, which possesses a hydroxyl group capable of hydrogen bonding, the choice between a polar and a non-polar column will dramatically alter its elution time relative to a series of n-alkanes, and consequently, its Kovats retention index.
The Kovats Retention Index: A Standardized Measure of Retention
The Kovats retention index is a method of quantifying the retention of a compound in gas chromatography relative to a series of n-alkane standards.[1] By bracketing the elution of an unknown compound between two n-alkanes, the retention index provides a more stable and transferable value than the retention time alone, which can vary significantly with changes in experimental conditions such as column length, film thickness, carrier gas flow rate, and temperature programming.[1]
The calculation of the Kovats retention index (I) for an unknown compound (x) is given by the following equation for temperature-programmed GC:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
n is the carbon number of the n-alkane eluting immediately before the compound of interest.
-
t_R(x) is the retention time of the compound of interest.
-
t_R(n) is the retention time of the n-alkane with carbon number n.
-
t_R(n+1) is the retention time of the n-alkane with carbon number n+1.
Comparative Analysis of Kovats Retention Indices for C9 Alcohols
The following table summarizes the experimentally determined and reported Kovats retention indices for this compound and its straight-chain isomer, n-nonanol, on various GC stationary phases. This comparison highlights the impact of both molecular structure (branching) and stationary phase polarity on retention.
| Compound | Column Type | Stationary Phase | Kovats Retention Index (I) | Reference |
| This compound | Standard Non-Polar | Likely 5% Phenyl Methylpolysiloxane | 1119 | PubChem[2] |
| n-Nonanol | Semi-Polar | DB-5 (5% Phenyl Methylpolysiloxane) | 1172 | NIST Chemistry WebBook[3] |
| n-Nonanol | Polar | DB-Wax (Polyethylene Glycol) | 1663-1666 | NIST Chemistry WebBook[3] |
As the data indicates, on a standard non-polar column, this compound has a Kovats retention index of 1119.[2] Its linear isomer, n-nonanol, exhibits a slightly higher retention index of approximately 1172 on a similar DB-5 column.[3] This difference can be attributed to the branched structure of this compound, which typically leads to a lower boiling point and weaker van der Waals interactions with the non-polar stationary phase compared to its straight-chain counterpart.
The most dramatic shift in retention is observed when moving to a polar stationary phase. For n-nonanol, the Kovats retention index jumps to a range of 1663-1666 on a DB-Wax column.[3] This significant increase is due to the strong hydrogen bonding interactions between the hydroxyl group of the alcohol and the polyethylene glycol stationary phase of the DB-Wax column. While a specific experimental value for this compound on a polar column was not found in the surveyed literature, it is expected to show a similarly substantial increase in its retention index, likely exceeding 1600. This pronounced difference in retention indices between non-polar and polar columns is a fundamental principle utilized in GC for the confident identification of compounds, especially those with polar functional groups.[4]
Experimental Protocol: Determination of Kovats Retention Index
The following protocol outlines the methodology for determining the Kovats retention index of a compound, such as this compound.
1. Preparation of n-Alkane Standard Solution:
-
Prepare a homologous series of n-alkanes (e.g., C8 to C20) in a suitable solvent like hexane. The concentration of each n-alkane should be sufficient to produce a clear, detectable peak.
2. Preparation of Analyte Solution:
-
Prepare a dilute solution of this compound in the same solvent used for the n-alkane standard.
3. Gas Chromatography (GC) Analysis:
-
Injection: Inject the n-alkane standard solution onto the GC column under the desired temperature program.
-
Separation: Allow the n-alkanes to separate and elute from the column.
-
Detection: Record the retention times of each n-alkane peak using a suitable detector (e.g., Flame Ionization Detector - FID).
-
Injection of Analyte: Inject the this compound solution under the identical GC conditions used for the n-alkane standard.
-
Data Acquisition: Record the retention time of the this compound peak.
4. Calculation of Kovats Retention Index:
-
Identify the two n-alkanes that elute immediately before and after the this compound peak.
-
Use the retention times of these two n-alkanes and the retention time of this compound in the Kovats index formula to calculate the retention index.
Caption: Workflow for the determination of the Kovats retention index.
The Power of Orthogonal Data: Utilizing Different Column Polarities
The significant difference in the Kovats retention index of an alcohol on a non-polar versus a polar column provides a powerful tool for compound identification. When a mass spectrometry (MS) library search provides several potential candidates with similar mass spectra, comparing the experimentally determined Kovats indices on two different columns with literature values can often provide a definitive identification. This "two-dimensional" approach, using both mass spectral data and retention indices on orthogonal columns, is a hallmark of robust analytical science.
Caption: Logical relationship of analyte retention on different column polarities.
By understanding the principles of Kovats retention indices and the influence of column polarity, researchers can more effectively and accurately identify volatile and semi-volatile compounds like this compound in complex mixtures, a critical step in pharmaceutical research and development.
References
A Comparative Benchmarking Guide to the Synthesis of 2-Methyloctan-1-ol
This guide provides an in-depth technical comparison of prevalent synthetic methodologies for producing 2-Methyloctan-1-ol, a valuable primary alcohol in chemical research and fragrance applications.[1][2] The analysis is tailored for researchers, chemists, and process development professionals, focusing on the underlying chemical principles, operational efficiencies, and practical considerations of each route. We will dissect three primary strategies: the industrial cornerstone of hydroformylation, the classic laboratory-scale Grignard reaction, and the functional group transformation via ester reduction.
Overview of Synthetic Strategies
The synthesis of this compound (IUPAC name: this compound)[3] can be approached from several distinct starting points. The choice of method is often dictated by factors such as desired scale, cost of starting materials, required stereochemical purity, and available equipment. The three benchmarked methods represent fundamentally different approaches to constructing the C9 carbon skeleton and introducing the primary alcohol functionality.
Caption: High-level overview of the three benchmarked synthetic routes to this compound.
In-Depth Analysis of Synthesis Methods
Method 1: Hydroformylation of 1-Octene
This method represents a powerful, atom-economical approach widely used in industrial settings for the synthesis of aldehydes and alcohols.[4] The process involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene, followed by hydrogenation of the resulting aldehyde.
Reaction Principle and Mechanism: The core of this method is the rhodium-catalyzed reaction of 1-octene with synthesis gas (a mixture of carbon monoxide and hydrogen).[5][6] The catalyst, often a rhodium complex with phosphine-derived ligands, plays a crucial role in determining the reaction's efficiency and selectivity. The reaction first produces a mixture of aldehydes: the linear product, nonanal, and the desired branched product, 2-methyloctanal.[5] Subsequent hydrogenation of 2-methyloctanal yields this compound. In a more streamlined approach known as reductive hydroformylation, the aldehyde intermediate is hydrogenated in situ to directly afford the alcohol.[7]
Advantages:
-
High Atom Economy: All atoms from the syngas and alkene are incorporated into the product.
-
Scalability: It is a proven, large-scale industrial process.
-
Enantioselective Potential: Through the use of chiral ligands, such as Ph-BPE, asymmetric hydroformylation can produce chiral aldehydes with high enantioselectivity, which can then be reduced to enantiopure alcohols like (S)-2-Methyloctan-1-ol.[8][9]
Disadvantages:
-
Regioselectivity Challenges: The reaction produces a mixture of linear and branched aldehydes, requiring separation or optimization of reaction conditions to favor the branched isomer.[5][10]
-
Harsh Conditions: The process typically requires high pressures (60-100 bar) and elevated temperatures (80-100 °C).[7][10]
-
Catalyst Cost and Separation: Rhodium is an expensive precious metal, and catalyst recovery from the product stream is a critical process consideration.[7]
Method 2: Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[11] For the synthesis of a primary alcohol like this compound, the strategy involves the reaction of a suitable Grignard reagent with formaldehyde.[12][13]
Reaction Principle and Mechanism: The synthesis begins with the formation of the Grignard reagent, 2-methylheptylmagnesium bromide, from 1-bromo-2-methylheptane and magnesium metal in an anhydrous ether solvent. This organometallic compound acts as a potent nucleophile.[11] It attacks the electrophilic carbonyl carbon of formaldehyde. The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic workup to yield the final primary alcohol product.[14]
Caption: Simplified mechanism of Grignard synthesis for a primary alcohol.
Advantages:
-
Versatility: A reliable and well-understood method for laboratory-scale synthesis.
-
High Yield: Can achieve excellent yields under optimized conditions.
-
Predictability: The outcome of the reaction is highly predictable based on the starting materials.
Disadvantages:
-
Stringent Anhydrous Conditions: Grignard reagents react readily with water, requiring the use of flame-dried glassware and anhydrous solvents to prevent quenching of the reagent.[13][15]
-
Low Atom Economy: The reaction is stoichiometric in magnesium, generating magnesium salts as byproducts.
-
Starting Material Availability: The synthesis relies on the availability of the corresponding branched alkyl halide, which may need to be synthesized separately.
Method 3: Reduction of a Methyl 2-methyloctanoate
This approach is a classic functional group interconversion, where a carboxylic acid derivative, specifically an ester, is reduced to a primary alcohol.[16]
Reaction Principle and Mechanism: The reduction of methyl 2-methyloctanoate is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[17] The hydride reagent delivers two equivalents of hydride (H⁻) to the carbonyl carbon of the ester. The first addition results in an unstable tetrahedral intermediate that collapses to form an aldehyde, which is then immediately reduced by a second equivalent of hydride to form the primary alcohol upon workup.
Advantages:
-
High Yield and Selectivity: This method is highly effective for the clean conversion of esters to primary alcohols, with reported yields around 83%.[17]
-
Direct Conversion: It provides a direct route if the corresponding ester or carboxylic acid is readily available.
Disadvantages:
-
Hazardous Reagents: Lithium aluminum hydride is a highly reactive, pyrophoric reagent that reacts violently with water and requires expert handling under an inert atmosphere.
-
Waste Generation: The reaction generates significant amounts of aluminum salt waste during the aqueous workup.
-
Substrate Dependency: The overall efficiency is contingent on the prior synthesis or availability of methyl 2-methyloctanoate.
Comparative Data Summary
The following table summarizes the key performance indicators for each synthetic method, providing a basis for objective comparison.
| Feature | Hydroformylation / Hydrogenation | Grignard Synthesis | Ester Reduction |
| Starting Material | 1-Octene | 1-Bromo-2-methylheptane | Methyl 2-methyloctanoate |
| Key Reagents | CO, H₂, Rhodium Catalyst | Magnesium, Formaldehyde | Lithium Aluminum Hydride (LiAlH₄) |
| Atom Economy | Very High | Low | Moderate |
| Scalability | Excellent (Industrial) | Good (Laboratory) | Good (Laboratory) |
| Selectivity Control | Regio- & Enantio- (ligand dependent) | High (functional group specific) | High (functional group specific) |
| Reported Yield | Good to Excellent (e.g., >99% conversion)[7] | Typically High (lab dependent) | ~83% |
| Reaction Conditions | High Pressure (60-100 bar), High Temp (80-100 °C) | Anhydrous, Ambient Temperature | Anhydrous, 0 °C to Room Temp[17] |
| Primary Hazards | High-pressure flammable/toxic gases | Pyrophoric magnesium, Flammable ethers | Pyrophoric/water-reactive LiAlH₄ |
Experimental Protocols
Here we provide representative, detailed protocols for the Grignard and Ester Reduction methods, which are most applicable for a research and development laboratory setting.
Protocol 1: Grignard Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of primary alcohols via Grignard reagents.[14]
Caption: Step-by-step workflow for the Grignard synthesis of this compound.
Methodology:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 eq.) in the flask. Add a small portion of a solution of 1-bromo-2-methylheptane (1.0 eq.) in anhydrous diethyl ether via the dropping funnel. Initiation is confirmed by heat evolution and bubble formation. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After addition, heat the mixture at reflux for 1 hour to ensure complete formation of the reagent.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a source of anhydrous formaldehyde, such as paraformaldehyde (1.2 eq.), in small portions.
-
Workup: After the reaction is complete (monitored by TLC), slowly pour the reaction mixture into a beaker containing ice and saturated aqueous ammonium chloride or dilute HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: LiAlH₄ Reduction of Methyl 2-methyloctanoate
This protocol follows the general procedure for the high-yield reduction of esters to primary alcohols.[17]
Methodology:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the slurry to 0 °C in an ice bath.
-
Ester Addition: Add a solution of methyl 2-methyloctanoate (1.0 eq.) in anhydrous THF to the dropping funnel and add it dropwise to the LiAlH₄ slurry, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup (Fieser method): Carefully quench the reaction by cooling to 0 °C and adding, sequentially and dropwise, water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by distillation.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct chemical pathways.
-
Hydroformylation stands out as the superior method for industrial-scale production due to its high atom economy and use of inexpensive feedstocks, with the added advantage of enabling asymmetric synthesis.
-
The Grignard reaction remains a highly reliable and versatile tool for laboratory-scale synthesis, offering high yields when stringent anhydrous conditions are met.
-
The reduction of the corresponding ester is an excellent, high-yield option, provided the starting ester is readily accessible and the laboratory is equipped to handle hazardous hydride reagents safely.
The optimal choice of synthetic route is ultimately a strategic decision based on a careful evaluation of scale, cost, safety, and the specific chemical capabilities of the research or manufacturing environment.
References
- 1. This compound | 818-81-5 [m.chemicalbook.com]
- 2. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 3. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. research.tue.nl [research.tue.nl]
- 7. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Hydroformylation of 1-Alkenes with Commercial Ph-BPE Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methyloctanol, (S)- | C9H20O | CID 11435018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 12. adichemistry.com [adichemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ncert.nic.in [ncert.nic.in]
- 17. This compound|lookchem [lookchem.com]
In the vast and intricate world of chemical applications, the selection of a specific alcohol can profoundly influence the final characteristics of a product, from its fragrance profile to its antimicrobial efficacy and solvent capabilities. This guide offers an in-depth comparison of 2-Methyloctan-1-ol against a curated selection of structurally and functionally related alcohols: the linear isomer 1-Nonanol, the branched isomer 3,5,5-trimethylhexan-1-ol, and the commonly used terpene alcohols, Linalool and Citronellol.
This document is intended for researchers, scientists, and professionals in drug development and other industries who require a nuanced understanding of how subtle molecular differences translate into significant performance variations. We will delve into their chemical and physical properties, explore their diverse applications with supporting experimental insights, and provide detailed protocols for their evaluation.
Section 1: Chemical and Physical Properties: A Foundation for Application
The molecular structure of an alcohol dictates its physical properties, which in turn govern its behavior and suitability for various applications. The following table summarizes key physicochemical properties of this compound and its comparators.
| Property | This compound | 1-Nonanol | 3,5,5-trimethylhexan-1-ol | Linalool | Citronellol |
| Molecular Formula | C9H20O[1][2][3] | C9H20O[4] | C9H20O[5][6] | C10H18O[7][8] | C10H20O[9][10] |
| Molecular Weight ( g/mol ) | 144.25[1][2] | 144.26[4] | 144.25[5] | 154.25[7] | 156.27[10] |
| Boiling Point (°C) | 196.6[1] | 215[11] | 193-194[5][12] | 198-200[7] | 224[9] |
| Density (g/mL at 25°C) | 0.824[1] | 0.827[4] | 0.824[5] | ~0.860[7] | 0.855 (at 20°C)[9] |
| Flash Point (°C) | 79.5[1] | 99[11] | 80[5] | 77[8] | 74[13] |
| Water Solubility | Low | 1 g/L (20°C)[11] | 0.45 g/L[6] | Slightly soluble[7] | 200 mg/L (25°C)[9] |
Expert Insights: The branching in this compound and 3,5,5-trimethylhexan-1-ol leads to a lower boiling point compared to their linear isomer, 1-Nonanol. This is a direct consequence of reduced van der Waals forces between the less-stackable branched molecules. This lower boiling point can translate to higher volatility, a desirable trait in applications like fragrances where a controlled release of scent is crucial. The terpene alcohols, Linalool and Citronellol, have higher molecular weights and boiling points, which can contribute to a longer-lasting fragrance profile.
Section 2: Applications and Performance: A Comparative Analysis
The choice between these alcohols is often dictated by the specific performance requirements of the end product. Here, we compare their applications in key areas, supported by experimental principles.
Fragrance and Sensory Profile
The odor characteristics of these alcohols are a primary driver of their use in the fragrance and cosmetics industries.
-
This compound: Possesses a mild, waxy, and slightly floral odor. Its branched structure contributes to a unique scent profile that can add complexity and a modern touch to fragrance compositions.
-
1-Nonanol: Exhibits a fresh, citrusy, and rosy-floral aroma.[11] It is often used to impart a clean and fresh character to perfumes and household products.
-
3,5,5-trimethylhexan-1-ol: Described as having a strong, oily-herbaceous odor that becomes sweet upon dilution.[12] It finds use in toiletries and cleaning products for its fragrance.[6]
-
Linalool: A widely used fragrance ingredient with a complex floral, slightly spicy, and woody scent.[14] Its versatility allows for its incorporation into a vast array of fragrance types, from floral to oriental.
-
Citronellol: Known for its characteristic rosy and citrus-like aroma.[9] It is a key component in many floral fragrances and is also valued for its insect-repellent properties.
Experimental Protocol: Sensory Panel Evaluation of Fragrance Profiles
To objectively compare the sensory profiles of these alcohols, a trained sensory panel is essential.
Objective: To characterize and compare the odor profiles of this compound, 1-Nonanol, 3,5,5-trimethylhexan-1-ol, Linalool, and Citronellol.
Methodology:
-
Panelist Selection and Training: Select a panel of 10-15 individuals screened for their olfactory acuity. Train them to identify and rate the intensity of various odor descriptors (e.g., floral, citrus, waxy, herbaceous).
-
Sample Preparation: Prepare 1% solutions of each alcohol in a neutral solvent like dipropylene glycol (DPG).
-
Evaluation:
-
Dip fragrance blotters into each solution and allow the solvent to evaporate for 30 seconds.
-
Present the blotters to the panelists in a randomized and blind manner.
-
Ask panelists to rate the intensity of predefined odor descriptors on a scale (e.g., 1-10).
-
Record qualitative descriptions of the scent.
-
-
Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to identify significant differences in the odor profiles of the alcohols.
Causality: A blinded and randomized presentation is crucial to prevent bias. Using a neutral solvent ensures that the perceived odor is solely from the alcohol. Statistical analysis of the intensity ratings provides objective evidence for the sensory differences.
Visualization: Fragrance Profile Comparison
Caption: Odor profile associations of the compared alcohols.
Antimicrobial Efficacy
Several of these alcohols exhibit antimicrobial properties, making them valuable in preservatives, disinfectants, and certain pharmaceutical formulations.
| Microorganism | This compound MIC (µg/mL) | 1-Nonanol MIC (µg/mL) | 3,5,5-trimethylhexan-1-ol MIC (µg/mL) | Linalool MIC (µg/mL) | Citronellal MIC (µg/mL) |
| Staphylococcus aureus | Data not readily available | 4.5[15] | Data not readily available | 13.2 (MIC50 for MRSA)[16] | 18,800[17] |
| Escherichia coli | Data not readily available | Data not readily available | Data not readily available | Data not readily available | 37,500[17] |
| Candida albicans | Data not readily available | Data not readily available | Data not readily available | Data not readily available | 256[18] |
| Aspergillus flavus | Data not readily available | 0.20 (µL/mL)[19] | Data not readily available | 1.2[15] | Data not readily available |
| Pseudomonas fluorescens | Data not readily available | Data not readily available | Data not readily available | 1,250[20] | Data not readily available |
Note: MIC values can vary depending on the specific strain and testing methodology.
Expert Insights: The available data suggests that Linalool and 1-Nonanol possess notable antimicrobial activity against a range of microorganisms. The branched structure of this compound may influence its interaction with microbial cell membranes, a key mechanism of action for many alcoholic antimicrobials. Further comparative studies are warranted to fully elucidate the structure-activity relationship for this class of compounds.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's efficacy.
Objective: To determine the MIC of the selected alcohols against a panel of relevant microorganisms.
Methodology (Broth Microdilution):
-
Microorganism Preparation: Culture the target microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each alcohol in the broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).
-
Observation: The MIC is the lowest concentration of the alcohol that shows no visible microbial growth.
-
(Optional) Minimum Bactericidal Concentration (MBC): Subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[21][22]
Causality: This method provides a quantitative measure of the concentration required to inhibit microbial growth. The inclusion of positive and negative controls is essential for validating the results.
Section 3: Synthesis of this compound: The Hydroformylation Route
Understanding the synthesis of this compound provides insight into its commercial availability and potential impurities. A common industrial method for producing primary alcohols is the hydroformylation (or oxo process) of alkenes.[23][24]
Visualization: Synthesis of this compound
Caption: Simplified reaction scheme for the synthesis of linear and branched C9 alcohols via hydroformylation.
Experimental Protocol: Laboratory-Scale Synthesis of this compound via Hydroformylation of a Mixed Octene Feed
Objective: To synthesize a mixture of C9 alcohols, including this compound, from a mixed octene feedstock.
Materials:
-
Mixed octene feedstock
-
Syngas (CO/H2 mixture)
-
Rhodium-based catalyst (e.g., Rh(CO)2(acac))
-
Triphenylphosphine (TPP) ligand
-
High-pressure autoclave reactor
-
Solvent (e.g., toluene)
Methodology:
-
Catalyst Preparation: In an inert atmosphere, dissolve the rhodium catalyst and TPP ligand in the solvent.
-
Reactor Setup: Charge the autoclave with the mixed octene feedstock and the catalyst solution.
-
Reaction:
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the reaction temperature (e.g., 80-120°C).
-
Maintain the reaction under constant pressure and temperature with stirring for a set duration (e.g., 4-8 hours).
-
-
Aldehyde Hydrogenation:
-
After the hydroformylation is complete, cool the reactor.
-
Introduce a hydrogenation catalyst (e.g., Raney nickel).
-
Pressurize with hydrogen and heat to effect the reduction of the intermediate aldehydes to alcohols.
-
-
Purification:
-
Cool and depressurize the reactor.
-
Filter the reaction mixture to remove the catalyst.
-
Fractionally distill the crude product to separate the different C9 alcohol isomers.
-
Causality: The choice of catalyst and ligand is critical for controlling the ratio of linear to branched products (n/iso ratio). The reaction conditions (temperature, pressure, and reaction time) are optimized to maximize the yield and selectivity towards the desired alcohol isomers. Fractional distillation is necessary to isolate this compound from other isomers due to their different boiling points.
Section 4: Conclusion and Future Perspectives
This compound presents a unique profile that makes it a valuable ingredient in various applications, particularly where a nuanced fragrance and specific physical properties are desired. Its branched structure offers a distinct advantage in terms of volatility and sensory characteristics compared to its linear isomer, 1-Nonanol. While the terpene alcohols Linalool and Citronellol are well-established for their strong and recognizable scents, this compound can serve as a valuable modifier and building block in complex fragrance formulations.
Further research is encouraged to generate direct comparative data on the performance of this compound, especially in the areas of fragrance longevity and a broader spectrum of antimicrobial activity. Such data will enable formulators to make more informed decisions and unlock the full potential of this versatile branched alcohol.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. 3,5,5-Trimethyl-1-hexanol technical grade, 85 3452-97-9 [sigmaaldrich.com]
- 6. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]
- 7. hazechem.com [hazechem.com]
- 8. What is Linalool? - Floraplex Terpenes [buyterpenesonline.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Citronellol CAS#: 106-22-9 [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. 3,5,5-Trimethyl-1-hexanol | 3452-97-9 [chemicalbook.com]
- 13. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Linalool | 78-70-6 [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the In Vitro Disinfection Potential of the Phytochemicals Linalool and Citronellal Against Biofilms Formed by Escherichia coli and Staphylococcus aureus | MDPI [mdpi.com]
- 18. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal mechanism of 1-nonanol against Aspergillus flavus growth revealed by metabolomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]
- 21. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of disinfectant efficacy in reducing microbial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hydroformylation - Wikipedia [en.wikipedia.org]
- 24. mt.com [mt.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyloctan-1-ol
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, procedural framework for the disposal of 2-Methyloctan-1-ol, grounding every step in established safety protocols and regulatory standards. Our goal is to move beyond simple instruction to a deeper understanding of why these procedures are critical, ensuring a self-validating system of laboratory safety.
Section 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the substance's intrinsic hazards is essential. This compound is an alcohol that, while useful in various applications, possesses specific risks that dictate its handling and disposal.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] The primary concerns are its effects on human health and the environment.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 |
| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects | (None) | (None) |
The causality behind these classifications is clear: as a solvent and irritant, direct contact can compromise dermal integrity and cause significant eye damage.[1][2] More critically from a disposal standpoint, its H412 classification indicates that improper release can lead to persistent, negative impacts on aquatic ecosystems. This environmental toxicity is the primary driver for the stringent disposal protocols that follow.
Section 2: The Regulatory Framework: "Cradle-to-Grave" Responsibility
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for its safe handling from the moment it is created to its final, documented disposal.[4]
Every laboratory professional must understand that they are the first link in this chain.[4] Your institution's Environmental Health & Safety (EHS) office is your primary partner in navigating these regulations, but the initial steps of proper identification and segregation begin at your lab bench.
Section 3: Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to ensure compliance with EPA regulations and to mitigate the risks identified in Section 1.
Step 1: Waste Segregation and Identification The cardinal rule of chemical waste management is to never mix different waste streams. This compound waste should be collected in a dedicated container.
-
Action: Designate a specific, clean, and chemically compatible waste container for this compound and materials heavily contaminated with it. Suitable materials include High-Density Polyethylene (HDPE) or borosilicate glass.
-
Causality: Preventing the mixing of waste streams is critical to avoid unintended chemical reactions (e.g., heat generation, gas evolution) and to ensure the receiving disposal facility can process the waste correctly and safely.
Step 2: Proper Waste Containment and Labeling Containment must be secure and clearly communicated.
-
Action: Use a container with a screw-top, vapor-tight lid. Immediately label the container using a standardized hazardous waste tag provided by your EHS department.
-
Labeling Requirements: The label must, at a minimum, include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards: "Irritant, Harmful to Aquatic Life."
-
The date accumulation started.
-
-
Causality: Proper labeling is a federal requirement that ensures anyone handling the container is aware of its contents and associated dangers, preventing accidental exposure or improper handling.[5] The vapor-tight lid minimizes the release of vapors that can cause respiratory irritation.[1]
Step 3: Safe Interim Storage While awaiting pickup, the waste must be stored safely.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a secondary containment bin or tray to catch any potential leaks.
-
Storage Conditions: The storage location should be cool, dry, and well-ventilated, away from heat sources, open flames, or incompatible chemicals.[6]
-
Causality: Secondary containment is a crucial safeguard against spills migrating into the environment, particularly into floor drains.[2][7] Storing away from ignition sources is vital, as this compound is a liquid with a flashpoint of 79.5 °C.[8]
Step 4: Arranging for Licensed Disposal Final disposal must be handled by professionals.
-
Action: Once the container is full, or if you are approaching the maximum accumulation time limit set by your EHS office, arrange for pickup through your institution's established procedures.
-
Mechanism: Your EHS department works with licensed hazardous waste transporters and Treatment, Storage, and Disposal Facilities (TSDFs) to ensure the waste is transported and disposed of in compliance with all federal and state regulations.[5]
Section 4: Managing Spills and Contaminated Materials
Accidents happen, but a prepared response minimizes risk.
Experimental Protocol: Small Spill Cleanup
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: At a minimum, wear nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad) to dike the spill and prevent it from spreading or entering any drains.[7]
-
Absorb: Gently cover and absorb the spill with the inert material.
-
Collect Waste: Using non-sparking tools (e.g., plastic dustpan), carefully scoop the absorbed material into your designated this compound hazardous waste container.[6]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Any contaminated cleaning materials (gloves, pads, cloths) must also be placed in the hazardous waste container.
-
Report: Report the spill to your lab supervisor and EHS office, as per your institution's policy.
Section 5: Prohibited Disposal Methods
The following methods are unsafe, unethical, and illegal. Understanding why they are prohibited reinforces the importance of the core protocol.
-
DO NOT Pour Down the Drain: This is a direct violation of EPA regulations.[9] Given that this compound is harmful to aquatic life with long-lasting effects, this action would directly contaminate waterways.[1]
-
DO NOT Evaporate in a Fume Hood: While this may remove the liquid, it releases the chemical vapor into the atmosphere, contributing to air pollution and violating waste disposal regulations.
-
DO NOT Place in General Trash: Both liquid waste and contaminated solid materials (e.g., paper towels, gloves) must be disposed of as hazardous waste. Regular landfills are not equipped to handle or contain such chemicals, leading to soil and groundwater contamination.
Section 6: Disposal Decision Workflow
The following diagram illustrates the logical flow for handling this compound from use to final disposal.
References
Personal protective equipment for handling 2-Methyloctan-1-ol
A Comprehensive Resource for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the handling of 2-Methyloctan-1-ol. Designed for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure the safe use, storage, and disposal of this chemical. By moving beyond a simple checklist and explaining the causality behind safety protocols, we aim to be your preferred source for laboratory safety information, building deep trust by providing value beyond the product itself.
Understanding the Hazards of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, a flammable organic alcohol, presents several risks that must be managed through proper personal protective equipment (PPE) and handling procedures. The primary hazards are summarized in the table below.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Skin Irritation | Causes skin irritation upon direct contact. | H315 |
| Serious Eye Irritation | Causes serious eye irritation upon direct contact. | H319 |
| Respiratory Tract Irritation | May cause respiratory irritation if vapors are inhaled. | H335 |
| Flammable Liquid | As with similar alcohols, it is a flammable liquid and vapor. | H226 (for similar alcohols) |
Hazard classifications are based on available data for this compound and similar alcohols.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following sections detail the minimum PPE requirements and provide a logical framework for their selection.
PPE Selection Workflow
The type and level of PPE required depend on the specific task being performed. The following diagram illustrates a workflow for selecting the appropriate PPE.
Caption: A step-by-step workflow for selecting the appropriate PPE when handling this compound.
Detailed PPE Specifications
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses | Must have side shields to protect against splashes.[3] |
| Chemical Splash Goggles | Recommended for procedures with a higher risk of splashing.[3] | |
| Skin and Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn to protect skin and clothing.[3][4] |
| Chemical-Resistant Gloves | Nitrile or other chemically resistant gloves are essential.[3][4] Always inspect gloves for tears or holes before use and change them immediately if contaminated. | |
| Respiratory Protection | Respirator | Generally not required with adequate ventilation (e.g., a chemical fume hood).[1] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5] |
Safe Handling and Storage Procedures
Adherence to established safe handling and storage protocols is crucial for preventing accidents and ensuring a safe laboratory environment.
Handling
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.[3][6]
-
Work in a Well-Ventilated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[3][7]
-
Avoid Ignition Sources: this compound is a flammable liquid.[1] Keep it away from open flames, hot plates, sparks, and other potential ignition sources.[7][8] Use of spark-proof tools is recommended.
-
Grounding and Bonding: When transferring larger quantities of the solvent, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity.
-
Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing.[4] Wash hands thoroughly with soap and water after handling the chemical.[3] Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage
-
Containers: Store this compound in a tightly closed, properly labeled container.[1][4][8] The original container is often the most suitable for storage.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Flammable Liquid Storage Cabinet: It is best practice to store flammable liquids like this compound in a designated flammable liquid storage cabinet.
Spill and Emergency Procedures
In the event of a spill or exposure, a prompt and informed response is critical.
Spill Cleanup
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition from the immediate vicinity.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Classification
As a non-halogenated organic solvent, this compound is typically classified as a hazardous waste.[9][10][11] The U.S. Environmental Protection Agency (EPA) designates certain spent non-halogenated solvents as F-listed hazardous wastes (e.g., F003 and F005).[10][12]
Disposal Procedure
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[9][11]
-
Collect in a Designated Container: Collect all waste this compound and materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed waste container.
-
Container Compatibility: The waste container must be made of a material compatible with organic solvents and must be in good condition.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound".
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
References
- 1. chemos.de [chemos.de]
- 2. 2-Methyloctanol | C9H20O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol [cdc.gov]
- 6. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. isolvents.co.za [isolvents.co.za]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. wku.edu [wku.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
